Technical Documentation Center

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
  • CAS: 1352305-27-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Abstract: This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The im...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure due to its diverse pharmacological activities.[1][2] This document delves into the core chemical properties, synthesis, characterization, reactivity, and potential applications of this specific aminomethyl derivative. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its application as a key intermediate and building block in the synthesis of novel therapeutic agents.[3]

Introduction to the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that is considered a structural analogue of deazapurines.[1] This scaffold is endowed with a multitude of biological potentials, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative properties.[1] Its structural features make it a valuable core for designing molecules that can interact with various biological targets. The specific compound, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, serves as a crucial intermediate, providing a reactive aminomethyl handle for further chemical modifications in the development of new therapeutic agents, particularly for conditions such as cancer and inflammatory disorders.[3]

Physicochemical Properties

The dihydrochloride salt form of Imidazo[1,2-a]pyrazin-6-ylmethanamine is typically utilized to enhance stability and aqueous solubility, which are critical properties for both chemical synthesis and biological testing. The key physicochemical data are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (Imidazo[1,2-a]pyrazin-6-yl)methanamine dihydrochlorideN/A
CAS Number 1352305-27-1[3]
Molecular Formula C₇H₁₀Cl₂N₄[3]
Molecular Weight 221.09 g/mol [3]
MDL Number MFCD20921660[3]
Appearance Solid (Predicted)N/A
Storage Conditions Store at room temperature in a dry, cool place.[3]

Synthesis and Characterization

Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyrazine core generally involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[2] For Imidazo[1,2-a]pyrazin-6-ylmethanamine, a plausible synthetic route would begin with a suitably protected or masked 6-(aminomethyl)-2-aminopyrazine derivative, which is then cyclized to form the fused imidazole ring. The final step would involve deprotection and conversion to the dihydrochloride salt.

The choice of starting materials and catalysts is crucial for achieving high yields and purity. For related imidazo[1,2-a]pyridine structures, various catalysts, including copper and iodine, have been successfully employed to facilitate the cyclization reaction under mild conditions.[4][5]

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound. This pathway is a logical representation based on established synthetic methodologies for this class of heterocycles.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Amine Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Deprotection & Salt Formation A 2-Amino-6-methylpyrazine C 2-Amino-6-(bromomethyl)pyrazine A->C Radical Bromination B N-Bromosuccinimide (NBS) E Protected 2-Amino-6-(aminomethyl)pyrazine C->E Nucleophilic Substitution D Protected Amine (e.g., Phthalimide) G Protected Imidazo[1,2-a]pyrazin-6-ylmethanamine E->G Condensation/Cyclization F α-Haloacetaldehyde equivalent J Final Product: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride G->J Deprotection H Hydrazine / Acid I HCl in Ether/IPA

Caption: A plausible multi-step synthesis workflow.

Spectroscopic Analysis

While specific spectral data for this compound is not publicly available, analysis of the structure allows for the prediction of key signals in NMR and mass spectrometry.

  • ¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazine and imidazole rings. A singlet corresponding to the imidazole proton and a set of doublets or singlets for the pyrazine protons would be anticipated. The methylene (-CH₂-) protons of the aminomethyl group would likely appear as a singlet, and the amine (-NH₂) protons might be broad or exchangeable. In the dihydrochloride form, the amine protons would be observed as a broader signal.

  • ¹³C NMR: The carbon spectrum would show characteristic peaks for the aromatic carbons of the fused ring system and a distinct upfield signal for the methylene carbon. The number of signals would correspond to the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base.

Chemical Reactivity and Stability

The primary site of reactivity on Imidazo[1,2-a]pyrazin-6-ylmethanamine is the primary amine group. This nucleophilic group can readily participate in a variety of chemical transformations, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

This chemical versatility is precisely why the compound is a valuable building block in combinatorial chemistry and library synthesis for drug discovery programs.[6]

The dihydrochloride salt form confers greater stability, making the compound less susceptible to degradation during storage and easier to handle compared to the free base, which can be more sensitive to air and moisture.

Applications in Research and Drug Development

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is primarily utilized in pharmaceutical research as a key intermediate for creating more complex molecules with potential therapeutic value.[3] The broader imidazo[1,2-a]pyrazine class has been investigated for several biological activities:

  • Kinase Inhibition: Derivatives of the related imidazo[1,2-a]pyridine scaffold are known to be potent kinase inhibitors, a class of drugs often used in cancer therapy.[7][8] Specifically, substituted imidazo[1,2-a]pyrazin-8-amines have been discovered as novel inhibitors of Breast Tumor Kinase (Brk/PTK6).[9]

  • Antiproliferative Activity: A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized from a 6-aminoimidazo[1,2-a]pyrazine intermediate, demonstrated cytostatic activity against non-small cell lung cancer (NSCLC) cell lines, potentially through the reactivation of mutant p53.[6]

  • Anti-inflammatory and Antimicrobial Activity: Various derivatives of the core scaffold have been evaluated for antioxidant and antimicrobial properties.[1]

The diagram below illustrates a common mechanism of action for this class of compounds in oncology, where they act as competitive inhibitors at the ATP-binding site of a protein kinase.

cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., PTK6) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->Kinase Competitive Binding Block->PhosphoSubstrate Pathway Blocked

Caption: Mechanism of kinase inhibition by imidazo[1,2-a]pyrazine derivatives.

Safety and Handling

As a laboratory chemical, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride requires careful handling. While a specific safety data sheet (SDS) is not widely published, data from the closely related imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride suggests the following hazards:

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[11][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[11]

Conclusion

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a strategically important chemical intermediate built upon a pharmacologically privileged scaffold. Its defined physicochemical properties, coupled with the reactive aminomethyl group, make it a versatile building block for the synthesis of compound libraries aimed at discovering new therapeutic agents. The established biological potential of the imidazo[1,2-a]pyrazine core, particularly in kinase inhibition and antiproliferative applications, underscores the value of this compound to the drug discovery and development community. Adherence to proper safety and handling protocols is essential when working with this and related chemical entities.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Online] Available at: [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Online] Available at: [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. [Online] Available at: [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Online] Available at: [Link]

  • Bozdag, O., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry, 7(9), 888-99. [Online] Available at: [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Online] Available at: [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride. [Online] Available at: [Link]

  • PubChem. Imidazo(1,2-a)pyrazine. [Online] Available at: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Online] Available at: [Link]

  • TÜBİTAK Academic Journals. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Online] Available at: [Link]

  • Zhang, L., et al. (2015). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(9), 1943-1947. [Online] Available at: [Link]

  • Bar-Ney, A., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-30. [Online] Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][14][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Online] Available at: [Link]

  • ResearchGate. An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Online] Available at: [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Online] Available at: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Online] Available at: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. [Online] Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Foreword: The Imperative of Structural Certainty in Drug Discovery In the landscape of modern pharmaceutical development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, serving as a core component in a mu...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty in Drug Discovery

In the landscape of modern pharmaceutical development, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, serving as a core component in a multitude of biologically active agents targeting conditions from cancer to central nervous system disorders.[1][2][3] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a key building block in this domain, valued as a crucial intermediate for synthesizing more complex molecules.[1] Its precise chemical structure is not merely an academic detail; it is the foundational blueprint upon which all subsequent research, synthesis, and biological testing are built. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and failed development pipelines.

This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, demonstrating how a synergistic analytical workflow creates a self-validating system to ensure absolute structural integrity.

Molecular Overview and Initial Characterization

The subject of our analysis is a hydrophilic, crystalline solid, presented as a dihydrochloride salt to enhance stability and solubility.

Table 1: Core Molecular Properties

Property Value Source
Chemical Name Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride -
CAS Number 1352305-27-1 [1]
Molecular Formula C₇H₁₀Cl₂N₄ [1]
Molecular Weight 221.0871 g/mol [1]
Parent Compound Imidazo[1,2-a]pyrazin-6-ylmethanamine [4]
Parent Formula C₇H₈N₄ [4]

| Parent Mass | 148.169 g/mol |[4] |

The proposed structure features a fused bicyclic imidazo[1,2-a]pyrazine core with an aminomethyl substituent at the C6 position. The dihydrochloride salt form implies two sites of protonation.

Caption: Proposed structure of Imidazo[1,2-a]pyrazin-6-ylmethanamine with associated chloride counter-ions.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated workflow where each technique corroborates and builds upon the others. The failure of one technique to align with the consensus necessitates a re-evaluation of the entire dataset.

Caption: Integrated workflow for definitive structure elucidation.

Core Technique Deep Dive: Methodology and Data Interpretation

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as our initial and most critical checkpoint. Its purpose is twofold: first, to confirm the molecular weight of the parent cation, and second, through high-resolution analysis (HRMS), to validate its elemental composition with high precision. For a polar, pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.[2][5][6]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade methanol and deionized water. The salt form ensures sufficient solubility.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Analysis Mode: Operate in positive ion mode. The primary target is the monocationic species [C₇H₈N₄ + H]⁺, which we denote as [M+H]⁺. The dicationic species [M+2H]²⁺ may also be observed.

  • Data Acquisition: Acquire data in a full scan mode over an m/z range of 50-500.

Data Presentation & Interpretation: The primary ion expected is the protonated parent molecule, free of its counter-ions.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Species Formula Calculated Exact Mass (m/z) Observed m/z (Hypothetical)
[M+H]⁺ C₇H₉N₄⁺ 149.0827 149.0825
[M+Na]⁺ C₇H₈N₄Na⁺ 171.0646 171.0644

| [M+2H]²⁺ | C₇H₁₀N₄²⁺ | 75.0451 | 75.0450 |

The observation of an ion at m/z 149.0825, within 5 ppm of the calculated mass for C₇H₉N₄⁺, provides strong evidence for the elemental composition of the core molecule. Tandem MS (MS/MS) on the precursor ion at m/z 149.08 would further confirm the structure through characteristic fragmentation patterns, such as the loss of the aminomethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the precise covalent structure of an organic molecule in solution. For the imidazo[1,2-a]pyrazine core, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable.[2][7][8] The dihydrochloride nature of the salt means the molecule is protonated, which significantly influences the chemical shifts of nearby protons and carbons, providing clues to the protonation sites.[7] Based on studies of the parent scaffold, protonation is expected at N1 and the exocyclic amine.[7]

Experimental Protocol: Multi-dimensional NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is advantageous as the acidic protons of the -NH₃⁺ group will exchange with deuterium, causing their signal to disappear, which aids in assignment.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrals (proton count), and coupling constants (J-coupling), which reveal neighboring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling systems, mapping out which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon signal it is directly attached to. This is crucial for assigning carbon resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (typically 2-3 bond) correlations between protons and carbons. This is the key experiment for assembling the molecular fragments and definitively placing the aminomethyl substituent.

Data Presentation & Interpretation: The combination of NMR experiments allows for the complete assignment of all proton and carbon signals.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (from H at position...)
H2 ~8.2 ~118 C3, C9
H3 ~7.9 ~115 C2, C9
H5 ~8.8 ~135 C6, C9, N4
-CH₂- ~4.2 ~45 C5, C6, N7
H8 ~9.2 ~140 C6, C9, N7
C6 - ~145 H5, H-CH₂, H8

| C9 | - | ~130 | H2, H3, H5, H8 |

The most critical piece of data from this analysis is the set of HMBC correlations that unambiguously link the aminomethyl group to the C6 position.

Sources

Foundational

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Modulating Key Biological Pathways

An In-depth Technical Guide on the Mechanistic Diversity of Imidazo[1,2-a]pyrazine Derivatives Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Core The Imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused hete...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Mechanistic Diversity of Imidazo[1,2-a]pyrazine Derivatives

Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Core

The Imidazo[1,2-a]pyrazine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This privileged structure serves as a cornerstone for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][2] The specific compound, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, is a key chemical intermediate, providing a foundational building block for the synthesis of a multitude of biologically active molecules. Its structural utility allows for the strategic placement of various functional groups, leading to compounds with tailored affinities and selectivities for diverse biological targets. This guide will provide an in-depth exploration of the multifaceted mechanisms of action associated with derivatives of the imidazo[1,2-a]pyrazine core, highlighting its significance in modern drug discovery and development.

Diverse Mechanisms of Action: A Multi-Targeting Scaffold

The true power of the imidazo[1,2-a]pyrazine scaffold lies in its ability to be chemically modified to interact with a wide range of biological targets. This adaptability has led to the discovery of potent inhibitors and modulators of key cellular pathways implicated in various pathologies.

Inhibition of Cancer-Related Kinases: A Dominant Therapeutic Strategy

A significant portion of research on imidazo[1,2-a]pyrazine derivatives has focused on their potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3]

  • PI3K/mTOR Dual Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[4][5] Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[4] For instance, certain compounds have demonstrated impressive inhibitory activity with IC50 values in the nanomolar range for both PI3Kα and mTOR.[4] This dual inhibition offers a comprehensive blockade of the pathway, potentially leading to more effective anti-tumor responses.[6]

  • CDK9 Inhibition: Cyclin-dependent kinase 9 (CDK9) plays a pivotal role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[7] Its inhibition is a promising strategy for cancer therapy as it can lead to the downregulation of anti-apoptotic proteins. Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and identified as potent CDK9 inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range.[8][9] The cytotoxic effects of these inhibitors have been shown to correlate with their CDK9 inhibitory activity, suggesting a clear mechanism-based anti-proliferative effect.[8][9]

  • c-Met Inhibition: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion.[10][11] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[10] The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been instrumental in the design of potent and selective c-Met inhibitors.[12] Volitinib, a highly potent and selective c-Met inhibitor currently in clinical development, features an imidazo[1,2-a]pyridine moiety, highlighting the therapeutic potential of this scaffold.[11][13]

  • Aurora Kinase Inhibition: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The imidazo[1,2-a]pyrazine core has been utilized to develop dual inhibitors of Aurora A and Aurora B kinases.[14] Structure-based design has led to the synthesis of highly potent inhibitors with picomolar affinity for these kinases.[14][15]

Immuno-Oncology Applications via ENPP1 Inhibition

A novel and exciting application of imidazo[1,2-a]pyrazine derivatives is in the field of cancer immunotherapy. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its signaling molecule, 2'3'-cGAMP.[16][17] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can enhance the cGAMP-induced activation of the STING pathway, leading to increased expression of downstream target genes such as interferons and cytokines.[16] This, in turn, can stimulate a robust anti-tumor immune response, making ENPP1 inhibitors promising agents for combination therapy with immune checkpoint inhibitors.[16]

Tumor Suppression via p53 Reactivation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its mutation or inactivation is a hallmark of over 50% of human cancers.[2][18] A promising therapeutic strategy is the reactivation of mutant p53 to its wild-type conformation and function.[19] Urea-containing derivatives of imidazo[1,2-a]pyrazine have been synthesized and shown to exhibit antiproliferative activity by targeting mutant p53.[20][21] Specifically, certain compounds have been observed to induce the overexpression of the TP53 gene in p53-mutant non-small cell lung cancer (NSCLC) cell lines, suggesting a potential mechanism of reactivating the tumor suppressor function of p53.[2][20]

Neurological Applications as Adenosine Receptor Antagonists

Beyond cancer, the imidazo[1,2-a]pyrazine scaffold has shown promise in the development of agents targeting neurological disorders. The imidazo[1,2-a]pyrazin-8-amine core has been used to design novel antagonists for the A3 and A2A adenosine receptor subtypes.[22][23] These receptors are involved in various physiological processes in the central nervous system, and their modulation has therapeutic potential in conditions like cerebral ischemia.[22]

Data Presentation: A Summary of Inhibitory Activities

The following table summarizes the reported inhibitory concentrations (IC50) of various imidazo[1,2-a]pyrazine derivatives against their respective targets, showcasing the potency that can be achieved with this versatile scaffold.

Derivative ClassTargetIC50 ValueReference
Imidazo[1,2-a]pyrazineENPP15.70 or 9.68 nM[16]
Imidazo[1,2-a]pyrazinePI3Kα0.06 nM[4]
Imidazo[1,2-a]pyrazinemTOR3.12 nM[4]
Imidazo[1,2-a]pyrazineCDK90.16 µM[8]
Imidazo[1,2-a]pyridinec-Met12.8 nmol/L[10]
(Imidazo[1,2-a]pyrazin-6-yl)ureaP53-mutant NSCLC cellsDose-dependent response[20]

Experimental Protocols: Methodologies for Mechanistic Elucidation

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of imidazo[1,2-a]pyrazine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3K)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human PI3K enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (at Km concentration for the specific kinase)

  • Substrate (e.g., phosphatidylinositol)

  • Test compound (imidazo[1,2-a]pyrazine derivative) at various concentrations

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the kinase and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include wells with vehicle (e.g., DMSO) as a negative control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualization of Key Pathways and Workflows

The following diagrams illustrate some of the key signaling pathways targeted by imidazo[1,2-a]pyrazine derivatives and a general workflow for their preclinical evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PI3K Inhibits Imidazo_Pyrazine->mTORC1 Inhibits

Caption: The PI3K/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyrazine derivatives.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Expression ENPP1 ENPP1 ENPP1->cGAMP Degrades Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->ENPP1 Inhibits Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Proliferation) Biochemical->Cellular Animal Animal Models (Efficacy & Toxicity) Cellular->Animal PKPD Pharmacokinetics & Pharmacodynamics Animal->PKPD

Caption: A generalized workflow for the preclinical development of imidazo[1,2-a]pyrazine-based therapeutics.

References

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[10][15]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Baviskar, A. T., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]

  • Zhang, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(5), 707-718. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[10][15]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link]

  • Bar-Natan, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1836-1840. [Link]

  • Miller, M. W., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[10][15]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[10][15]riazolo[4,5-b]pyrazine (volitinib) as a highly potent. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Taliani, S., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 611-628. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-136. [Link]

  • Ma, M., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 248, 115030. [Link]

  • Li, X., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Taliani, S., et al. (2017). Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. European Journal of Medicinal Chemistry, 125, 611-628. [Link]

  • Loaëc, N., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Li, X., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Loaëc, N., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Blanco-Aparicio, C., et al. (2012). Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(12), 4057-4061. [Link]

  • Wang, Y., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. bioRxiv. [Link]

  • Loaëc, N., et al. (2016). Discovery of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link]

  • Singh, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 38-49. [Link]

  • Reddy, T. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Bauer, M. R., et al. (2016). Small molecule induced reactivation of mutant p53 in cancer cells. Nucleic Acids Research, 44(9), 4361-4381. [Link]

  • de Andrade, P. B., et al. (2021). Recent Synthetic Approaches towards Small Molecule Reactivators of p53. Molecules, 26(11), 3227. [Link]

  • Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link]

  • Zhao, F., et al. (2013). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Journal of Medicinal Chemistry, 56(17), 6834-6846. [Link]

  • Wang, S., et al. (2022). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 623-631. [Link]

  • Al-Ghorbani, M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. [Link]

  • Al-Ghorbani, M., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Pharmaceuticals, 16(7), 1018. [Link]

  • Ma, M., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 248, 115030. [Link]

  • Li, Y., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4159. [Link]

  • Li, X., et al. (2024). Collection - Discovery of Imidazo[1,2‑a]pyrazine Derivatives as Potent ENPP1 Inhibitors - Journal of Medicinal Chemistry. Figshare. [Link]

  • Carlesso, G., et al. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Journal of Medicinal Chemistry, 63(22), 13577-13590. [Link]

Sources

Exploratory

Deconvoluting the Mechanism: A Guide to the Biological Target Identification of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key cellular pathways, particularly protein kinases.[1][2] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a specific derivative, represents a starting point for novel therapeutic development, yet its precise biological target(s) remain to be elucidated.[3] Target identification is a critical step in drug discovery, transforming a bioactive compound into a tool for understanding biology and a potential therapeutic.[4] This guide provides a comprehensive, technically-grounded framework for identifying the molecular targets of this compound. We will move from initial hypothesis generation using computational methods to robust experimental validation with state-of-the-art chemical proteomics and biophysical techniques. The focus is not merely on procedural steps but on the strategic rationale behind each experimental choice, ensuring a self-validating and rigorous scientific narrative.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Quest for a Target

The imidazo[1,2-a]pyrazine core is a recurring motif in compounds targeting a variety of protein families. Published research has identified derivatives that potently inhibit phosphoinositide-3-kinases (PI3Ks)[1], Aurora kinases[2][5][6], and the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)[7][8]. This known polypharmacology underscores the necessity of a systematic approach to identify the specific target(s) of Imidazo[1,2-a]pyrazin-6-ylmethanamine. Understanding the direct binding partner is fundamental to interpreting its cellular phenotype, optimizing its structure for selectivity and potency, and predicting potential off-target effects.[9][10]

This guide outlines a multi-pronged strategy that integrates computational, affinity-based, and label-free methods to build a high-confidence profile of the compound's molecular interactions.

Phase 1: Hypothesis Generation via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can generate a ranked list of plausible targets, guiding the experimental design.[11] This approach leverages vast chemogenomic databases to find correlations between chemical structure and biological activity.[12]

Rationale for In Silico First Approach

Starting with computational screening is a cost-effective and rapid strategy to narrow the vast search space of the human proteome.[13] By comparing Imidazo[1,2-a]pyrazin-6-ylmethanamine to molecules with known targets, we can prioritize protein families for subsequent experimental validation.[12]

Key Computational Methodologies

A robust in silico workflow combines multiple algorithms to increase predictive power.

  • Chemical Similarity Searching: This foundational method is based on the principle that structurally similar molecules often share biological targets.[12] The structure of Imidazo[1,2-a]pyrazin-6-ylmethanamine is converted into a chemical fingerprint and compared against databases like ChEMBL to identify known compounds with high similarity and their associated targets.

  • Panel Docking: This structure-based approach involves computationally "docking" the small molecule into the 3D structures of a large panel of proteins.[13] A scoring function estimates the binding affinity for each protein, ranking the most likely targets. Given the scaffold's history, a kinase-focused panel would be a logical starting point.[1][2]

  • Pharmacophore Modeling & Machine Learning: These ligand-based methods identify the essential 3D arrangement of chemical features (pharmacophores) responsible for bioactivity. Machine learning models trained on large datasets of active molecules can predict targets for a new chemical entity without requiring a protein structure.[14]

The logical flow of this initial phase is to use these complementary methods to build a consensus list of high-probability targets.

cluster_0 In Silico Workflow Compound Query Compound: Imidazo[1,2-a]pyrazin- 6-ylmethanamine Similarity Chemical Similarity Searching (e.g., ChEMBL) Compound->Similarity Docking Panel Docking (e.g., Kinase Panel) Compound->Docking ML Machine Learning/ Pharmacophore Model Compound->ML Hypothesis Prioritized Target Hypothesis List Similarity->Hypothesis Docking->Hypothesis ML->Hypothesis

Caption: In Silico Target Hypothesis Generation Workflow.

Phase 2: Experimental Target Identification

With a list of candidate targets, the next phase is to experimentally identify direct binding partners from a complex biological sample, such as a cell lysate or intact cells.[9] These methods are broadly categorized into affinity-based (requiring a modified compound "probe") and label-free approaches.[4][15]

Affinity-Based (Probe-Dependent) Strategies

These powerful techniques utilize a modified version of the compound to physically isolate its binding partners.[16]

The success of this approach hinges on the design of a high-quality chemical probe.[17] A probe consists of three key components: the parent molecule, a linker, and an affinity handle (e.g., biotin) or a photoreactive group.[18]

Causality Behind Probe Design: The primary consideration is the attachment point of the linker. It must be positioned at a site on the parent molecule that does not disrupt its interaction with the target protein.[19] Structure-activity relationship (SAR) data is invaluable here; typically, linkers are attached at positions where modifications are known to be tolerated. For Imidazo[1,2-a]pyrazin-6-ylmethanamine, the primary amine (-methanamine) is a chemically convenient and likely solvent-exposed position for linker attachment. A "negative control" probe, which is structurally similar but biologically inactive, is essential for distinguishing specific from non-specific binders.[20]

cluster_0 Key Design Principles Probe Parent Molecule (Imidazo[1,2-a]pyrazine...) Linker (e.g., PEG) Affinity Handle (e.g., Biotin) p1 Attachment point must not disrupt target binding. p2 Linker must be inert and of sufficient length. p3 Handle enables purification (Biotin) or covalent crosslinking (Photoreactive).

Caption: Core components of an affinity-based chemical probe.

This is the most direct biochemical method for target identification.[9] A biotinylated probe is immobilized on streptavidin-coated beads and used as "bait" to capture target proteins from a cell lysate.[4]

Step-by-Step Methodology:

  • Probe Immobilization: Incubate biotinylated Imidazo[1,2-a]pyrazin-6-ylmethanamine probe with streptavidin-coated agarose or magnetic beads. Wash away unbound probe.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding between the probe and its target protein(s).

  • Control Incubations (Self-Validating System):

    • Competition Control: Pre-incubate the lysate with an excess of the free, unmodified parent compound before adding the immobilized probe. A true target's binding to the beads should be significantly reduced.

    • Negative Control: Incubate the lysate with beads linked to an inactive analogue or beads alone to identify non-specific binders.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental sample but absent or reduced in the controls. These bands are excised and identified using mass spectrometry (LC-MS/MS).[21]

Label-Free (Probe-Independent) Strategies

These methods circumvent the need to synthesize a chemical probe, avoiding the risk that the probe's structure might alter its binding activity.[4] They detect target engagement by measuring changes in the target protein's physical properties within the cell.

CETSA operates on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[22][23]

Causality Behind CETSA: Unbound proteins unfold and aggregate at a characteristic melting temperature (Tₘ). A ligand-bound protein requires more thermal energy to unfold, resulting in a measurable upward shift in its Tₘ. This thermal shift is a direct proxy for target engagement in a cellular environment.[24]

cluster_0 No Ligand cluster_1 With Ligand p1 Protein heat1 Heat (T) p1->heat1 agg1 Denatured & Aggregated Protein heat1->agg1 p2 Protein complex Protein-Ligand Complex p2->complex ligand Ligand ligand->complex heat2 Heat (T) complex->heat2 soluble Stabilized & Soluble Protein heat2->soluble

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Step-by-Step Methodology:

  • Treatment: Treat intact cells or cell lysates with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a fixed time (e.g., 3 minutes).[25]

  • Lysis & Separation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant containing the soluble proteins.

  • Analysis: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or other antibody-based detection methods. Plotting the soluble protein fraction against temperature generates a "melting curve." A shift in this curve to a higher temperature in the drug-treated sample confirms target engagement.[26] This can be scaled to the proteome level using mass spectrometry (Thermal Proteome Profiling, TPP).[27]

Phase 3: Target Validation and Prioritization

Both affinity-based and label-free methods can yield multiple candidate targets. Validation is the crucial final step to confirm that the interaction is genuine and functionally relevant.[10]

MethodPrincipleProbe Required?ThroughputKey AdvantageKey Limitation
Affinity Chromatography Physical isolation of binding partners from a complex mixture using an immobilized small-molecule probe.[4]YesLow-MediumProvides direct physical evidence of interaction; can identify complexes.Probe synthesis can be challenging; risk of steric hindrance and false positives.[15]
CETSA Ligand binding stabilizes a target protein against thermal denaturation, detected as a shift in melting temp.[23]NoMedium-HighMeasures target engagement in intact cells; no probe needed.Not all proteins show a clear thermal shift; requires specific antibodies or MS.[22]
DARTS Ligand binding protects a target protein from protease-mediated degradation.[4]NoLow-MediumNo probe needed; complementary to CETSA.May not work for all proteins/ligands; requires optimization of protease.
In Silico Prediction Computational algorithms predict targets based on chemical structure, similarity, or docking.[11]NoVery HighExtremely fast and low-cost; excellent for hypothesis generation.Predictive only; requires experimental validation; prone to false positives.[14]

Table 1: Comparison of Primary Target Identification Methodologies.

Validation Techniques
  • Genetic Validation (RNAi/CRISPR): Knocking down or knocking out a candidate target protein using RNAi or CRISPR/Cas9 should abolish or reduce the cellular phenotype observed with the compound. This links the binding event to a functional outcome.[9]

  • Biophysical Assays: Recombinant purified target protein can be used in biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kᵈ) and kinetics of the compound. This provides quantitative confirmation of the interaction.

  • Enzymatic/Functional Assays: If the validated target is an enzyme (e.g., a kinase), the compound's effect on its activity should be measured in a direct enzymatic assay to determine if it acts as an inhibitor or activator.

Conclusion: An Integrated Strategy for Target Deconvolution

Identifying the biological target of a novel compound like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a non-trivial but essential undertaking. No single method is foolproof. The most robust and trustworthy approach relies on an integrated workflow that uses orthogonal techniques to build a compelling, evidence-based case for a specific target. By starting with a broad, computationally-driven hypothesis, followed by rigorous experimental identification using both affinity-based and label-free methods, and culminating in stringent functional validation, researchers can confidently deconvolute the compound's mechanism of action. This structured approach not only accelerates the drug development process but also provides profound insights into fundamental biological processes.

References

  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Cell Communication and Signaling. Available at: [Link]

  • Venkatesan, A. M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Mtoz Biolabs. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. Available at: [Link]

  • Tabatabaei, S. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]

  • Zhang, T., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. Journal of Visualized Experiments. Available at: [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. ResearchGate. Available at: [Link]

  • Bebbington, D., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Liu, G., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sydow, D., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Simon, G. M., & Niphakis, M. J. (2018). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals. Available at: [Link]

  • Wang, T., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences. Available at: [Link]

  • Workman, P., & Collins, I. (2022). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Available at: [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. Available at: [Link]

  • Howard, S., et al. (2009). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gill, A. S., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Creative Biolabs. (n.d.). Chemical Proteomics. Creative Biolabs. Available at: [Link]

  • Lee, C. H., & Lee, S. W. (2006). Emerging Affinity-Based Techniques in Proteomics. Experimental & Molecular Medicine. Available at: [Link]

  • Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tran, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Hill, Z. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. SLAS Discovery. Available at: [Link]

  • Sridevi, C., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • Su, W., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, G., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Melander, O., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Circulation. Available at: [Link]

  • Melander, O., et al. (2017). Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease. Broad Institute. Available at: [Link]

  • LaCava, J., et al. (2014). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Biotechnology Journal. Available at: [Link]

  • Robers, M. B. (2017). Target Identification Using Chemical Probes. Methods in Molecular Biology. Available at: [Link]

  • Deleers, M., et al. (1987). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Archives Internationales de Pharmacodynamie et de Thérapie. Available at: [Link]

  • van der Zouwen, C., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry. Available at: [Link]

  • Vasta, J. D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]

  • Abignente, E., et al. (1982). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes. Available at: [Link]

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Corvaisier, M., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. Available at: [Link]

  • Narayan, G., et al. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Kinase Inhibitory Potential of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides a comprehensive analysis of the potential kinase inhibitory activity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. While direct experimental data for this specific compound is not publicly available, this document synthesizes the extensive structure-activity relationship (SAR) data for analogous imidazo[1,2-a]pyrazine derivatives to build a predictive framework for its biological activity. We will delve into the critical role of substitutions at the 6-position of the heterocyclic core, explore potential kinase targets, and outline detailed experimental protocols for the comprehensive evaluation of its inhibitory profile. This guide is intended to serve as a valuable resource for researchers initiating investigations into this compound and the broader class of imidazo[1,2-a]pyrazine-based kinase inhibitors.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The imidazo[1,2-a]pyrazine core is a nitrogen-rich bicyclic heterocycle that has proven to be a highly versatile scaffold for the design of kinase inhibitors. Its rigid structure provides a well-defined platform for the precise spatial orientation of various substituents to interact with the ATP-binding pocket of kinases.

Numerous imidazo[1,2-a]pyrazine derivatives have been reported as potent inhibitors of a range of kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and cyclin-dependent kinases (CDKs).[1][2][3] The specific kinase selectivity and potency of these compounds are largely dictated by the nature and position of the substituents on the imidazo[1,2-a]pyrazine ring system.

This guide focuses on the specific, yet under-characterized molecule, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. While this compound is commercially available as a research chemical and likely serves as a synthetic intermediate, its own biological activity profile remains to be elucidated.[4][5] By examining the known SAR of related compounds, particularly those with substitutions at the 6-position, we can infer its potential as a kinase inhibitor and propose a strategic approach for its experimental validation.

Structure-Activity Relationship (SAR) and the Significance of the 6-Position

The substitution pattern on the imidazo[1,2-a]pyrazine core is critical in determining kinase inhibitory activity and selectivity. The 6-position, in particular, has been shown to be a key vector for introducing substituents that can modulate potency and target engagement.

For instance, a study on Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold revealed that a pyridin-3-yl group at the 6-position was well-tolerated and contributed to potent inhibition.[6] Another example is the development of volitinib, a highly potent and selective c-Met inhibitor, which features a complex substituent at the 6-position of a related triazolopyrazine core, highlighting the importance of this position for achieving high-affinity binding.[7][8][9]

The presence of a methanamine group at the 6-position in Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride introduces a basic and flexible side chain. This primary amine can potentially engage in hydrogen bonding interactions with amino acid residues in the kinase active site, such as the hinge region, or with the solvent-exposed surface. The flexibility of the aminomethyl linker allows for optimal positioning of the amine for such interactions.

The following diagram illustrates the core structure and highlights the key positions for substitution based on published SAR studies.

Figure 1: Key Substitution Points on the Imidazo[1,2-a]pyrazine Core

Predicted Kinase Targets and Signaling Pathways

Based on the known targets of the imidazo[1,2-a]pyrazine scaffold, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride could potentially inhibit one or more of the following kinase families:

  • Aurora Kinases (A, B, C): These are serine/threonine kinases that are key regulators of mitosis. Their inhibition leads to defects in cell division and is a validated anti-cancer strategy. Several imidazo[1,2-a]pyrazine derivatives have been reported as potent Aurora kinase inhibitors.[2][6]

  • PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. The imidazo[1,2-a]pyridine scaffold, a close structural analog, has been shown to produce potent PI3K inhibitors.[10]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.

  • c-Met (MET): This is a receptor tyrosine kinase that, when activated, triggers signaling pathways involved in cell proliferation, motility, and invasion. As mentioned, the 6-position is a key interaction point for potent c-Met inhibitors.[7][8][9]

The following diagram illustrates a simplified signaling pathway that could be targeted by an imidazo[1,2-a]pyrazine-based kinase inhibitor.

Signaling_Pathway Figure 2: Potential Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth_Factor->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Cell_Cycle_Progression Cell Cycle Progression Mitosis Mitosis Cell_Cycle_Progression->Mitosis Aurora_Kinase Aurora Kinase Aurora_Kinase->Mitosis Inhibitor Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (Hypothesized) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Aurora_Kinase Inhibition

Figure 2: Potential Signaling Pathway Inhibition

Experimental Workflow for Kinase Inhibitory Profiling

A systematic experimental approach is required to definitively characterize the kinase inhibitory activity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. The following workflow outlines the key stages of this process.

Experimental_Workflow Figure 3: Experimental Workflow for Kinase Inhibitor Profiling Start Start: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Biochemical_Screen Biochemical Kinase Panel Screen (Broad Kinome Screen) Start->Biochemical_Screen Hit_Identification Hit Identification (Identify Potentially Inhibited Kinases) Biochemical_Screen->Hit_Identification IC50_Determination IC50 Determination (Dose-Response Curves) Hit_Identification->IC50_Determination Cell_Based_Assays Cell-Based Assays (Target Engagement & Cellular Potency) IC50_Determination->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Based_Assays->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (Against a Panel of Related Kinases) Mechanism_of_Action->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies

Figure 3: Experimental Workflow for Kinase Inhibitor Profiling

Detailed Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of the compound against a panel of purified kinases.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The amount of product formed or ATP consumed is quantified.

Recommended Protocol (Example using ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in 100% DMSO. Create a serial dilution series of the compound.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable substrate, and ATP to a reaction buffer.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is proportional to the amount of ADP generated and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Kinase TargetIC50 (µM) of Test CompoundIC50 (µM) of Positive Control
Aurora ATBDTBD
Aurora BTBDTBD
PI3KαTBDTBD
c-MetTBDTBD
CDK2TBDTBD
...TBDTBD
Cell-Based Assays

Objective: To assess the ability of the compound to inhibit the target kinase within a cellular context, which accounts for cell permeability and off-target effects.

Recommended Protocol (Example using a Phospho-Specific Western Blot):

  • Cell Culture: Culture a cancer cell line known to have high activity of the target kinase (e.g., a cell line with amplified Aurora A or activated c-Met signaling).

  • Compound Treatment: Treat the cells with increasing concentrations of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride for a specific duration.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., phospho-Histone H3 for Aurora B activity, or phospho-c-Met).

    • Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation relative to the total substrate and the loading control. A decrease in the phosphorylated substrate indicates inhibition of the kinase.

Conclusion and Future Directions

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, by virtue of its core scaffold and the presence of a functionalizable methanamine group at the 6-position, represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on related imidazo[1,2-a]pyrazine derivatives, it is plausible that this compound will exhibit inhibitory activity against kinases such as Aurora kinases, PI3Ks, or c-Met.

The experimental workflow and protocols detailed in this guide provide a robust framework for the systematic evaluation of its kinase inhibitory profile. Future research should focus on a broad initial screening against a diverse kinase panel to identify primary targets. Subsequent hit validation, mechanism of action studies, and medicinal chemistry efforts to optimize the substituents at the 2, 3, and 8-positions could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential. The methanamine group at the 6-position also offers a convenient handle for further chemical modifications, such as the attachment of larger fragments to explore additional interactions within the ATP-binding pocket.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.[1]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][7][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry.[7][8][9]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.[11]

  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.[6]

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes.[4]

  • A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyrazine Derivatives as Kinase Inhibitors. Benchchem.[12]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.[13]

  • Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry.[2]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.[14]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PMC.[15]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.[16]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate.[3]

  • MKI-1 | Serine/threonin kinase inhibitor | CAS 1190277-80-5. Selleck Chemicals.[17]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.[18]

  • Sorafenib, multikinase inhibitor (CAS 284461-73-0). Abcam.

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.[10]

  • LY2801653 is an orally bioavailable multi-kinase inhibitor with potent activity against MET, MST1R, and other oncoproteins, and displays anti-tumor activities in mouse xenograft models. PubMed.[19]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed.[20]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed Central.[21]

  • Discovery of a clinical stage multi-kinase inhibitor sodium (E)-2-{2-methoxy-5-[(2',4',6'-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): synthesis, structure-activity relationship, and biological activity. PubMed.[22]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.[5]

Sources

Exploratory

Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold: A Technical Guide for the Development of Novel c-Met Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a clinically validated target in oncology. Its abe...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a clinically validated target in oncology. Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in a variety of human cancers. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising foundation for the development of potent and selective c-Met inhibitors. This technical guide provides an in-depth exploration of the rationale, synthesis, and evaluation of imidazo[1,2-a]pyrazine-based compounds as c-Met inhibitor candidates, with a focus on establishing a robust preclinical workflow. While specific biological data for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a c-Met inhibitor is not extensively available in the public domain, its structure suggests its utility as a key intermediate in the synthesis of a broader library of targeted agents. This guide will, therefore, leverage this compound as a foundational element to discuss the overarching principles and methodologies for developing novel c-Met inhibitors from this chemical class.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis that is essential for normal cellular processes, including embryonic development and tissue regeneration.[1] However, in the context of cancer, dysregulation of the HGF/c-Met pathway through gene amplification, mutation, or overexpression leads to uncontrolled cell proliferation, survival, migration, and invasion, hallmarks of malignant progression.[2][3]

Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its kinase domain, creating docking sites for various downstream signaling proteins.[1] This initiates a cascade of intracellular signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are central to the oncogenic phenotype.[1] The critical role of aberrant c-Met signaling in numerous cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma, has established it as a high-priority target for therapeutic intervention.[1][3]

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P_cMet Phosphorylated c-Met cMet->P_cMet Autophosphorylation GRB2_SOS GRB2/SOS P_cMet->GRB2_SOS PI3K PI3K P_cMet->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: The c-Met signaling pathway initiated by HGF binding.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure for Kinase Inhibition

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its ability to serve as a versatile scaffold for the development of kinase inhibitors.[4] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for multiple points of interaction within the ATP-binding pocket of kinases, making it an ideal starting point for the design of potent and selective inhibitors. Several derivatives of the related imidazo[1,2-a]pyridine scaffold have shown potent c-Met inhibitory activity, underscoring the potential of this chemical class.[5][6]

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (CAS: 1352305-27-1) represents a key building block for the elaboration of this scaffold.[2] The primary amine at the 6-position provides a convenient handle for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy: From Core to Candidate

The synthesis of a library of imidazo[1,2-a]pyrazine derivatives originating from a key intermediate like Imidazo[1,2-a]pyrazin-6-ylmethanamine allows for systematic exploration of the chemical space around the core scaffold. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., aminopyrazines, α-haloketones) Core_Formation Imidazo[1,2-a]pyrazine Core Synthesis Start->Core_Formation Intermediate Imidazo[1,2-a]pyrazin-6-ylmethanamine (Key Intermediate) Core_Formation->Intermediate Diversification Parallel Synthesis (Amide coupling, etc.) Intermediate->Diversification Library Library of Derivatives Diversification->Library Purification Purification & Characterization Library->Purification Screening Biological Screening Purification->Screening

Caption: Generalized workflow for the synthesis and screening of an imidazo[1,2-a]pyrazine library.

Exemplar Synthetic Protocol: Amide Coupling

This protocol describes a general method for diversifying the Imidazo[1,2-a]pyrazin-6-ylmethanamine core via amide bond formation.

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the organic base (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Add Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Preclinical Evaluation Workflow: A Step-by-Step Guide

A rigorous and systematic evaluation process is critical to identify and advance promising c-Met inhibitor candidates. The following workflow outlines the key stages of preclinical assessment.

Stage 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of the synthesized compounds against the c-Met kinase and to assess their selectivity against other kinases.

4.1.1. c-Met Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the concentration of the inhibitor required to reduce the enzymatic activity of c-Met by 50% (IC50).

Protocol:

  • Prepare a reaction buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Add recombinant human c-Met kinase to the buffer.

  • Serially dilute the test compounds in DMSO and add to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ATP detection or radioisotope incorporation).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

4.1.2. Kinase Selectivity Profiling

To ensure that the inhibitory activity is specific to c-Met and to minimize off-target effects, promising compounds should be screened against a panel of other kinases. This is typically performed by specialized contract research organizations (CROs).

Stage 2: Cellular Activity and Mechanism of Action

The next stage is to evaluate the ability of the compounds to inhibit c-Met signaling in a cellular context.

4.2.1. Cellular c-Met Phosphorylation Assay

This assay assesses the inhibition of c-Met autophosphorylation in cancer cell lines that overexpress the receptor.

Protocol:

  • Seed a c-Met-dependent cancer cell line (e.g., EBC-1, Hs746T) in a multi-well plate and allow to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2 hours).

  • Lyse the cells and quantify the levels of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA or a Western blot analysis.

  • Normalize the p-c-Met signal to the total c-Met signal and determine the IC50 for the inhibition of cellular c-Met phosphorylation.

4.2.2. Cell Proliferation/Viability Assay

This assay determines the effect of the compounds on the growth and survival of c-Met-dependent cancer cells.

Protocol:

  • Seed c-Met-dependent and c-Met-independent cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line to determine the potency and selectivity of the compound.

Stage 3: In Vivo Efficacy

The most promising candidates are then evaluated in animal models of cancer to assess their anti-tumor activity.

4.3.1. Xenograft Tumor Models

Human cancer cell lines with amplified or mutated c-Met are implanted into immunocompromised mice to generate tumors.

Protocol:

  • Inject c-Met-dependent cancer cells subcutaneously into the flank of nude mice.

  • Once tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

  • Administer the test compound orally or via intraperitoneal injection at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-c-Met).

  • Calculate the tumor growth inhibition (TGI) to determine the in vivo efficacy of the compound.

Data Presentation and Interpretation

Clear and concise presentation of data is crucial for decision-making in a drug discovery program.

Table 1: In Vitro Activity of Hypothetical Imidazo[1,2-a]pyrazine Derivatives

Compound IDc-Met IC50 (nM)EBC-1 Cell Proliferation GI50 (nM)Hs746T Cell Proliferation GI50 (nM)
IZP-001 15.285.6120.3
IZP-002 5.832.145.7
IZP-003 2.110.515.2
Crizotinib 4.520.128.9

Table 2: In Vivo Efficacy of IZP-003 in an EBC-1 Xenograft Model

Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle -0
IZP-003 2545
IZP-003 5078

Future Directions and Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a fertile ground for the discovery of novel c-Met inhibitors. The synthetic accessibility of this core, coupled with the potential for extensive diversification, allows for the fine-tuning of inhibitory potency, selectivity, and drug-like properties. A systematic and rigorous preclinical evaluation workflow, as outlined in this guide, is paramount to identifying and advancing promising candidates toward clinical development. While Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride itself may be a chemical intermediate, it serves as a gateway to a class of compounds with significant therapeutic potential. Further exploration of this chemical space, guided by a deep understanding of the c-Met signaling pathway and robust preclinical testing, holds the promise of delivering new and effective treatments for patients with c-Met-driven cancers.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry.
  • Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride. ChemScene.
  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes.
  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][5][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • imidazo[1,2-a]pyrazin-6-ylmethanamine 1313726-31-6 wiki. Guidechem.
  • Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research.
  • Representative type I and type II c-Met inhibitors.
  • An overview of the c-MET signaling pathway.
  • 1352305-27-1|Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride|BLD Pharm. BLD Pharm.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules.
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ACS Omega.
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.
  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • ADME and Toxicology. Yale University.
  • The ADME and toxicity profile prediction for amitraz, 2,4-DMA, and 2,4-DMF.
  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.

Sources

Foundational

The Antiproliferative Potential of Imidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the antiproliferative effects of imidazo[1,2-a]pyrazine derivatives, intended for researchers, scientists, and drug development professionals. We will explore the core chemical features, delve into the diverse mechanisms of action, and present detailed experimental protocols for evaluating the anticancer potential of this promising class of compounds. Special attention will be given to the role of key intermediates, such as Imidazo[1,2-a]pyrazin-6-ylmethanamine, in the synthesis of potent and selective anticancer agents.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Versatile Core for Anticancer Drug Design

The imidazo[1,2-a]pyrazine ring system, a nitrogen-fused bicyclic heterocycle, has garnered significant interest in oncology research. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can interact with various biological targets with high affinity and specificity. Derivatives of this scaffold have been reported to exhibit a multitude of pharmacological activities, including antiproliferative effects on human cancer cell lines.[1]

A key building block in the synthesis of many of these derivatives is Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride . This compound, with the CAS number 1352305-27-1, serves as a crucial intermediate for introducing diverse functionalities at the 6-position of the imidazo[1,2-a]pyrazine core, enabling the exploration of a vast chemical space for anticancer drug discovery.[2] While this specific molecule is primarily a synthetic precursor, its foundational role underscores the importance of the 6-position in modulating the biological activity of this class of compounds.

This guide will focus on the broader class of imidazo[1,2-a]pyrazine derivatives and their demonstrated antiproliferative effects, providing a comprehensive overview of their mechanisms of action and the experimental methodologies used to characterize them.

Mechanisms of Antiproliferative Action

Imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins involved in cancer cell proliferation, survival, and metastasis. The following sections will detail some of the most significant molecular targets and pathways.

Kinase Inhibition: A Dominant Mechanism

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

CDK9, a key regulator of transcription, is a promising target in oncology. A study in 2019 identified imidazo[1,2-a]pyrazine derivatives as CDK9 inhibitors through virtual screening of natural products, with IC50 values in the micromolar range.[3] Further research has led to the synthesis of novel imidazo[1,2-a]pyrazines with potent CDK9 inhibitory activity. For instance, a derivative with a pyridin-4-yl group at the 2-position and a benzyl group at the 3-position demonstrated an IC50 of 0.16 µM against CDK9.[3] The cytotoxic effect of these inhibitors was found to be correlated with their CDK9 inhibitory activity in breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines.[3]

A series of substituted imidazo[1,2-a]pyrazin-8-amines have been identified as novel inhibitors of Breast Tumor Kinase (Brk), also known as Protein Tyrosine Kinase 6 (PTK6).[4] These compounds have demonstrated low-nanomolar inhibitory activity against Brk, high selectivity over other kinases, and favorable drug metabolism and pharmacokinetics (DMPK) properties, making them valuable tool compounds for investigating Brk as an oncology target.[4]

Targeting p53: Reactivating the Guardian of the Genome

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers, p53 is mutated, leading to uncontrolled cell growth. A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized from the key intermediate 6-aminoimidazo[1,2-a]pyrazine, have been shown to exhibit antiproliferative activity by targeting mutant p53.[5] Specifically, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea displayed cytostatic activity against a non-small cell lung cancer (NSCLC) cell line.[5] Mechanistic studies revealed a selective dose-dependent response in a p53-mutant NSCLC cell line, accompanied by an overexpression of the TP53 gene, suggesting a promising reactivation of the mutant p53 protein.[5]

Inhibition of Phosphodiesterases (PDEs)

Cyclic adenosine monophosphate (cAMP) is a crucial second messenger involved in cell proliferation. Phosphodiesterases (PDEs) are enzymes that break down cAMP. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit PDE activity, leading to an increase in intracellular cAMP levels and subsequent antiproliferative effects.[6][7] However, the antiproliferative effects of some of these compounds could not be solely attributed to their PDE inhibitory action, suggesting the involvement of other mechanisms.[7] The chemical substitutions on the imidazo[1,2-a]pyrazine skeleton, particularly the presence of a 2-carbonitrile group and the length of the 8-aminoaliphatic group, have been found to be critical for this activity.[6]

Experimental Protocols for Evaluating Antiproliferative Effects

A thorough evaluation of the anticancer potential of novel imidazo[1,2-a]pyrazine derivatives requires a series of well-defined in vitro assays. The following protocols provide a general framework for these investigations.

Cell Viability and Cytotoxicity Assays

The initial assessment of a compound's antiproliferative activity is typically performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyrazine derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

To determine if a compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI)-stained cells is performed.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyrazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays

To investigate if the antiproliferative effects are due to the induction of programmed cell death (apoptosis), Annexin V/PI staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

The synthesis of the imidazo[1,2-a]pyrazine core and its derivatives can be achieved through various synthetic routes. A common and efficient method is the Groebke–Blackburn–Bienaymé reaction, a one-pot three-component reaction.[8] This multicomponent reaction offers high yields, atomic economy, and short reaction times.[8]

A general synthetic scheme involves the condensation of an aminopyrazine with an α-haloketone, followed by cyclization. For the synthesis of derivatives with substitutions at the 6-position, a key intermediate is often 6-aminoimidazo[1,2-a]pyrazine, which can then be further modified.[5]

Data Summary: Antiproliferative Activity of Selected Imidazo[1,2-a]pyrazine and Related Derivatives

Compound ClassTargetCancer Cell LinesReported IC50Reference
(Imidazo[1,2-a]pyrazin-6-yl)ureasMutant p53NSCLCCytostatic activity observed[5]
2,3-disubstituted Imidazo[1,2-a]pyrazinesCDK9MCF7, HCT116, K5620.16 µM (for the most potent derivative)[3]
Imidazo[1,2-a]pyrazin-8-aminesBrk/PTK6-Low-nanomolar activity[4]
Imidazo[1,2-a]pyridine derivativesPI3K/Akt/mTORMelanoma, Cervical9.7 to 44.6 µM[9]
Imidazo[1,2-a]pyridine hydrazonesc-MetLung, Pancreatic-

Visualizing the Mechanisms and Workflows

Signaling Pathways

The following diagram illustrates the inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine/pyrazine derivatives, a common mechanism of action leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PI3K Inhibits Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivative Cell_Viability Cell Viability Assay (e.g., MTT) Synthesis->Cell_Viability IC50 Determine IC50 Value Cell_Viability->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Mechanism Further Mechanistic Studies (e.g., Western Blot for Target Proteins) Cell_Cycle->Mechanism Apoptosis->Mechanism

Caption: Workflow for evaluating antiproliferative effects.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The diverse mechanisms of action, including kinase inhibition and p53 reactivation, highlight the versatility of this chemical core. The ability to readily synthesize a wide range of derivatives, often starting from key intermediates like Imidazo[1,2-a]pyrazin-6-ylmethanamine, provides a rich opportunity for structure-activity relationship studies and the optimization of lead compounds.

Future research in this area should focus on the development of highly selective inhibitors to minimize off-target effects and enhance therapeutic windows. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of the most promising candidates. The continued exploration of the chemical space around the imidazo[1,2-a]pyrazine nucleus holds significant potential for the discovery of next-generation cancer therapies.

References

  • Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. PubMed. [Link]

  • Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes. [Link]

  • An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. [Link]

  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed Central. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[6][7][8]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

  • Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. PubMed. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

Sources

Exploratory

Unlocking New Therapeutic Avenues in Non-Small Cell Lung Cancer: A Technical Guide to Investigating Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Foreword: Charting a Course for Novel Kinase Inhibition in NSCLC Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, constituting the majority of lung cancer cases and characterized by signific...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Kinase Inhibition in NSCLC

Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, constituting the majority of lung cancer cases and characterized by significant molecular heterogeneity.[1] While the advent of targeted therapies has revolutionized treatment for subsets of patients with specific oncogenic drivers, innate and acquired resistance underscores the urgent need for novel therapeutic agents acting on alternative pathways.[2][3] The imidazo[1,2-a]pyrazine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent anticancer activities through the inhibition of various kinases crucial to tumor progression.[4][5][6] This guide focuses on a specific, yet under-investigated derivative, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, postulating its potential as a PIM kinase inhibitor for the treatment of NSCLC.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly implicated in the pathology of NSCLC.[7][8] Overexpressed in various tumors, they play a pivotal role in regulating cell survival, proliferation, and resistance to apoptosis, making them an attractive therapeutic target.[4][9] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining the rationale and a rigorous experimental framework to elucidate the therapeutic potential of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in NSCLC.

The Scientific Rationale: Targeting PIM Kinases in NSCLC

PIM kinases are crucial regulators of cell survival and proliferation, and their expression is associated with poor prognosis in several cancer types.[4] In the context of NSCLC, PIM1 has been shown to contribute to chemoresistance and the dysregulation of apoptosis.[4][7] The PIM kinase signaling pathway is activated by various cytokines and growth factors via the JAK/STAT pathway. Once active, PIM kinases phosphorylate a wide array of downstream substrates that collectively promote cell survival and inhibit apoptosis.[10]

Key downstream targets of PIM kinases include:

  • Bad: Phosphorylation of the pro-apoptotic protein Bad by PIM kinases inhibits its function, thereby preventing apoptosis.[4]

  • p21Cip1/WAF1: PIM1 can promote the degradation of this cell cycle inhibitor, leading to cell cycle progression.[11]

  • 4E-BP1: Phosphorylation of this translation repressor by PIM kinases promotes protein synthesis and cell growth.[11]

Given that the imidazo[1,2-b]pyridazine scaffold, a close structural relative of imidazo[1,2-a]pyrazine, has been shown to selectively inhibit PIM kinases, there is a strong basis to hypothesize that Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride may exert its anticancer effects through a similar mechanism.[7][12]

Hypothesized Signaling Pathway and Point of Inhibition

PIM_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase (PIM1, PIM2, PIM3) JAK_STAT->PIM_Kinase Upregulates Expression Bad Bad (Pro-apoptotic) PIM_Kinase->Bad Phosphorylates & Inhibits p21 p21Cip1/WAF1 (Cell Cycle Inhibitor) PIM_Kinase->p21 Promotes Degradation mTORC1 mTORC1 PIM_Kinase->mTORC1 Compound Imidazo[1,2-a]pyrazin-6- ylmethanamine dihydrochloride Compound->PIM_Kinase Hypothesized Inhibition Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression _4EBP1 4E-BP1 (Translation Repressor) mTORC1->_4EBP1 Phosphorylates & Inhibits Protein_Synthesis Protein Synthesis & Cell Growth _4EBP1->Protein_Synthesis Inhibition Inhibition Activation Activation

Caption: Hypothesized PIM kinase signaling pathway and the inhibitory point of the compound.

Preclinical Evaluation Workflow: A Step-by-Step Guide

A systematic and multi-faceted approach is essential to rigorously evaluate the anticancer potential of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. The following experimental workflow provides a comprehensive framework for its preclinical assessment.

Experimental Workflow Diagram

Preclinical_Workflow cluster_phase1 Phase 1 cluster_phase2 Phase 2 cluster_phase3 Phase 3 Phase1 Phase 1: In Vitro Cytotoxicity Screening Phase2 Phase 2: Mechanism of Action Studies Phase3 Phase 3: In Vivo Efficacy Studies Cell_Line_Selection NSCLC Cell Line Panel Selection Cell_Viability_Assay Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin) Cell_Line_Selection->Cell_Viability_Assay IC50_Determination IC50 Value Determination Cell_Viability_Assay->IC50_Determination IC50_Determination->Phase2 Western_Blot Western Blot Analysis (PIM Kinase Pathway Proteins) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI Staining) Cell_Cycle_Analysis->Apoptosis_Assay Apoptosis_Assay->Phase3 Xenograft_Model NSCLC Xenograft Model Establishment Treatment_Regimen Compound Administration & Tumor Growth Monitoring Xenograft_Model->Treatment_Regimen Pharmacodynamic_Analysis Pharmacodynamic Analysis (Tumor Tissue Analysis) Treatment_Regimen->Pharmacodynamic_Analysis

Caption: A phased experimental workflow for the preclinical evaluation of the compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic effects of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride on a panel of NSCLC cell lines and to establish its half-maximal inhibitory concentration (IC50).

Protocol: Cell Viability Assessment using Resazurin Assay [13]

  • Cell Seeding:

    • Culture a panel of human NSCLC cell lines (e.g., A549, H460, H1975) in appropriate media.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Assay:

    • Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description
Cell Lines A panel of NSCLC cell lines with varying genetic backgrounds.
Compound Concentrations A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM).
Incubation Time 48-72 hours.
Readout Fluorescence intensity.
Endpoint IC50 value.
Mechanism of Action Studies: Western Blot Analysis

Objective: To investigate the effect of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride on the PIM kinase signaling pathway.

Protocol: Western Blotting for Key Signaling Proteins [5][11]

  • Cell Lysis:

    • Treat NSCLC cells with the compound at concentrations around the IC50 value for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, phospho-Bad, p21, phospho-4E-BP1, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Target Protein Expected Outcome with Effective Inhibition
Phospho-Bad (Ser112) Decreased phosphorylation
p21Cip1/WAF1 Increased protein levels
Phospho-4E-BP1 (Thr37/46) Decreased phosphorylation
Cleaved PARP Increased levels (indicator of apoptosis)
In Vivo Efficacy Studies

Objective: To evaluate the antitumor efficacy of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in a preclinical mouse model of NSCLC.

Protocol: NSCLC Xenograft Model [9][14]

  • Model Establishment:

    • Subcutaneously implant a suitable NSCLC cell line (e.g., H460) into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor the tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (at various doses) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting, immunohistochemistry).

    • Compare the tumor growth inhibition between the treatment and control groups.

Parameter Description
Animal Model Immunodeficient mice (e.g., athymic nude mice).
Cell Line A responsive NSCLC cell line from in vitro studies.
Treatment Route Oral gavage or intraperitoneal injection.
Primary Endpoint Tumor growth inhibition.
Secondary Endpoints Body weight changes, survival analysis.

Data Interpretation and Future Directions

Successful preclinical evaluation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride will be marked by a dose-dependent inhibition of NSCLC cell proliferation, modulation of the PIM kinase signaling pathway, and significant tumor growth inhibition in vivo.

Should the compound demonstrate promising activity, future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in vivo.

  • Combination Therapies: Investigating synergistic effects with standard-of-care chemotherapies or other targeted agents in NSCLC.

  • Resistance Mechanisms: Identifying potential mechanisms of resistance to the compound to inform the development of next-generation inhibitors.

Conclusion

The exploration of novel kinase inhibitors is a critical frontier in the quest for more effective NSCLC treatments. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, by virtue of its core chemical scaffold, represents a compelling candidate for investigation as a PIM kinase inhibitor. The comprehensive experimental framework outlined in this guide provides a robust and scientifically rigorous path to elucidating its therapeutic potential. Through systematic in vitro and in vivo studies, the scientific community can ascertain whether this compound holds the key to a new therapeutic strategy for patients battling non-small cell lung cancer.

References

  • PIM Kinases Alter Mitochondrial Dynamics and Chemosensitivity in Lung Cancer. (n.d.). PMC.
  • Cell viability assays. (n.d.). Abcam.
  • Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. (2021). Open Biology.
  • PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells. (2025).
  • Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. (2021). UCL Discovery.
  • Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models. (n.d.). PMC.
  • Western blot protocol. (n.d.). Abcam.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Cell Viability Assays. (n.d.).
  • PIM1 kinase inhibitors induce radiosensitization in non-small cell lung cancer cells. (2013).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • Co-targeting PIM kinase and PI3K/mTOR in NSCLC. (2025).
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). PubMed.
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.).
  • Cell Viability and Prolifer
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
  • Western Blot Protocol. (n.d.). Proteintech Group.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). PubMed.
  • Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. (n.d.).
  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2016). PubMed.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (n.d.).
  • Mouse models of human non-small-cell lung cancer: raising the bar. (n.d.). Semantic Scholar.
  • Application Notes and Protocols for Developing a PIM1-IN-2 Resistant Cell Line. (n.d.). Benchchem.
  • Application Notes and Protocols for Pim1-IN-7 in Cancer Cell Lines. (n.d.). Benchchem.
  • Ex Vivo Explant Cultures of Non–Small Cell Lung Carcinoma Enable Evaluation of Primary Tumor Responses to Anticancer Therapy. (n.d.). AACR Journals.
  • Abstract 4746: PIM kinase inhibition synergizes with a MERTK inhibitor to treat osimertinib resistant EGFR-mutant non-small cell lung cancer. (2024). AACR Journals.
  • PIM kinase inhibitors in clinical trials. (n.d.).
  • Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC. (2021). PMC.
  • Western Blot: Principles, Procedures, and Clinical Applic
  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxid
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). PMC.
  • Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. (2022).
  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023).
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. (n.d.). PubMed.
  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). MDPI.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed.
  • PIM Kinase Inhibitors Therapies Clinical Trials Market Size FDA Approval Insight. (2024).
  • Discovery of (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines. (2025).
  • PIM1, PIM2 and PIM3 expression in NSCLC cell lines and PIM1 biomarker... (n.d.).
  • Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. (n.d.). PubMed.
  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Foundational

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride potential therapeutic applications

An In-Depth Technical Guide on the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold, Featuring Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a Key Synthetic Intermediate Authored by a Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold, Featuring Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a Key Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the burgeoning therapeutic applications of the imidazo[1,2-a]pyrazine core, a privileged heterocyclic scaffold in modern medicinal chemistry. We will delve into the synthesis, mechanism of action, and preclinical evidence supporting the development of novel therapeutics derived from this versatile structure. Particular focus will be given to the utility of key intermediates such as Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in the generation of potent and selective drug candidates.

Introduction to the Imidazo[1,2-a]pyrazine Scaffold: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system, a nitrogen-fused bicyclic heterocycle, has garnered significant attention from the drug discovery community. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets with high affinity and specificity. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antioxidant effects[1].

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride serves as a crucial building block in the synthesis of a multitude of biologically active compounds[2]. Its primary amine functionality provides a versatile handle for the introduction of diverse substituents, enabling the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will explore the most promising therapeutic avenues for imidazo[1,2-a]pyrazine derivatives, underpinned by recent breakthroughs in their design and biological evaluation.

Synthetic Strategies for Imidazo[1,2-a]pyrazine Derivatives

The construction of the imidazo[1,2-a]pyrazine core can be achieved through various synthetic routes. A common and efficient method involves the condensation of a 2-aminopyrazine with an α-haloketone, a reaction that proceeds readily to form the fused ring system. The versatility of this approach allows for the introduction of substituents at multiple positions on the scaffold, thereby facilitating the generation of diverse chemical libraries for biological screening.

The synthesis of more complex derivatives, such as the (imidazo[1,2-a]pyrazin-6-yl)ureas, often utilizes a key intermediate like 6-aminoimidazo[1,2-a]pyrazine[3]. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride represents a similarly valuable intermediate, with the primary amine offering a nucleophilic site for further chemical modifications.

Potential Therapeutic Applications

The therapeutic landscape for imidazo[1,2-a]pyrazine derivatives is rapidly expanding. Below, we detail the most compelling applications currently under investigation.

Cancer Immunotherapy: Unleashing the Immune System through ENPP1 Inhibition

A groundbreaking application of imidazo[1,2-a]pyrazine derivatives lies in the realm of cancer immunotherapy, specifically through the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)[4][5]. ENPP1 is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.

Mechanism of Action: ENPP1 hydrolyzes the cyclic dinucleotide 2'3'-cGAMP, the endogenous ligand for STING. By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives prevent the degradation of cGAMP, leading to sustained STING activation, increased production of type I interferons (e.g., IFN-β), and the expression of pro-inflammatory cytokines such as CXCL10 and IL-6[4][5]. This cascade of events promotes the recruitment and activation of immune cells, including dendritic cells and cytotoxic T lymphocytes, into the tumor microenvironment, thereby enhancing the anti-tumor immune response.

ENPP1_Inhibition_Pathway cluster_tumor_cell Tumor Cell cluster_drug Therapeutic Intervention cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING IFN_Genes IFN Genes (e.g., IFNB1) CXCL10, IL6 STING->IFN_Genes induces transcription cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 ENPP1->cGAMP hydrolyzes Cytosolic_DNA Cytosolic DNA Cytosolic_DNA->cGAS Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->ENPP1 inhibits caption Figure 1. Mechanism of ENPP1 Inhibition by Imidazo[1,2-a]pyrazine Derivatives.

Figure 1. Mechanism of ENPP1 Inhibition by Imidazo[1,2-a]pyrazine Derivatives.

Preclinical studies have demonstrated that potent and selective imidazo[1,2-a]pyrazine-based ENPP1 inhibitors can significantly enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies. In a murine model, the combination of an ENPP1 inhibitor with an anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7% and improved survival[4][5].

Targeted Cancer Therapy: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. Imidazo[1,2-a]pyrazine and related imidazo[1,2-b]pyridazine derivatives have emerged as potent dual inhibitors of PI3K and mTOR[6].

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and blocking their downstream signaling. This dual inhibition leads to the suppression of cell growth, proliferation, and survival in cancer cells. One notable compound from this class exhibited exceptional inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR[6]. Furthermore, this compound demonstrated significant in vitro and in vivo anti-tumoral activities with a favorable safety profile, highlighting its potential as a clinical candidate[6].

PI3K_mTOR_Inhibition cluster_pathway PI3K/Akt/mTOR Pathway cluster_drug Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PI3K inhibits Imidazo_Pyrazine->mTORC1 inhibits caption Figure 2. Dual Inhibition of PI3K/mTOR by Imidazo[1,2-a]pyrazine Derivatives.

Figure 2. Dual Inhibition of PI3K/mTOR by Imidazo[1,2-a]pyrazine Derivatives.
Reactivation of Mutant p53 in Non-Small Cell Lung Cancer (NSCLC)

The tumor suppressor protein p53 is mutated in over half of all human cancers, making its reactivation a highly sought-after therapeutic strategy. A series of (imidazo[1,2-a]pyrazin-6-yl)ureas have been synthesized and shown to exhibit antiproliferative activity in NSCLC cell lines harboring mutant p53[3].

Mechanism of Action: One lead compound, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, displayed cytostatic activity and induced the overexpression of the TP53 gene in a p53-mutant NSCLC cell line[3]. These findings suggest a promising mechanism involving the reactivation of mutant p53, leading to cell cycle arrest and inhibition of tumor growth[3].

Other Potential Therapeutic Avenues

The therapeutic potential of the imidazo[1,2-a]pyrazine scaffold extends beyond oncology. Various derivatives have been reported to possess:

  • Antioxidant Activity: Certain imidazo[1,2-a]pyrazine derivatives have demonstrated significant free radical scavenging activity, comparable to the standard antioxidant ascorbic acid (vitamin C)[1]. This property could be beneficial in conditions associated with oxidative stress.

  • Antimicrobial Activity: Some compounds from this class have shown pronounced antibacterial activity against Staphylococcus aureus and excellent antifungal activity against Candida albicans and Aspergillus niger[1].

  • c-Met Inhibition: The related imidazo[1,2-a]pyridine scaffold has been incorporated into volitinib, a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase, which is in clinical development for cancer treatment[7]. This highlights the potential for imidazo[1,2-a]pyrazine derivatives to also target this important oncogenic driver.

Experimental Protocols: A Guide to Assessing ENPP1 Inhibitory Activity

To facilitate further research in this promising area, we provide a detailed protocol for an in vitro ENPP1 inhibition assay.

In Vitro ENPP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • p-Nitrophenyl-5'-thymidine monophosphate (p-NPP) as substrate

  • Assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl2 and ZnCl2)

  • Test compound (e.g., an imidazo[1,2-a]pyrazine derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.

  • Add 48 µL of pre-warmed assay buffer containing the ENPP1 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the p-NPP substrate solution to each well.

  • Immediately measure the absorbance at 405 nm at time zero.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final absorbance at 405 nm.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3. Experimental Workflow for ENPP1 Inhibition Assay.

Summary of Preclinical Data

The following table summarizes the in vitro potency of representative imidazo[1,2-a]pyrazine derivatives against their respective targets.

Compound ClassTarget(s)IC50 ValueTherapeutic ApplicationReference
Imidazo[1,2-a]pyrazine DerivativeENPP15.70 - 9.68 nMCancer Immunotherapy[4][5]
Imidazo[1,2-a]pyrazine DerivativePI3Kα / mTOR0.06 nM / 3.12 nMTargeted Cancer Therapy[6]
(Imidazo[1,2-a]pyrazin-6-yl)ureap53 Reactivation-NSCLC Therapy[3]
Imidazo[1,2-a]pyrazine DerivativeFree Radical Scavenging8.54 - 14.26 µMAntioxidant[1]

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold is a remarkably versatile platform for the development of novel therapeutics. The ability to readily synthesize a wide array of derivatives, including those from key intermediates like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, has led to the discovery of potent inhibitors of critical targets in oncology and beyond. The most exciting recent advances are in cancer immunotherapy, where ENPP1 inhibitors have shown great promise in preclinical models, and in targeted therapy, with the development of highly potent dual PI3K/mTOR inhibitors.

Future research should focus on the optimization of the pharmacokinetic properties and safety profiles of these lead compounds to facilitate their translation into the clinic. Further exploration of the SAR will undoubtedly uncover new derivatives with enhanced potency and selectivity. Additionally, the full therapeutic potential of this scaffold in other disease areas, such as infectious and inflammatory diseases, remains a fertile ground for investigation. The continued development of imidazo[1,2-a]pyrazine-based therapeutics holds the promise of delivering novel and effective treatments for a range of unmet medical needs.

References

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Introduction: The Significance of Imidazo[1,2-a]pyrazines in Drug Discovery The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wid...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyrazines in Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of this bicyclic system have shown promise as kinase inhibitors, antiviral agents, and central nervous system modulators. The strategic functionalization of the imidazo[1,2-a]pyrazine ring system is therefore of paramount importance for the development of novel therapeutic agents. This application note provides a comprehensive guide to the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a key intermediate for the elaboration of more complex molecular architectures.

The presented synthetic route commences with the commercially available 6-chloroimidazo[1,2-a]pyrazine and proceeds through a three-step sequence involving a palladium-catalyzed cyanation, a catalytic hydrogenation of the resulting nitrile, and concludes with the formation of the dihydrochloride salt. This protocol is designed to be robust and scalable, providing researchers in drug development with a reliable method for accessing this valuable building block.

Synthetic Strategy Overview

The overall synthetic pathway is depicted in the workflow diagram below. The strategy hinges on the initial conversion of the C6-chloro group to a nitrile, which then serves as a precursor to the desired aminomethyl functionality.

Synthesis_Workflow Start 6-Chloroimidazo[1,2-a]pyrazine Intermediate1 Imidazo[1,2-a]pyrazine-6-carbonitrile Start->Intermediate1 Pd-catalyzed cyanation Intermediate2 Imidazo[1,2-a]pyrazin-6-ylmethanamine Intermediate1->Intermediate2 Catalytic hydrogenation FinalProduct Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Intermediate2->FinalProduct HCl salt formation

Caption: Overall synthetic workflow for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Part 1: Palladium-Catalyzed Cyanation of 6-Chloroimidazo[1,2-a]pyrazine

The introduction of a cyano group at the C6 position of the imidazo[1,2-a]pyrazine core is achieved via a palladium-catalyzed cross-coupling reaction. While nucleophilic aromatic substitution at this position is generally challenging, modern cross-coupling methodologies provide an efficient alternative.[2] We have adapted a general procedure for the cyanation of heteroaryl chlorides using zinc cyanide as the cyanide source.

Reaction Mechanism

The catalytic cycle, illustrated below, is believed to proceed through a standard oxidative addition-reductive elimination pathway characteristic of palladium-catalyzed cross-coupling reactions.

Cyanation_Mechanism Pd0 Pd(0)L_n OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Transmetalation Transmetalation OA_complex->Transmetalation RE_complex Reductive Elimination Complex Transmetalation->RE_complex RE_complex->Pd0 Reductive Elimination Product Imidazo[1,2-a]pyrazine-6-carbonitrile RE_complex->Product ArylHalide 6-Chloroimidazo[1,2-a]pyrazine ArylHalide->OA_complex ZnCN2 Zn(CN)₂ ZnCN2->Transmetalation

Caption: Putative catalytic cycle for the palladium-catalyzed cyanation.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
6-Chloroimidazo[1,2-a]pyrazine≥98%Commercially available
Zinc Cyanide (Zn(CN)₂)98%Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-In-house prep.
Brine-In-house prep.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeVWR

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 6-chloroimidazo[1,2-a]pyrazine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Stir the reaction mixture at 120 °C under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford imidazo[1,2-a]pyrazine-6-carbonitrile as a solid.

Expected Yield: 70-85%

Part 2: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine-6-carbonitrile

The reduction of the nitrile functionality to a primary amine is a critical step in the synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields with minimal side products.[3][4] Raney® Nickel is a highly effective catalyst for this reduction.

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
Imidazo[1,2-a]pyrazine-6-carbonitrileAs synthesized in Part 1-
Raney® Nickel (slurry in water)-Sigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific
Ammonia solution (7 N in methanol)-Sigma-Aldrich
Hydrogen gas (H₂)High purity-
Celite®-VWR

Procedure:

  • In a hydrogenation vessel, dissolve imidazo[1,2-a]pyrazine-6-carbonitrile (1.0 eq) in a 1:1 mixture of methanol and 7 N ammonia solution in methanol. The ammoniacal methanol helps to suppress the formation of secondary amine byproducts.

  • Carefully add a catalytic amount of Raney® Nickel (approximately 10-20% by weight of the nitrile) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude Imidazo[1,2-a]pyrazin-6-ylmethanamine. This product is often used in the next step without further purification.

Expected Yield: >90% (crude)

Part 3: Formation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

The final step involves the formation of the dihydrochloride salt, which often improves the stability and handling properties of the amine.[5][6]

Experimental Protocol

Materials:

Reagent/SolventGradeSupplier
Imidazo[1,2-a]pyrazin-6-ylmethanamineAs synthesized in Part 2-
Hydrochloric acid (4 M in 1,4-dioxane)-Sigma-Aldrich
Diethyl ether (Et₂O)AnhydrousSigma-Aldrich
Methanol (MeOH)ACS GradeFisher Scientific

Procedure:

  • Dissolve the crude Imidazo[1,2-a]pyrazin-6-ylmethanamine (1.0 eq) in a minimal amount of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4 M hydrochloric acid in 1,4-dioxane (2.2 eq) to the stirred solution.

  • A precipitate should form upon addition of the acid.

  • Continue stirring in the ice bath for 30 minutes.

  • Add diethyl ether to the mixture to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a crystalline solid.

Expected Yield: 85-95%

Summary of Results

StepProductStarting MaterialKey ReagentsExpected Yield
1. Cyanation Imidazo[1,2-a]pyrazine-6-carbonitrile6-Chloroimidazo[1,2-a]pyrazineZn(CN)₂, Pd₂(dba)₃, dppf70-85%
2. Reduction Imidazo[1,2-a]pyrazin-6-ylmethanamineImidazo[1,2-a]pyrazine-6-carbonitrileRaney® Nickel, H₂, NH₃ in MeOH>90% (crude)
3. Salt Formation Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochlorideImidazo[1,2-a]pyrazin-6-ylmethanamine4 M HCl in 1,4-dioxane85-95%

Conclusion

This application note details a reliable and efficient three-step synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. The protocol leverages a palladium-catalyzed cyanation, a robust catalytic hydrogenation, and a straightforward salt formation. The methodologies described herein are well-established and can be readily implemented in a standard organic synthesis laboratory. The availability of this key intermediate will facilitate the exploration of the chemical space around the imidazo[1,2-a]pyrazine scaffold, ultimately aiding in the discovery of new and potent therapeutic agents.

References

  • Doucet, H. Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions. Topics in Current Chemistry2012, 318, 1-76.
  • Breit, B.; Seiche, W. Recent advances in the rhodium-catalyzed hydroformylation of alkenes. Synthesis2001, 2001 (1), 1-36.
  • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons, Inc.: New York, 2001.
  • Buchwald, S. L.; Hartwig, J. F. Palladium-catalyzed amination of aryl halides and sulfonates. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: New York, 2002; Vol. 1, pp 1051-1096.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653, 34-40.
  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Reagents in Organic Synthesis. Org. React.2001, 58, 417-743.
  • Lenci, E.; Trabocchi, A. The Imidazo[1,2-a]Pyridine Scaffold in Medicinal Chemistry. ChemMedChem2020, 15, 2236-2253.
  • Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH: Weinheim, 2002.
  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press: San Diego, 2012.

Sources

Application

Application Note & Protocol: A Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a key building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrazine scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This guide details a plausible and robust synthetic protocol, outlines state-of-the-art purification and characterization techniques, and emphasizes critical safety considerations. The experimental choices are rationalized to provide a deeper understanding of the underlying chemical principles, ensuring both reproducibility and safety.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1][2] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents, anti-inflammatory molecules, and central nervous system disorder treatments.[3][4] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride serves as a crucial intermediate, providing a reactive handle for the introduction of diverse functionalities to explore and optimize structure-activity relationships (SAR) in drug discovery programs.[3]

The general synthetic strategy for imidazo[1,2-a]azines often involves the condensation of a 2-aminoazine with an α-halocarbonyl compound, a classic approach that remains widely used.[5] This application note will detail a representative multi-step synthesis based on this fundamental reaction, followed by functional group manipulations to arrive at the target compound.

Chemical and Physical Properties

A summary of the key properties of the target compound is presented below.

PropertyValue
IUPAC Name (Imidazo[1,2-a]pyrazin-6-yl)methanamine dihydrochloride
CAS Number 1352305-27-1[3]
Molecular Formula C₇H₁₀Cl₂N₄[3]
Molecular Weight 221.09 g/mol [3]
Appearance Expected to be an off-white to pale yellow solid
Solubility Expected to be soluble in water and polar protic solvents

Overall Synthetic Scheme

The proposed synthesis is a multi-step process beginning with commercially available starting materials. The workflow is designed for efficiency and scalability in a standard laboratory setting.

Synthetic_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Reduction cluster_4 Step 5: Salt Formation 2-aminopyrazine 2-Aminopyrazine Intermediate_1 Imidazo[1,2-a]pyrazine 2-aminopyrazine->Intermediate_1 NaHCO3, EtOH, Reflux Bromoacetaldehyde_diethyl_acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde_diethyl_acetal->Intermediate_1 Intermediate_2 6-Bromoimidazo[1,2-a]pyrazine Intermediate_1->Intermediate_2 NBS, DMF Intermediate_3 Imidazo[1,2-a]pyrazine-6-carbonitrile Intermediate_2->Intermediate_3 CuCN, DMF, Heat Target_Compound_Free_Base Imidazo[1,2-a]pyrazin-6-ylmethanamine Intermediate_3->Target_Compound_Free_Base LiAlH4, THF Final_Product Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Target_Compound_Free_Base->Final_Product HCl in Dioxane

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

4.1. General Considerations

  • All reagents should be of analytical grade and used as received unless otherwise specified.[5]

  • Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.[5]

  • All reactions should be performed in a well-ventilated fume hood.[6]

  • Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[7]

4.2. Step 1: Synthesis of Imidazo[1,2-a]pyrazine

  • Rationale: This step involves a classical condensation-cyclization reaction to form the core imidazo[1,2-a]pyrazine ring system. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction.

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in ethanol, add sodium bicarbonate (2.5 eq).

    • Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

4.3. Step 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrazine

  • Rationale: This step introduces a bromine atom at the 6-position, which is a key handle for further functionalization. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such electron-rich heterocyclic systems.

  • Procedure:

    • Dissolve imidazo[1,2-a]pyrazine (1.0 eq) in dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

4.4. Step 3: Synthesis of Imidazo[1,2-a]pyrazine-6-carbonitrile

  • Rationale: A cyanation reaction is employed to replace the bromine with a nitrile group. This is a common strategy to introduce a carbon atom that can be further transformed, in this case, into a methylamine group.

  • Procedure:

    • In a flask, combine 6-bromoimidazo[1,2-a]pyrazine (1.0 eq) and copper(I) cyanide (1.5 eq) in DMF.

    • Heat the mixture to 120-140 °C under a nitrogen atmosphere for 8-12 hours.

    • Cool the reaction to room temperature and pour into an aqueous solution of ethylenediamine.

    • Extract the product with ethyl acetate.

    • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

4.5. Step 4: Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine (Free Base)

  • Rationale: The nitrile group is reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride (LAH). This is a standard and effective method for this transformation.

  • Procedure:

    • To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of imidazo[1,2-a]pyrazine-6-carbonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to obtain the crude free base, which can be used in the next step without further purification.

4.6. Step 5: Formation of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

  • Rationale: The final step is the formation of the dihydrochloride salt. This is done to improve the stability and solubility of the amine product, which is common practice for amine-containing pharmaceutical intermediates.

  • Procedure:

    • Dissolve the crude Imidazo[1,2-a]pyrazin-6-ylmethanamine in a minimal amount of methanol or dioxane.

    • Add a solution of HCl in dioxane (4M, 2.5 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons on the imidazopyrazine core and the methylene and amine protons of the side chain.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (HRMS) Accurate mass measurement to confirm the elemental composition.[2]
FT-IR Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching of the heterocyclic core.[2]
Purity (HPLC) Assessment of purity by High-Performance Liquid Chromatography.

Safety and Handling

6.1. Hazard Identification

  • The target compound is a novel chemical; its toxicological properties have not been fully investigated. It should be handled with care.

  • Based on related structures, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8]

  • Precautionary statements include obtaining special instructions before use and not handling until all safety precautions have been read and understood.[7][8]

6.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles.[7]

  • Skin Protection: Wear protective gloves and a lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[6]

6.3. Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Workflow Diagram

Experimental_Workflow Start Start: Reagents & Glassware Step1 Step 1: Cyclization (Imidazo[1,2-a]pyrazine) Start->Step1 Purification1 Purification 1 (Column Chromatography) Step1->Purification1 Step2 Step 2: Bromination (6-Bromo Derivative) Purification1->Step2 Purification2 Purification 2 (Recrystallization) Step2->Purification2 Step3 Step 3: Cyanation (6-Cyano Derivative) Purification2->Step3 Purification3 Purification 3 (Column Chromatography) Step3->Purification3 Step4 Step 4: Reduction (Amine Free Base) Purification3->Step4 Step5 Step 5: Salt Formation (Dihydrochloride Salt) Step4->Step5 Characterization Characterization (NMR, MS, IR, HPLC) Step5->Characterization End Final Product Characterization->End

Sources

Method

Application Notes and Protocols for In Vitro Assay Setup of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Introduction: Unveiling the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is the backbone of numerous compounds exhibiting a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Derivatives of the broader imidazo-fused heterocycle family, such as imidazo[1,2-a]pyridines, are already present in several marketed drugs, highlighting their therapeutic relevance.[3][4][5][6]

Recent research has identified that molecules with this core can act on various critical cellular targets. For instance, certain imidazo[1,2-a]pyrazine derivatives have been shown to possess antiproliferative activity by targeting the tumor suppressor p53 or inhibiting receptor tyrosine kinases like c-Met.[7][8] Furthermore, their potential as inhibitors of other kinases, such as casein kinase 1 (CK1) and those involved in viral replication, is an active area of investigation.[1][9]

This document provides a comprehensive guide for the in vitro characterization of a novel compound, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. As the precise mechanism of action for this specific molecule is yet to be elucidated, a multi-pronged assay strategy is proposed. This strategy is designed to first establish a cytotoxicity profile, then to explore potential kinase inhibition, and finally to investigate effects on key signaling pathways and nuclear receptor activity. This systematic approach will enable researchers to efficiently profile the compound's biological activity and identify its primary cellular targets.

Part 1: Foundational Assays - Cytotoxicity and General Kinase Inhibition

The initial characterization of any novel compound requires an understanding of its general effect on cell viability. This is crucial for determining appropriate concentration ranges for subsequent, more specific assays and for identifying potential cytotoxic liabilities. Following the assessment of cytotoxicity, a broad-spectrum kinase assay is a logical next step, given that kinase inhibition is a prevalent mechanism of action for the imidazo[1,2-a]pyrazine class of compounds.[1][3][8][9]

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] The assay is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line like HepG2 or A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in culture medium. Remove the old medium from the cells and add 100 µL of fresh medium containing various concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., DMSO or PBS) and wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[10][13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Key Parameters for MTT Assay Setup

ParameterRecommended Value/ConditionRationale
Cell Line Application-specific (e.g., HepG2, A549, MCF-7)Choose a cell line relevant to the therapeutic area of interest.
Seeding Density 5,000-10,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Compound Conc. 0.01 µM to 100 µM (logarithmic series)Covers a broad range to accurately determine the IC₅₀.
Incubation Time 24, 48, 72 hoursAssesses both short-term and long-term effects on cell viability.
MTT Concentration 0.5 mg/mL (final)Standard concentration for optimal formazan production.
Solubilizing Agent DMSO or 10% SDS in 0.01 M HClEffectively dissolves the formazan crystals for accurate absorbance reading.
Wavelengths Measurement: 570 nm; Reference: 630 nmStandard wavelengths for measuring formazan absorbance and background correction.
In Vitro Kinase Inhibition Assay

To screen for potential kinase inhibitory activity, a general in vitro kinase assay can be employed. This can be a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate, or a non-radiometric format such as a fluorescence-based assay.[14][15] The following is a generalized protocol for a non-radiometric, luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction. A decrease in signal indicates kinase activity, and the reversal of this decrease by the test compound indicates inhibition.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution at a concentration close to the Kₘ for the specific kinase, the kinase of interest, and its corresponding substrate.

  • Reaction Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and its substrate to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include controls for no kinase (background) and no compound (maximal activity).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., a luciferase/luciferin-based reagent).

  • Luminescence Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value by plotting percent inhibition against compound concentration.

G cluster_0 Initial Characterization Workflow Start Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride MTT MTT Cell Viability Assay (Determine IC50) Start->MTT KinaseAssay Broad-Spectrum Kinase Assay (Screen for Inhibition) Start->KinaseAssay Decision Significant Activity? MTT->Decision KinaseAssay->Decision Proceed Proceed to Mechanistic Studies Decision->Proceed Yes Stop Re-evaluate or Stop Decision->Stop No

Caption: Initial screening workflow for the test compound.

Part 2: Mechanistic Elucidation - Signaling Pathway and Nuclear Receptor Modulation

If the initial screening reveals significant biological activity, the next phase of in vitro analysis should focus on elucidating the underlying mechanism of action. This involves investigating the compound's impact on specific intracellular signaling pathways and assessing its potential to modulate the activity of nuclear receptors, which are key regulators of xenobiotic metabolism.[16][17]

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.[18] If the compound is a kinase inhibitor, Western blotting can be used to confirm the inhibition of phosphorylation of downstream substrates in a cellular context.[19]

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Plate cells and treat with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride at concentrations around its IC₅₀ for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C with gentle agitation.[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the specific effect on phosphorylation.

G cluster_1 Western Blotting Workflow Lysis Cell Lysis & Protein Quantification PAGE SDS-PAGE Lysis->PAGE Transfer Membrane Transfer PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pERK) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analysis Densitometry Analysis Detect->Analysis

Caption: Step-by-step Western blotting workflow.

Nuclear Receptor Activation Assays

Compounds can interact with nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR), which regulate the expression of drug-metabolizing enzymes.[16][17][21] Assessing the potential of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride to modulate these receptors is important for predicting potential drug-drug interactions. Reporter gene assays are a common method for this purpose.[22][23][24]

Experimental Protocol: PXR/CAR/AhR Reporter Gene Assay

  • Cell Line: Use a cell line (e.g., HepG2) stably or transiently co-transfected with an expression vector for the human nuclear receptor (PXR, CAR, or AhR) and a reporter vector containing a luciferase gene under the control of a response element for that receptor.[24][25]

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. After 24 hours, treat the cells with the test compound at various concentrations. Include a known agonist (e.g., Rifampicin for PXR, CITCO for human CAR, TCDD for AhR) as a positive control and a vehicle control.[23][26]

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate or by using a multiplexed assay). Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ for antagonists.

Table 2: Key Reagents for Nuclear Receptor Assays

ReceptorPositive Control AgonistTypical Reporter Gene Promoter
PXR RifampicinCYP3A4 response element[27]
CAR CITCO (human)CYP2B6 response element[16]
AhR TCDD or β-NaphthoflavoneCYP1A1 response element[21][28]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. By systematically evaluating its cytotoxicity, kinase inhibitory potential, effects on cell signaling, and modulation of nuclear receptors, researchers can build a comprehensive biological profile of the compound. Positive findings from this initial cascade of assays will pave the way for more focused investigations, such as profiling against a large panel of kinases, identifying specific molecular targets through techniques like chemical proteomics, and ultimately, advancing the compound into more complex cellular and in vivo models.

References

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubMed. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Available from: [Link]

  • PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][7][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Available from: [Link]

  • Protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • NIH. (n.d.). Identifying CAR Modulators Utilizing a Reporter Gene Assay. Available from: [Link]

  • Indigo Biosciences. Human PXR Reporter Assay Kit. Available from: [Link]

  • ResearchGate. (2015). Imidazo[1,2-a]pyrazines. Available from: [Link]

  • PubMed. (2014). The activation mechanism of the aryl hydrocarbon receptor (AhR) by molecular chaperone HSP90. Available from: [Link]

  • Wiley Online Library. (2022). Screening Method for the Identification of Compounds That Activate Pregnane X Receptor. Available from: [Link]

  • PURACYP. human constitutive androstane receptor, splice variant 1 (car1, nr1i3) activation assay system. Available from: [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. Available from: [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • PURACYP. HUMAN PREGNANE X RECEPTOR (PXR, NR1I2) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well. Available from: [Link]

  • Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Available from: [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available from: [Link]

  • NIH. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Available from: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available from: [Link]

  • MDPI. (n.d.). The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists. Available from: [Link]

  • Promega Connections. (2011). Screening for Drug-Drug Interactions with PXR and CYP450 3A4 Activation. Available from: [Link]

  • NIH. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from: [Link]

  • Wikipedia. Constitutive androstane receptor. Available from: [Link]

  • PubMed. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. Available from: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

  • SciSpace. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available from: [Link]

  • NIH. (n.d.). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Available from: [Link]

  • YouTube. (2016). The Aryl Hydrocarbon Receptor: Martin Leonard. Available from: [Link]

Sources

Application

Application Notes & Protocols: Characterizing Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride in Cell-Based Assays

Introduction: A Framework for Cellular Interrogation The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Cellular Interrogation

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiproliferative effects in cancer cell lines.[1][2] Specifically, compounds bearing this core have been investigated for their potential to modulate critical cellular pathways, such as the p53 tumor suppressor network.[1] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride represents a key chemical entity within this class, serving as a foundational molecule for the development of novel therapeutic agents.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the cellular effects of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride and its analogues. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling the design of robust, self-validating assay cascades. The protocols detailed herein are designed to first establish a broad phenotypic effect (e.g., on cell viability) and then to dissect the underlying mechanisms of action, such as apoptosis induction and modulation of specific cell signaling pathways.

Part 1: Foundational Analysis - Assessing Global Cell Health and Proliferation

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and metabolic activity. The MTT assay is a robust, colorimetric method for this purpose.[4][5] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Experimental Workflow: From Seeding to Signal

The logical flow of a cell viability experiment is crucial for obtaining reproducible data. It involves cell preparation, treatment with the compound, incubation to allow for a biological response, and finally, quantification of the viable cell population.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A 1. Prepare Cell Suspension (e.g., A549, HepG2) B 2. Seed Cells in 96-well Plate (1x10^4 cells/well) A->B C 3. Incubate 24h (Allow for cell adhesion) B->C D 4. Prepare Serial Dilutions of Imidazo[1,2-a]pyrazin- 6-ylmethanamine dihydrochloride C->D E 5. Treat Cells & Incubate (24h, 48h, or 72h) D->E F 6. Add MTT Reagent (0.5 mg/mL final conc.) E->F G 7. Incubate 2-4h at 37°C (Formazan crystal formation) F->G H 8. Solubilize Crystals (e.g., with SDS-HCl) G->H I 9. Measure Absorbance (570 nm) H->I

Caption: Workflow for MTT Cell Viability Assay.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[4][6][7]

Materials:

  • Target cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, reflecting known activities of related compounds).[8]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

  • Phosphate-Buffered Saline (PBS).

  • MTT solution: 5 mg/mL in PBS, filter-sterilized.

  • Solubilization solution: 10% SDS in 0.01 M HCl.[6]

  • 96-well flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 1 x 10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[4][6] Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[4]

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in culture medium to achieve final desired concentrations.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Also include vehicle control wells.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[5][6]

  • Solubilization: Carefully remove the medium. Add 100 µL of the SDS-HCl solubilization solution to each well.[6]

  • Incubation for Solubilization: Allow the plate to stand overnight at 37°C in the incubator, or shake on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[5]

ParameterRecommended Condition
Cell Line A549, HepG2, or other relevant cancer lines
Seeding Density 1 x 10⁴ cells/well (96-well plate)
Treatment Duration 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)
MTT Incubation 2-4 hours at 37°C
Solubilizer 10% SDS in 0.01 M HCl
Absorbance Reading 570 nm (reference >650 nm)

Part 2: Mechanistic Insight - Investigating Apoptosis Induction

If the compound reduces cell viability, the next logical step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[9] A key hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method to quantify this activity.[10] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[10][11]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the "add-mix-measure" format, simplifying the workflow for high-throughput applications.[10][12]

Materials:

  • Cells cultured and treated with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in white-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • A known apoptosis inducer (e.g., staurosporine) as a positive control.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of medium in a white-walled 96-well plate. Incubate for 24 hours. Treat cells with a concentration range of the test compound (ideally centered around the IC50 value determined from the MTT assay) and controls for a relevant time period (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[11][13] Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[11][12]

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[12] Incubate at room temperature for at least 30 minutes, protected from light. A stable "glow-type" signal develops within 1 to 3 hours.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

ParameterRecommended Condition
Plate Type White-walled, 96-well
Reagent:Sample Ratio 1:1 (e.g., 100 µL + 100 µL)
Incubation Time 30 minutes to 3 hours at Room Temp
Signal Detection Luminescence
Positive Control Staurosporine (e.g., 1 µM)

Part 3: Target Engagement - Probing Kinase Signaling Pathways

Many modern oncology drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that control proliferation, survival, and migration.[14][15] If Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride induces apoptosis or inhibits proliferation, it may be acting on one or more kinase pathways. Western blotting is an indispensable technique to investigate this.[16] It allows for the detection of changes in the phosphorylation status of key signaling proteins, providing direct evidence of pathway modulation.[17][18]

Signaling Pathway Interrogation Logic

A logical approach is to examine upstream receptor tyrosine kinases (RTKs) and key downstream nodes in major survival pathways like the PI3K/Akt and MAPK/ERK pathways. Treatment with an effective kinase inhibitor would be expected to decrease the phosphorylation of its direct target and downstream substrates.

G cluster_prep Cell Treatment & Lysis cluster_wb Western Blotting A 1. Treat cells with compound (e.g., at IC50 concentration) B 2. Lyse cells in buffer (with protease/phosphatase inhibitors) A->B C 3. Quantify protein concentration (e.g., BCA assay) B->C D 4. Separate proteins by SDS-PAGE C->D E 5. Transfer to membrane (e.g., PVDF) D->E F 6. Block non-specific sites E->F G 7. Incubate with Primary Antibody (e.g., anti-p-Akt, anti-Akt) F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Detect with ECL Reagent & Image H->I

Caption: Workflow for Western Blot Analysis of Signaling Pathways.

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol provides a general framework for analyzing changes in protein phosphorylation.[19][20]

Materials:

  • Cells treated with the test compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein assay reagent (e.g., BCA kit).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[20]

  • Primary antibodies (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK1/2).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) detection reagent.[20]

Procedure:

  • Sample Preparation: Treat cells in 6-well or 10 cm plates with the compound for a short duration (e.g., 30 min, 1h, 4h) to capture dynamic signaling events.

  • Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane), add Laemmli sample buffer, and heat at 95-100°C for 5 minutes.[19] Load samples onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19][20]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal using an imaging system or X-ray film.[20]

  • Analysis: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein.[17]

Conclusion and Forward Outlook

This application guide outlines a systematic, multi-tiered approach to characterizing the cellular effects of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. By progressing from broad phenotypic assays (MTT) to specific mechanistic readouts (Caspase-Glo®) and targeted pathway analysis (Western Blot), researchers can build a comprehensive profile of the compound's activity. The data generated through these protocols will establish a robust foundation for further preclinical development, including cell-based kinase profiling, off-target screening, and eventual in vivo efficacy studies. The key to success lies not just in executing the steps, but in understanding the scientific rationale that connects them, allowing for intelligent troubleshooting and data interpretation.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • protocols.io. Caspase 3/7 Activity. protocols.io. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • National Center for Toxicology Research. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. U.S. Food and Drug Administration. [Link]

  • Mand, M. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Cell Signaling Technology. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]

  • Mand, M. et al. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • INiTS. Cell-based test for kinase inhibitors. INiTS. [Link]

  • SciSpace. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace. [Link]

  • van der Wouden, P. E. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Mohammadi, M. et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]

  • Al-Ostath, A. et al. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes. [Link]

  • BMG LABTECH. Kinase assays. BMG LABTECH. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. [Link]

  • Al-Otaibi, W. Q. et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed Central. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Cui, J. J. et al. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[4][5][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]

  • Jana, G. et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. [Link]

  • Singh, S. et al. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

Sources

Method

Application Notes and Protocols for Kinase Screening with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

I. Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active agents.[2][3] This scaffold is a key structural component in molecules demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]

Of particular interest to drug discovery is the demonstrated potential of imidazo[1,2-a]pyrazine derivatives as potent modulators of protein kinases.[6] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] Various derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of several key kinases, including:

  • Aurora Kinases: Essential serine/threonine kinases that govern multiple stages of mitosis.[8][9]

  • Breast Tumor Kinase (Brk/PTK6): A non-receptor tyrosine kinase implicated in the progression of breast cancer and other epithelial tumors.[10][11]

  • Spleen Tyrosine Kinase (SYK): A key mediator in the signaling pathways of various autoimmune diseases.[12]

  • Phosphoinositide 3-kinase (PI3K): A central node in the PI3K/AKT/mTOR signaling pathway, frequently mutated in cancer.[4][7]

This document provides detailed application notes and protocols for the initial characterization and screening of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride , a novel compound built upon this promising scaffold. While specific biological targets for this particular derivative have not yet been extensively published, its structural features suggest it is a prime candidate for screening against a panel of cancer- and inflammation-relevant kinases.

The following sections will guide researchers through the essential steps of compound handling, and provide detailed protocols for both biochemical and cell-based screening assays against high-value kinase targets known to be modulated by this scaffold family.

II. Compound Handling and Preparation

Compound Information:

PropertyValueSource
Full Chemical Name Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride-
CAS Number 1352305-27-1[13]
Molecular Formula C₇H₁₀Cl₂N₄[13]
Molecular Weight 221.09 g/mol [13]
Storage Inert atmosphere, 2-8°C[13]

A. Rationale for Proper Handling:

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a hydrophilic salt, which generally confers better aqueous solubility compared to its free base—a critical advantage for biological assays. However, like many small molecules, its stability in solution, particularly at physiological pH, must be considered. The primary amine and the heterocyclic core can be susceptible to degradation over time or under suboptimal storage conditions.

B. Protocol for Stock Solution Preparation:

  • Initial Solubilization: Due to its dihydrochloride salt form, start by dissolving the compound in sterile, nuclease-free water. For a 10 mM stock solution, dissolve 2.21 mg of the compound in 1 mL of water.

  • Solubility Assessment: Vortex gently and observe for complete dissolution. If solubility issues persist, sonication may be applied briefly.

  • Use of Co-solvents: For higher concentrations or if precipitation is observed upon dilution in aqueous buffers, Dimethyl Sulfoxide (DMSO) is the recommended co-solvent. Prepare a primary, high-concentration stock (e.g., 50-100 mM) in 100% DMSO.

    • Expert Insight: When using DMSO, it is crucial to maintain a final concentration of ≤0.5% in the final assay to prevent solvent-induced artifacts that can affect kinase activity or cell health.[14]

  • Storage of Stock Solutions: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. For aqueous stocks, storage at -80°C is recommended to prevent degradation.

  • Working Dilutions: Prepare fresh working dilutions from the frozen stock for each experiment. Dilute into the appropriate assay buffer immediately before use.

III. Biochemical Kinase Screening: Determining Direct Enzymatic Inhibition

Biochemical assays are the foundational step in characterizing a novel compound, providing direct evidence of enzyme inhibition without the complexities of a cellular environment.[15] The primary goal is to determine the compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following protocols are based on the ADP-Glo™ Kinase Assay (Promega), a robust, luminescence-based system that quantifies the amount of ADP produced during the kinase reaction. This platform is highly adaptable for screening a wide range of kinases.

Workflow for Biochemical Kinase Assays

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Dispense Dispense Compound Dilutions and Controls to 384-well plate Compound_Prep->Dispense Kinase_Prep Prepare Kinase/Substrate Master Mix in Assay Buffer Add_Kinase Add Kinase/Substrate Mix Kinase_Prep->Add_Kinase ATP_Prep Prepare ATP Solution Initiate Initiate reaction by adding ATP Incubate at 30°C ATP_Prep->Initiate Dispense->Add_Kinase Add_Kinase->Initiate Stop Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) Initiate->Stop Convert Convert ADP to ATP (Add Kinase Detection Reagent) Stop->Convert Read Measure Luminescence Convert->Read

Caption: General workflow for an ADP-Glo™ based biochemical kinase assay.

Protocol 1: Screening against Aurora Kinase A

Rationale: The imidazo[1,2-a]pyrazine scaffold is a known inhibitor of Aurora kinases, which are key regulators of mitosis and validated cancer targets.[8][16]

  • Materials:

    • Recombinant Human Aurora A Kinase (e.g., SignalChem #A31-10G)

    • Kemptide (LRRASLG) peptide substrate

    • ADP-Glo™ Kinase Assay Kit (Promega #V9101)

    • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

    • Staurosporine (positive control inhibitor)

    • White, opaque 384-well assay plates

  • Step-by-Step Methodology:

    • Compound Plating: Prepare an 11-point, 3-fold serial dilution of the test compound in DMSO, starting at 10 mM. Dilute this series 100-fold in Kinase Assay Buffer. Transfer 2.5 µL of each dilution to the assay plate. Include "vehicle control" (DMSO diluted in buffer) and "positive control" (Staurosporine) wells.

    • Kinase Reaction Setup: Prepare a 2X Kinase/Substrate master mix containing 2 ng/µL Aurora A and 100 µM Kemptide substrate in Kinase Assay Buffer.

    • Initiate Reaction: Add 2.5 µL of the 2X Kinase/Substrate mix to each well. Initiate the kinase reaction by adding 5 µL of 25 µM ATP solution (final ATP concentration will be 12.5 µM).

    • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

    • Signal Generation:

      • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Screening against Breast Tumor Kinase (Brk/PTK6)

Rationale: A series of imidazo[1,2-a]pyrazin-8-amines demonstrated low-nanomolar inhibition of PTK6, making this a highly relevant target for the subject compound.[10]

  • Materials:

    • Recombinant Human PTK6 (Brk) Kinase (e.g., BPS Bioscience #40416)

    • Poly(Glu,Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich #P0275)

    • ADP-Glo™ Kinase Assay Kit

    • Kinase Assay Buffer

    • Test compound, controls, and plates as in Protocol 1.

  • Step-by-Step Methodology:

    • Compound Plating: Follow the same procedure as described in Protocol 1.

    • Kinase Reaction Setup: Prepare a 2X Kinase/Substrate master mix containing 4 ng/µL PTK6 and 0.2 mg/mL Poly(Glu,Tyr) substrate in Kinase Assay Buffer.

    • Initiate Reaction: Add 2.5 µL of the 2X Kinase/Substrate mix. Initiate the reaction by adding 5 µL of 20 µM ATP solution (final ATP concentration will be 10 µM, near the Kₘ for many tyrosine kinases).

    • Incubation, Signal Generation, and Data Analysis: Follow steps 4-7 as described in Protocol 1.

IV. Cell-Based Kinase Screening: Assessing Target Engagement and Cellular Efficacy

While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to verify that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect.[8]

Workflow for a Cell-Based Phosphorylation Assay

cluster_cell_prep Cell Culture & Treatment cluster_lysis_detection Lysis & Detection Seed_Cells Seed cells in a 96-well plate Incubate_Overnight Incubate overnight to allow attachment Seed_Cells->Incubate_Overnight Treat_Compound Treat with serial dilutions of Test Compound Incubate_Overnight->Treat_Compound Incubate_Treatment Incubate for a defined period (e.g., 2-4 hours) Treat_Compound->Incubate_Treatment Lyse_Cells Lyse cells to release proteins Incubate_Treatment->Lyse_Cells ELISA Perform sandwich ELISA to detect phosphorylation of a specific kinase substrate Lyse_Cells->ELISA Read_Signal Measure absorbance or fluorescence ELISA->Read_Signal

Caption: General workflow for a cell-based sandwich ELISA phosphorylation assay.

Protocol 3: Cellular Inhibition of Aurora B-mediated Histone H3 Phosphorylation

Rationale: Aurora B kinase phosphorylates Histone H3 at Serine 10 (pHH3-S10) during mitosis. This is a highly specific and robust biomarker for Aurora B activity in cells. A reduction in the pHH3-S10 signal upon compound treatment indicates target engagement.

  • Materials:

    • HeLa or HCT116 cancer cell line

    • Complete growth medium (e.g., DMEM + 10% FBS)

    • Nocodazole (mitotic arresting agent)

    • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

    • Alisertib (MLN8237) (positive control Aurora kinase inhibitor)

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • Phospho-Histone H3 (Ser10) cellular assay kit (e.g., Cisbio HTRF or Meso Scale Discovery)

    • 96-well clear-bottom cell culture plates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

    • Mitotic Arrest: Treat cells with 100 ng/mL Nocodazole for 16 hours to enrich the population of mitotic cells, where Aurora B is active.

    • Compound Treatment: Prepare serial dilutions of the test compound and Alisertib in growth medium. Remove the Nocodazole-containing medium and add the compound dilutions to the cells. Incubate for 2 hours at 37°C.

    • Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol for the chosen phospho-assay kit.

    • Phosphorylation Detection: Perform the immunoassay to quantify the levels of phosphorylated Histone H3 (Ser10) in each well. This typically involves adding detection antibodies and reading the plate on a compatible plate reader (e.g., HTRF or MSD).

    • Data Analysis: Normalize the phosphorylation signal to the vehicle control. Plot the normalized signal versus the log of the compound concentration and fit the data to determine the cellular IC₅₀.

V. Data Interpretation and Next Steps

The successful execution of these protocols will yield critical initial data on the kinase inhibitory profile of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

  • Biochemical IC₅₀: This value represents the intrinsic potency of the compound against a purified enzyme. A potent inhibitor will typically have an IC₅₀ in the nanomolar to low micromolar range.

  • Cellular IC₅₀: This value reflects the compound's ability to inhibit the target within a living cell. A significant rightward shift (i.e., a much higher IC₅₀) in the cellular assay compared to the biochemical assay may indicate poor cell permeability, efflux by cellular transporters, or compound instability.

A promising hit from this initial screening would be a compound that demonstrates potent inhibition in the biochemical assay and subsequently shows on-target activity in the cellular assay at a comparable concentration.

Following a positive result, the logical next steps include:

  • Kinome Profiling: Screen the compound against a broad panel of kinases (e.g., Eurofins DiscoverX KINOMEscan) to determine its selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Mechanism of Action Studies: Conduct kinetic assays to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Further Cellular Assays: Evaluate the compound's effect on downstream signaling pathways and cellular phenotypes, such as cell proliferation, apoptosis, or cell cycle arrest.

VI. References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.

  • ResearchGate. (n.d.). Development of Imidazo[1,2-a]pyridines Containing Sulfonyl Piperazines as Potential Antivirals against Tomato Spotted Wilt Virus. Retrieved from [Link]

  • Kaur, H., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Retrieved from [Link]

  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][4][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry.

  • Yu, T., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from [Link]

  • Zeng, H., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed.

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed.

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

  • Henderson, S., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. PubMed.

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • ACS Publications. (n.d.). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Retrieved from [Link]

  • ACS Publications. (n.d.). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a key component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3][4] Derivatives of this scaffold have been investigated for their potential to inhibit various biological targets, making them attractive starting points for drug discovery programs.[1][5] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride serves as a foundational building block for the systematic exploration of the chemical space around this core, enabling detailed structure-activity relationship (SAR) studies.

The primary objective of an SAR study is to understand how modifications to a molecule's chemical structure influence its biological activity.[6][7] By systematically altering functional groups on the parent molecule, researchers can identify key pharmacophoric features responsible for potency, selectivity, and desirable pharmacokinetic properties.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride for SAR studies, with a focus on identifying novel kinase inhibitors for oncology applications.

Strategic Approach to SAR Studies

A successful SAR campaign is a cyclical process of design, synthesis, and biological evaluation. The insights gained from each cycle inform the design of the next generation of compounds, progressively optimizing the desired properties.

SAR_Workflow cluster_design Design Phase cluster_synthesis Synthetic Phase cluster_testing Testing & Evaluation Phase cluster_analysis Analysis & Iteration A Core Scaffold Selection (Imidazo[1,2-a]pyrazin-6-ylmethanamine) B Virtual Screening & In Silico Modeling A->B Target Hypothesis C Analog Design (R-group selection) B->C Prioritization D Parallel Synthesis of Analog Library C->D Synthetic Routes E Purification & Characterization (LC-MS, NMR) D->E Quality Control F Primary Biochemical Assay (e.g., Kinase Inhibition) E->F Compound Library G Secondary Cellular Assay (e.g., Anti-proliferation) F->G Active Hits H In Vitro ADME Profiling G->H Cell-Potent Hits I Data Analysis & SAR Elucidation H->I Data Integration I->C Iterative Design

Figure 1: Iterative workflow for structure-activity relationship (SAR) studies.

Part 1: Analog Library Synthesis

The aminomethyl group at the 6-position of the Imidazo[1,2-a]pyrazine core is a versatile handle for introducing chemical diversity. A common and robust synthetic strategy involves the acylation or sulfonylation of this primary amine to generate a library of amide or sulfonamide derivatives.

General Protocol for Parallel Amide Synthesis

This protocol is designed for a 96-well plate format to facilitate the rapid synthesis of a diverse amide library.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in anhydrous dimethylformamide (DMF). Neutralize with a suitable base (e.g., 2.2 equivalents of diisopropylethylamine, DIPEA) to liberate the free amine.

    • Prepare 0.22 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF.

    • Prepare a 0.25 M stock solution of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in anhydrous DMF.

  • Reaction Setup (in a 96-well plate):

    • To each well, add 100 µL (20 µmol) of the Imidazo[1,2-a]pyrazin-6-ylmethanamine solution.

    • Add 100 µL (22 µmol) of the appropriate carboxylic acid stock solution to each corresponding well.

    • Initiate the reaction by adding 100 µL (25 µmol) of the HATU stock solution to each well.

    • Seal the plate and allow it to shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product can be purified by preparative HPLC-MS.

  • Characterization:

    • Confirm the identity and purity of each analog using LC-MS and ¹H NMR spectroscopy.

Part 2: Biological Evaluation Cascade

A tiered approach to biological testing ensures that resources are focused on the most promising compounds.

Primary Screening: Biochemical Kinase Inhibition Assay

Given that many imidazo-fused heterocycles exhibit kinase inhibitory activity, a primary screen against a panel of cancer-relevant kinases (e.g., tyrosine kinases like EGFR, VEGFR, or serine/threonine kinases like BRAF, MEK) is a logical starting point.[8][9]

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase enzyme, substrate, and ATP solutions according to the manufacturer's protocol. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Prepare serial dilutions of the synthesized analogs in DMSO. A typical starting concentration for screening is 10 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound solution (or DMSO for control).

    • Add 2 µL of the kinase/substrate mixture.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (no enzyme) and negative (DMSO) controls.

    • For active compounds, perform a dose-response curve to determine the IC₅₀ value.

Compound ID R-Group Modification Kinase X IC₅₀ (nM)
Parent -H>10,000
Analog 1 -C(O)Ph1,250
Analog 2 -C(O)-(4-Cl-Ph)350
Analog 3 -C(O)-(4-MeO-Ph)2,800
Analog 4 -C(O)-c-Hex8,500
Analog 5 -S(O)₂-Ph980

Table 1: Example SAR data from a primary kinase screen.

Secondary Screening: Cell-Based Anti-Proliferation Assay

Compounds showing significant activity in the primary biochemical assay should be advanced to cell-based assays to assess their effect in a more biologically relevant context.[10][11][12]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Plating:

    • Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the active compounds. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyrazine Analog Inhibitor->RAF Inhibits

Figure 2: A representative kinase signaling pathway (MAPK/ERK) often targeted in cancer therapy.

Part 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[13][14][15] Promising compounds from the cellular assays should be profiled for key ADME parameters.

Protocol: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its potential for first-pass metabolism.[13]

  • Reaction Mixture Preparation:

    • In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer (pH 7.4).

    • Add the test compound to the mixture at a final concentration of 1 µM.

  • Incubation:

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Compound ID Kinase X IC₅₀ (nM) A549 GI₅₀ (nM) HLM t₁/₂ (min)
Analog 2 35085045
Analog 5 9802,100>60
Analog X 15955
Analog Y 2515055

Table 2: Integrated data table for lead candidate selection. HLM: Human Liver Microsome.

Conclusion and Future Directions

The systematic approach outlined in this application note, starting from the versatile Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride core, enables the efficient exploration of SAR and the identification of lead compounds with promising biological activity and drug-like properties. The data generated from the biochemical, cellular, and ADME assays provides a comprehensive picture of each analog's potential. For instance, a compound like Analog Y in the example table, with potent kinase inhibition, good cellular activity, and favorable metabolic stability, would be a strong candidate for further lead optimization and in vivo studies. Future work would involve expanding the diversity of the R-groups, exploring modifications at other positions of the imidazopyrazine ring, and conducting in vivo pharmacokinetic and efficacy studies in relevant animal models.[16]

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur J Med Chem. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • American Association for Cancer Research. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Pharmacology Mentor. (2025). Medicinal Chemistry: SAR. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem. Retrieved from [Link]

  • Preprints.org. (2025). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship A. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Slideshare. (n.d.). SAR of Medicinal Chemistry 1st by dk.pdf. Retrieved from [Link]

  • NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. Retrieved from [Link]

  • Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

  • Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2025). Medicinal Chemistry: Drug Design Strategies and SAR Optimization. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • PubMed. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Retrieved from [Link]

  • SickKids Research Institute. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • NIH. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. Retrieved from [Link]

  • NIH. (n.d.). Imidazo(1,2-a)pyridine. PubChem. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a Putative Chemical Probe

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a chemical probe....

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a chemical probe. While this specific molecule is noted as a key intermediate in the synthesis of biologically active compounds, its direct application as a chemical probe is an emerging area of investigation.[1] This document, therefore, draws upon the well-established biological activities of the broader imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds to propose potential applications and detailed experimental protocols.

The imidazo-fused heterocyclic systems are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] Derivatives of these core structures have been shown to modulate key signaling pathways implicated in various diseases.[5] This guide will provide the foundational knowledge and methodologies to explore the potential of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a tool to investigate these pathways.

Core Concepts and Potential Applications

The Imidazo[1,2-a]pyrazine scaffold is a versatile platform that has yielded compounds with a range of biological targets.[3] Based on the activities of structurally related compounds, we can hypothesize several potential applications for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a chemical probe.

Potential Therapeutic Areas:

  • Oncology: Derivatives of imidazo[1,2-a]pyrazine have demonstrated antiproliferative effects.[6] Some have been shown to target p53 pathways in non-small cell lung cancer and inhibit kinases such as Brk/PTK6.[6][7]

  • Immuno-inflammatory Diseases: The related imidazo[1,2-b]pyridazine scaffold has yielded potent and selective allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling.[8]

  • Infectious Diseases: The broader class of imidazo[1,2-a]pyridines has shown promise as antituberculosis agents.[9]

Workflow for Probe Characterization:

The following diagram outlines the essential steps for validating a novel compound as a chemical probe.

G cluster_0 Probe Development Workflow synthesis Synthesis & Purification physchem Physicochemical Characterization synthesis->physchem Purity & Identity in_vitro In Vitro Target Engagement physchem->in_vitro Solubility & Stability cell_based Cell-Based Assays in_vitro->cell_based Potency & Efficacy selectivity Selectivity Profiling cell_based->selectivity On-target vs. Off-target in_vivo In Vivo Target Validation selectivity->in_vivo Pharmacokinetics & Efficacy

Caption: A generalized workflow for the development and validation of a chemical probe.

Protocols for In Vitro Characterization

Prior to cellular studies, it is crucial to characterize the fundamental properties of the probe and its interaction with purified biological targets.

Solubility and Stability Assessment

Objective: To determine the aqueous solubility and stability of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride under physiological conditions.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Aqueous Solubility:

    • Serially dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a range of concentrations.

    • Incubate at room temperature for 2 hours.

    • Visually inspect for precipitation.

    • For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC.

  • Stability Assessment:

    • Incubate the compound at a relevant concentration (e.g., 10 µM) in PBS at 37°C.

    • At various time points (0, 1, 2, 4, 8, 24 hours), take aliquots and analyze by HPLC to quantify the remaining parent compound.

Target Engagement Assays (Hypothetical)

Given the known targets of related compounds, kinase inhibition and protein binding assays are logical starting points.

A. Kinase Inhibition Assay (e.g., for TYK2 or PTK6)

Objective: To determine the inhibitory potential of the compound against a specific kinase.

Protocol:

  • Reagents:

    • Purified recombinant kinase (e.g., TYK2, PTK6).

    • Kinase-specific substrate peptide.

    • ATP.

    • Kinase buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • In a 384-well plate, add the compound at various concentrations.

    • Add the kinase and substrate peptide to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time.

    • Add ATP to start the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add the detection reagent to measure kinase activity (luminescence).

    • Calculate the IC50 value from the dose-response curve.

B. Thermal Shift Assay (TSA)

Objective: To assess direct binding of the compound to a target protein.

Protocol:

  • Reagents:

    • Purified target protein.

    • SYPRO™ Orange dye.

    • Assay buffer.

  • Procedure:

    • In a 96-well PCR plate, mix the target protein and SYPRO Orange dye.

    • Add the compound at various concentrations.

    • Run the assay in a real-time PCR instrument, gradually increasing the temperature.

    • Monitor the fluorescence of the SYPRO Orange dye.

    • Binding of the compound will stabilize the protein, resulting in a higher melting temperature (Tm).

Protocols for Cell-Based Assays

Cell-based assays are critical for understanding the biological effects of the probe in a more physiological context.

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in a 96-well plate at an appropriate density.[10]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on key signaling pathways, such as the AKT/mTOR pathway.[10]

Protocol:

  • Cell Lysis: Treat cells with the compound at the IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p53, p21).[10][11]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram:

G cluster_0 PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target of imidazo[1,2-a]pyridine derivatives.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the compound at the IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Objective: To determine if the compound induces programmed cell death.

Protocol:

  • Cell Treatment: Treat cells with the compound at the IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (Hypothetical Data)

PropertyValueMethod
Molecular Weight221.09 g/mol N/A
Aqueous Solubility (pH 7.4)> 100 µMHPLC
Stability in PBS (37°C, 24h)> 95% remainingHPLC
Kinase IC50 (TYK2)500 nMADP-Glo
Kinase IC50 (PTK6)1.2 µMADP-Glo
Cell Viability IC50 (A375)5 µMMTT Assay
Cell Viability IC50 (HeLa)8 µMMTT Assay

Concluding Remarks

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride represents a promising starting point for the development of a novel chemical probe. The protocols outlined in this guide provide a robust framework for its characterization, from basic physicochemical properties to its effects on cellular signaling pathways. As with any new chemical tool, rigorous validation of its potency, selectivity, and mechanism of action is paramount. The insights gained from these studies will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the biological roles of the imidazo[1,2-a]pyrazine scaffold.

References

  • MySkinRecipes. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. [Link]

  • Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 1013-1029. [Link]

  • Loaëc, N., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Patel, R. V., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]

  • Harris, C. S., et al. (2015). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3146. [Link]

  • Al-Bahrani, H. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Letters, 24(4), 358. [Link]

  • Han, X. H., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(1), 108-114. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • Kumar, A., et al. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(48), 9775-9793. [Link]

  • de Faria, A. R., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][6][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]

  • Al-Ostoot, F. H., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1641-1650. [Link]

  • Perez-Picaso, L., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 5(2), 1017-1027. [Link]

  • Al-Ostoot, F. H., et al. (2020). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]

  • Roy, U. K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 786-809. [Link]

  • Kumar, V., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Discovery Technologies, 18(4), 481-496. [Link]

Sources

Application

Application Notes and Protocols for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in the Drug Discovery Pipeline

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent inhibition of various protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a representative member of this promising class of compounds. While specific data for this exact molecule is limited, this guide synthesizes information from closely related analogs to provide a robust framework for its investigation in the drug discovery pipeline. We present posited physicochemical properties, a plausible synthetic route, and detailed protocols for assessing its potential as a kinase inhibitor, from initial biochemical screening to cell-based functional assays.

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine heterocyclic system, a scaffold that has garnered significant attention in drug discovery.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets.[2] Derivatives of this core have been investigated for a multitude of therapeutic applications, including as anticancer, antiviral, and antileishmanial agents.[1][3] A recurring and particularly promising activity of this scaffold is the inhibition of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][4][5]

This guide focuses on Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride , a compound that embodies the key structural features of this class. The presence of a methanamine group at the 6-position provides a handle for further chemical modification and potential interactions with target proteins. Given the established role of related compounds as kinase inhibitors, we will explore the application of this molecule within the oncology drug discovery pipeline, with a particular focus on its evaluation as a potential inhibitor of cancer-relevant kinases.

Physicochemical and Structural Properties

PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C7H9N4·2HClBased on the chemical structure.
Molecular Weight 222.10 g/mol (dihydrochloride salt)Calculated from the molecular formula.
Appearance Likely a solid at room temperatureTypical for small molecule dihydrochloride salts.
Solubility Expected to be soluble in aqueous buffersThe dihydrochloride salt form enhances aqueous solubility.
pKa The pyrazine and imidazole nitrogens will have distinct pKa values.The aminomethyl group will also have a basic pKa.
Lipophilicity (LogP) The free base is expected to have a low to moderate LogP.The imidazo[1,2-a]pyrazine core is relatively polar.[6][7]
Chemical Stability Generally stable under standard laboratory conditions.Imidazo-heterocycles are common scaffolds in medicinal chemistry.[2]

Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

A plausible synthetic route to Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride can be devised based on established methods for the synthesis of substituted imidazo[1,2-a]pyrazines. A common and efficient method involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[8][9]

A potential synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Synthetic Pathway Start 2-Amino-6-bromopyrazine Step1 Reaction with Bromoacetaldehyde diethyl acetal Start->Step1 Tschitschibabin reaction Intermediate1 6-Bromoimidazo[1,2-a]pyrazine Step1->Intermediate1 Step2 Cyanation (e.g., with CuCN) Intermediate1->Step2 Intermediate2 Imidazo[1,2-a]pyrazine-6-carbonitrile Step2->Intermediate2 Step3 Reduction of nitrile (e.g., with LiAlH4 or catalytic hydrogenation) Intermediate2->Step3 Product Imidazo[1,2-a]pyrazin-6-ylmethanamine Step3->Product FinalStep Salt formation (with HCl) Product->FinalStep FinalProduct Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride FinalStep->FinalProduct

Figure 1: Proposed synthetic workflow for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

This multi-step synthesis starts with a commercially available building block and employs standard organic chemistry transformations to arrive at the target compound. Each step would require optimization of reaction conditions (solvent, temperature, catalysts) for optimal yield and purity.

Application in Drug Discovery: A Focus on Kinase Inhibition

The imidazo[1,2-a]pyrazine scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many protein kinases.[2] This makes compounds like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride prime candidates for investigation as kinase inhibitors. Several kinases of high relevance to oncology, such as c-Met, Aurora kinases, and PI3K, have been successfully targeted by derivatives of this scaffold.[4][5]

Potential Kinase Targets and Signaling Pathways

Given the structural similarities to known inhibitors, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride could potentially target a range of kinases. One such exemplary pathway of high relevance in cancer is the c-Met signaling cascade. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways like the RAS/MAPK and PI3K/AKT cascades, promoting cell proliferation, survival, migration, and invasion.[10][11] Aberrant c-Met signaling is implicated in numerous human cancers.[12][13]

cMet_Signaling_Pathway cluster_pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Invasion, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[1,2-a]pyrazin- 6-ylmethanamine Inhibitor->cMet inhibits

Figure 2: Potential inhibition of the c-Met signaling pathway by an Imidazo[1,2-a]pyrazine-based compound.
Other Potential Mechanisms of Action

Beyond kinase inhibition, imidazo[1,2-a]pyrazine derivatives have been reported to exert their anticancer effects through other mechanisms:

  • ENPP1 Inhibition: Some derivatives have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[14] ENPP1 negatively regulates the cGAS-STING pathway, an important component of the innate immune response to cancer.[15][16] Inhibition of ENPP1 can therefore enhance anti-tumor immunity.[17]

  • p53 Reactivation: Certain (imidazo[1,2-a]pyrazin-6-yl)ureas have been shown to induce overexpression of the TP53 gene in cancer cells with mutant p53, suggesting a potential for reactivating the tumor suppressor function of p53.[18][19][20]

Experimental Protocols

The following protocols provide a framework for the initial characterization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride as a potential anticancer agent.

General Experimental Workflow

A typical workflow for evaluating a novel compound like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in a drug discovery setting is depicted below. This iterative process involves screening against a panel of targets, confirming hits, and then evaluating the compound's effects in a more biologically relevant cellular context.

Drug_Discovery_Workflow cluster_workflow Screening and Characterization Workflow Start Compound Synthesis & Physicochemical Characterization Biochemical Primary Screening: In Vitro Kinase Panel Start->Biochemical Hit_ID Hit Identification & IC50 Determination Biochemical->Hit_ID Cell_Viability Cell-Based Assays: Cell Proliferation/Viability (MTT) Hit_ID->Cell_Viability Confirmed Hits Target_Engagement Cellular Target Engagement & Downstream Signaling Cell_Viability->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt

Figure 3: A generalized workflow for the evaluation of a novel small molecule inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the in vitro inhibitory activity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride against a specific protein kinase by quantifying the amount of ADP produced.

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying ADP production.[21] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[22]

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

  • Target kinase and its specific substrate

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP)[23]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in the kinase reaction buffer to create a dose-response curve (e.g., 10 concentrations ranging from 100 µM to 1 nM).

  • Kinase Reaction Setup (example for a 10 µL reaction):

    • In each well of the plate, add 2.5 µL of the test compound at various concentrations. Include wells for a positive control (kinase, no inhibitor) and a negative control (no kinase).

    • Add 5 µL of a 2x kinase/substrate mixture (prepared in kinase reaction buffer).

    • Initiate the reaction by adding 2.5 µL of a 4x ATP solution (the final ATP concentration should ideally be at the Km for the specific kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Equilibrate the plate to room temperature.[24]

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[22]

    • Incubate at room temperature for 40 minutes.[24]

  • Kinase Detection Reagent Addition:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the detection reaction.[22]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[24]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and background (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride on the viability and proliferation of a cancer cell line.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[25] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

  • Cancer cell line of interest (e.g., a line known to be dependent on a potential kinase target)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture. Ensure cell viability is >95%.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[26]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-treated control wells (e.g., DMSO at the same final concentration as in the compound-treated wells) and untreated control wells.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[26]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[26]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors for oncology applications. This guide provides a foundational framework for its investigation, from synthesis and characterization to detailed protocols for in vitro and cell-based screening. While the specific biological targets and activities of this particular molecule require experimental validation, the information and protocols presented herein, based on extensive data from structurally related analogs, offer a robust starting point for its journey through the drug discovery pipeline. The versatility of the imidazo[1,2-a]pyrazine scaffold suggests that with further investigation and optimization, this compound and its derivatives could lead to the development of novel and effective therapeutic agents.

References

  • Patsnap Synapse. What are ENPP1 inhibitors and how do they work? 2024. Available at: [Link]

  • MDPI. Breast Cancer Therapy by Small-Molecule Reactivation of Mutant p53. Available at: [Link]

  • AACR Journals. Targeting the c-Met Signaling Pathway in Cancer. 2006. Available at: [Link]

  • National Institutes of Health. Targeting the c-Met signaling pathway in cancer. Available at: [Link]

  • AbbVie Science. c-MET. Available at: [Link]

  • ResearchGate. (PDF) Targeting the c-Met Signaling Pathway in Cancer. Available at: [Link]

  • Semantic Scholar. An overview of the c-MET signaling pathway. Available at: [Link]

  • MDPI. Follow the Mutations: Toward Class-Specific, Small-Molecule Reactivation of p53. Available at: [Link]

  • BioMed Central. Small molecule compounds targeting the p53 pathway: are we finally making progress? Available at: [Link]

  • National Institutes of Health. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis. Available at: [Link]

  • Patsnap Synapse. What ENPP1 inhibitors are in clinical trials currently? 2025. Available at: [Link]

  • National Institutes of Health. p53-Reactivating small molecules induce apoptosis and enhance chemotherapeutic cytotoxicity in head and neck squamous cell carcinoma. Available at: [Link]

  • protocols.io. ADP Glo Protocol. Available at: [Link]

  • National Institutes of Health. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Available at: [Link]

  • National Institutes of Health. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. Available at: [Link]

  • ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link]

  • PNAS. ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Available at: [Link]

  • Sage Journals. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • Spandidos Publications. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review). Available at: [Link]

  • National Institutes of Health. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available at: [Link]

  • National Institutes of Health. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Available at: [Link]

  • National Institutes of Health. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Available at: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • National Institutes of Health. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • National Institutes of Health. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem. Available at: [Link]

  • National Institutes of Health. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Available at: [Link]

Sources

Method

Application Notes and Protocols: Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride for Analogue Synthesis

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] As a structural analogue of deazapurines, this scaffold has been successfully incorporated into molecules exhibiting a diverse range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Recent research has highlighted its potential in developing potent inhibitors for crucial therapeutic targets such as Aurora kinases, PI3K/mTOR, and tubulin polymerization.[4][5][6][7] Furthermore, derivatives have been explored as selective modulators of AMPA receptors and as ENPP1 inhibitors for cancer immunotherapy, underscoring the scaffold's versatility.[8][9]

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride serves as a key building block for the synthesis of novel analogues. The primary amine at the 6-position provides a versatile handle for derivatization, most commonly through amide bond formation. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents. The dihydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.

This guide provides a comprehensive overview and detailed protocols for the utilization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in analogue synthesis, with a focus on amide coupling reactions.

Core Properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride
PropertyValueSource
CAS Number 1352305-27-1[10]
Molecular Formula C₇H₁₀Cl₂N₄[10]
Molecular Weight 221.09 g/mol [10]
Form Solid
Storage Room temperature, keep dry and cool.[11]

Synthetic Strategy: Amide Coupling Reactions

The primary amine of Imidazo[1,2-a]pyrazin-6-ylmethanamine is a nucleophile that can readily react with activated carboxylic acids to form a stable amide bond. This transformation is a cornerstone of medicinal chemistry, enabling the linkage of the core scaffold to various functional groups. The choice of coupling reagent is critical and depends on the steric and electronic properties of the carboxylic acid, as well as the desired reaction conditions.

Diagram of General Amide Coupling Workflow

G cluster_0 Reactant Preparation cluster_1 Activation & Coupling cluster_2 Workup & Purification cluster_3 Analysis Start Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) Start->Coupling Acid Carboxylic Acid (R-COOH) Acid->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography (e.g., Flash, HPLC) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for amide analogue synthesis.

Selection of Coupling Reagents

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[12] Therefore, the carboxylic acid must be activated. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.

  • Carbodiimides (e.g., EDC, DCC): These reagents react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[12] To suppress racemization and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[13][14]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly efficient and are particularly useful for coupling sterically hindered or less reactive substrates.[13][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its rapid reaction kinetics and low tendency for racemization.[15]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective, especially for challenging couplings, including the formation of cyclic peptides.[13]

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt of the starting amine and any acidic byproducts formed during the reaction.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the acylation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to afford the desired amide analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides an alternative method using the more economical EDC/HOBt coupling system.

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Dissolve the carboxylic acid (1.2 equivalents), EDC (1.5 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (1.0 equivalent) followed by DIPEA (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Perform an aqueous workup as described in Protocol 1 (steps 5-6).

  • Purify the crude product by flash column chromatography.

  • Characterize the purified product by appropriate analytical methods.

Table of Representative Analogues and Reaction Parameters
EntryCarboxylic AcidCoupling ReagentBaseSolventTypical Yield (%)
1Benzoic acidHATUDIPEADMF85-95
24-Fluorobenzoic acidEDC/HOBtDIPEADMF80-90
3Acetic acidHATUDIPEADMF75-85
4Phenylacetic acidEDC/HOBtNMMDCM82-92
5Cyclohexanecarboxylic acidHATUDIPEADMF88-98

Biological Context: Targeting the PI3K/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[7] The synthesis of a library of analogues based on the Imidazo[1,2-a]pyrazin-6-ylmethanamine core allows for the exploration of how different substituents at the 6-position influence the inhibitory activity and selectivity against PI3K isoforms and mTOR.

Simplified PI3K/mTOR Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth Inhibitor Imidazo[1,2-a]pyrazine Analogue Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway.

Conclusion and Future Directions

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a valuable and versatile starting material for the synthesis of novel compound libraries. The straightforward and high-yielding amide coupling protocols described herein provide a robust platform for medicinal chemists to generate diverse analogues for biological screening. The continued exploration of this scaffold is expected to yield new therapeutic candidates for a range of diseases, particularly in the field of oncology. Future work could involve exploring other functionalizations of the primary amine, such as reductive amination or sulfonamide formation, to further expand the chemical space around this privileged core.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. MySkinRecipes. Available at: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... ResearchGate. Available at: [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]

  • Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. PubMed. Available at: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Imidazo(1,2-a)pyridin-6-amine dihydrochloride. PubChem. Available at: [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances. PubMed Central. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthes. TSI Journals. Available at: [Link]

  • Acyl Transfer Reagents and Catalysts. OpenOChem Learn. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. PubMed Central. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]

  • Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. Semantic Scholar. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Welcome to the technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Section 1: Frequently Asked Questions (FAQs) & Compound Profile

This section provides a quick overview of the essential characteristics of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Q1: What is Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride?

It is a heterocyclic organic compound featuring an imidazopyrazine core structure.[1][2] This scaffold is of significant interest in medicinal chemistry and is explored for the development of new therapeutic agents targeting enzymes or receptors in various disease pathways, including cancer and central nervous system disorders.[2] The molecule is provided as a dihydrochloride salt, meaning two hydrochloride (HCl) molecules are associated with the basic nitrogen centers of the parent molecule.

Q2: Why is this compound supplied as a dihydrochloride salt?

Salt formation is a widely used and effective strategy in pharmaceutical development to increase the aqueous solubility and dissolution rate of basic drug candidates.[3][4] The parent molecule, Imidazo[1,2-a]pyrazin-6-ylmethanamine, is a base. By converting it to a hydrochloride salt, the molecule becomes ionized, which generally enhances its affinity for polar solvents like water.[5] This is a crucial step to facilitate its handling in experimental settings and improve its potential for oral bioavailability.

Q3: What are the recommended storage conditions?

Vendor information suggests storing the compound at room temperature in a sealed container, keeping it dry and cool.[6][7] Proper storage is critical to prevent degradation and maintain the compound's stability and purity.

Q4: What are the key physicochemical properties of this compound?

The properties are summarized in the table below. Understanding these is the first step in designing a successful formulation strategy.

PropertyValueSource
CAS Number 1352305-27-1[1][2]
Molecular Formula C₇H₁₀Cl₂N₄[2]
Molecular Weight 221.09 g/mol [2]
Appearance Solid (Assumed)N/A
Storage Room temperature, dry[2][7]

Section 2: Troubleshooting Guide for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening?

A: Causality & Explanation: While the dihydrochloride salt form is intended to enhance aqueous solubility, several factors can still limit dissolution.[5] The solubility of ionizable compounds, particularly salts of weak bases, is highly dependent on pH.[8] At a neutral pH like 7.4, the protonated amine groups may begin to deprotonate, leading to a decrease in solubility compared to more acidic conditions. Furthermore, the presence of other ions in the buffer, like phosphate, can sometimes interact with the compound and reduce its solubility.

Troubleshooting Steps:

  • Start with Water: Attempt to dissolve the compound in deionized water first. The slightly acidic environment created by the dihydrochloride salt itself may be sufficient for initial dissolution.

  • Gentle Heating & Agitation: Gently warm the solution (e.g., to 37°C) and use a vortex or sonication bath to increase the rate of dissolution.[9]

  • pH Adjustment: The most effective method is often pH manipulation.[10] Since this is a salt of a basic compound, lowering the pH will generally increase solubility. Prepare a stock solution by dissolving the compound in a small amount of dilute acid (e.g., 0.1 N HCl) and then carefully adjusting the pH upwards with a base (e.g., NaOH) to your target pH, monitoring for any signs of precipitation.

  • Consider Co-solvents: If a purely aqueous solution is not required for your experiment, creating a stock solution in a water-miscible organic solvent is a standard approach.

Q: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. How can I fix this?

A: Causality & Explanation: This common issue is known as "crashing out." The compound is highly soluble in the concentrated organic solvent (like DMSO) but becomes supersaturated and precipitates when the solution is diluted into an aqueous buffer where its solubility is much lower.[11] This can lead to inaccurate and non-reproducible experimental results.

Troubleshooting Workflow: The following workflow can help you systematically address this problem.

G start Precipitation Observed Upon Dilution check_conc Is stock concentration >10 mM? start->check_conc lower_stock Lower stock concentration to 1-5 mM and retry check_conc->lower_stock Yes check_final_conc Is final DMSO/organic concentration >1%? check_conc->check_final_conc No lower_stock->check_final_conc reduce_solvent Reduce final solvent % by using a more dilute stock check_final_conc->reduce_solvent Yes add_surfactant Add surfactant to assay buffer (e.g., 0.01% Tween-20) check_final_conc->add_surfactant No reduce_solvent->add_surfactant use_cosolvent Add a co-solvent to buffer (e.g., 5-10% PEG-400) add_surfactant->use_cosolvent Still Precipitates success Solubility Maintained add_surfactant->success Success use_cosolvent->success Success

Caption: Troubleshooting workflow for compound precipitation.

Q: We are observing poor or inconsistent bioavailability in our oral dosing studies. Could this be a solubility issue?

A: Causality & Explanation: Yes, this is highly likely. For oral absorption, a drug must first dissolve in the gastrointestinal fluids to be absorbed through the intestinal wall. While the hydrochloride salt is chosen to improve this, it can face a specific challenge in the stomach known as the "common ion effect."[3] The high concentration of chloride ions in gastric acid can suppress the dissolution of a hydrochloride salt, potentially leading to the precipitation of the less soluble free base.[3] This can result in variable absorption and poor overall bioavailability.

Potential Formulation Strategies:

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution, which can enhance the dissolution rate and absorption.[11][12]

  • Lipid-Based Formulations: For lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can significantly improve solubilization in the gut.[13] Self-emulsifying drug delivery systems (SEDDS) are a prime example, forming fine emulsions upon contact with gastrointestinal fluids that keep the drug in solution.[14]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can improve solubility and dissolution rates.[12] This is often achieved through techniques like hot-melt extrusion or spray drying.[13]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common solubility enhancement techniques.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol describes how to prepare a stock solution by leveraging the pH-dependent solubility of the compound.

  • Initial Weighing: Accurately weigh the required amount of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

  • Initial Suspension: Add a portion (e.g., 50-70%) of the final desired volume of high-purity water (e.g., Milli-Q). The compound may not fully dissolve at this stage.

  • Acidification (If Necessary): Add 1N HCl dropwise while stirring until the compound is fully dissolved. The solution should be clear. This ensures the compound is fully protonated.

  • pH Titration: Slowly add a base (e.g., 1N NaOH) dropwise to bring the pH up to your desired final value. Monitor the pH continuously with a calibrated pH meter.

  • Visual Inspection: Critically observe the solution during titration. If you see any cloudiness or precipitation, you have exceeded the solubility limit at that specific pH. Stop adding the base.

  • Final Volume: Once the target pH is reached without precipitation, add water to reach the final desired volume and mix thoroughly.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter if it is intended for cell-based assays or in vivo use.

Protocol 2: Using Co-solvents to Maintain Solubility in Assays

This protocol details how to use a co-solvent to prevent precipitation upon dilution into an aqueous buffer.

  • Select a Co-solvent: Common choices include polyethylene glycol (PEG-300, PEG-400), propylene glycol, or ethanol. Their suitability should be confirmed for your specific assay system.

  • Prepare Modified Buffer: Prepare your standard assay buffer containing a specific percentage of the chosen co-solvent (e.g., 90% PBS + 10% PEG-400). The optimal percentage (typically 5-20%) may require some empirical testing.

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM).

  • Perform Dilution: Dilute the DMSO stock directly into the co-solvent-modified buffer to achieve your final working concentration.

  • Mixing and Incubation: Mix the final solution thoroughly by pipetting or gentle vortexing. Allow the solution to equilibrate for a few minutes and visually inspect for any signs of precipitation before use.

The relationship between pH and the solubility of a basic compound's salt is a fundamental concept in formulation science.

G cluster_0 pH Scale cluster_1 Molecular State & Solubility low_ph Low pH (Acidic) neutral_ph Neutral pH protonated Fully Protonated (Salt Form) [Compound-2H]²⁺ 2Cl⁻ HIGH SOLUBILITY low_ph->protonated Favors high_ph High pH (Basic) neutral_ph->protonated Equilibrium shifts towards free base as pH increases neutral Free Base Form [Compound] LOW SOLUBILITY high_ph->neutral Favors

Sources

Optimization

Technical Support Center: Optimizing Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride in Experimental Settings

Welcome to the technical support resource for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered when working with this and similar small molecule compounds. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Introduction to the Molecule

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride belongs to the imidazopyrazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative effects and kinase inhibition.[1][2] As a dihydrochloride salt, this compound is formulated to enhance aqueous solubility, a critical factor for consistent experimental results. However, optimizing its use requires careful attention to preparation, storage, and application.

Table 1: Key Properties of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

PropertyValueSource / Note
CAS Number 1352305-27-1[3]
Molecular Formula C₇H₁₀Cl₂N₄[3]
Molecular Weight 221.09 g/mol [3]
Form Dihydrochloride SaltEnhances potential aqueous solubility.
Storage Room Temperature, Dry[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Q1: I'm starting a new project with this compound. How do I determine the initial concentration range for my cell-based assay?

Answer: Determining the optimal concentration is a critical first step. Without prior data, you should perform a broad dose-response experiment to establish a range for the half-maximal inhibitory concentration (IC50).[5][6]

Causality: A wide concentration range (e.g., spanning several orders of magnitude from nanomolar to high micromolar) is necessary because the compound's potency is unknown in your specific biological system.[7] Starting too narrow might miss the active range entirely. A typical starting point for novel small molecules in cell-based assays is to test concentrations up to 10-50 µM.[8]

Workflow for Determining Initial Concentration Range:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Review Literature for Similar Scaffolds B Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10 mM) A->B Informs starting point C Perform Aqueous Solubility Test B->C Ensures stability D Design Broad Dose-Response Assay (e.g., 1 nM to 100 µM) C->D Defines max concentration E Include Vehicle Control (DMSO only) D->E Critical control F Run Cell Viability Assay (e.g., 48-72h incubation) E->F G Plot % Inhibition vs. log[Concentration] F->G H Calculate Initial IC50 Value G->H Sigmoidal curve fit I Select Narrower Range for Optimization Experiments H->I e.g., 0.1x to 10x IC50

Caption: Workflow for initial dose-finding experiments.

Q2: My compound stock solution in DMSO looks cloudy after thawing. What's wrong?

Answer: Cloudiness or visible precipitate indicates that the compound has crashed out of solution. This is a common issue related to solubility limits, moisture contamination, or improper storage.[9][10]

Causality & Solutions:

  • Solubility Limit Exceeded: You may have created a supersaturated stock solution that is unstable.

    • Solution: Gently warm the vial (e.g., to 37°C) and vortex thoroughly to try and redissolve the compound.[10] If it persists, you must remake the stock at a lower, more stable concentration.

  • Moisture Contamination: Dimethyl sulfoxide (DMSO) is highly hygroscopic (it readily absorbs water from the air). Water contamination can significantly decrease the solubility of many organic compounds.[11]

    • Solution: Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly desiccated stock.[12] Prepare aliquots of your stock solution to minimize the number of times the main stock is exposed to air.[12][10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to solvent evaporation and water condensation, concentrating the compound beyond its solubility limit.[12][10]

    • Solution: Prepare single-use aliquots. When you need the compound, remove one aliquot, bring it to room temperature before opening to prevent condensation, and discard any unused portion of the thawed solution.[13]

Q3: I'm not observing any effect in my cell-based assay, even at high concentrations. How do I troubleshoot this?

Answer: The lack of an observable effect can stem from issues with the compound itself, the experimental setup, or the biological target's relevance in your system.[12][14]

Troubleshooting Workflow for Compound Inactivity:

G cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_target Biological Target Start No Observable Effect in Assay A Check Stock Solution: Precipitate? Cloudiness?[14] Start->A B Verify Solubility in Final Assay Medium[11] A->B If clear Sol_A Remake Stock / Lower Conc. A->Sol_A If precipitate C Confirm Compound Identity & Purity (Vendor Data)[13] B->C If soluble Sol_B Lower Final Conc. / Use Pluronic F-68 B->Sol_B If precipitates D Is Incubation Time Sufficient? C->D If pure E Review Cell Health & Density[7] D->E If sufficient F Check Vehicle Control (Is DMSO % too high?)[11] E->F If healthy G Is the Target Expressed in Your Cell Line? F->G If optimal H Is the Pathway Active in Your System? G->H If expressed Sol_G Use Positive Control Cell Line G->Sol_G If not expressed

Sources

Troubleshooting

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride stability in aqueous solutions

Document ID: TSC-IMP-AQ-STAB-001 Introduction Welcome to the technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IMP-AQ-STAB-001

Introduction

Welcome to the technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous solutions. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3][4] However, the introduction of a reactive methanamine group and its formulation as a dihydrochloride salt necessitates a thorough understanding of its behavior in aqueous environments to ensure experimental reproducibility, accuracy, and the overall integrity of your research.

This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of this molecule. We will address common questions, provide robust troubleshooting strategies for issues encountered during experimentation, and detail validated protocols for assessing stability under your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in an aqueous solution?

The stability of this compound is primarily influenced by four key factors: pH, light, temperature, and oxidation.

  • pH: Hydrolysis is a common degradation pathway for many drug substances.[5] The imidazo[1,2-a]pyrazine core itself is relatively stable, but the exocyclic methanamine group could be susceptible to reactions depending on the pH. As a dihydrochloride salt, initial solutions will be acidic. In strongly basic conditions, the imidazole moiety of related structures can become more susceptible to base-mediated autoxidation.[6] In strongly acidic conditions, hydrolysis may be accelerated.

  • Light (Photostability): Heteroaromatic ring systems, particularly those rich in nitrogen, are often susceptible to photodegradation. Exposure to UV or even high-intensity visible light can induce photochemical reactions, leading to the formation of degradants.[6][7]

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing aqueous solutions at elevated temperatures will accelerate hydrolysis, oxidation, and other decomposition pathways.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can be detrimental. The imidazole ring, in particular, can be liable to oxidation, leading to ring-opening or the formation of various oxidized derivatives.[6] This process can sometimes be catalyzed by trace metal ions.

Q2: What are the potential degradation products I should be aware of?

While specific degradation products for this exact molecule require experimental identification, we can postulate likely pathways based on the structure and known chemistry of related compounds:

  • Oxidation Products: The imidazole and pyrazine rings are electron-rich and can be susceptible to oxidation. This could lead to the formation of N-oxides or hydroxylated species. Forced degradation studies on daclatasvir, which contains an imidazole moiety, showed oxidation as a significant degradation pathway.[6]

  • Hydrolysis Products: While the core ring system is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule. Studies on the hydrolysis of other imidazole derivatives show that ring-opening can occur under specific conditions.[8][9]

  • Photolytic Degradants: Exposure to light can generate a complex mixture of degradants, often through radical-mediated pathways.[6]

To definitively identify degradants, a forced degradation study coupled with LC-MS analysis is the recommended approach.[10][11]

Q3: What is the best practice for preparing and storing a stock solution?

To maximize the viability of your aqueous solutions, adhere to the following guidelines:

  • Solvent: Use high-purity, degassed water (e.g., Milli-Q or WFI) to minimize dissolved oxygen and metal ion contaminants.

  • pH: For initial experiments, dissolve the compound in pure water. The dihydrochloride salt will naturally create a slightly acidic and likely more stable environment. Avoid using strongly basic buffers unless required by the experimental protocol, and if so, assess stability immediately.

  • Concentration: Prepare concentrations that are relevant for your assays. Highly concentrated solutions may have different stability profiles.[5]

  • Storage Conditions:

    • Temperature: Store stock solutions frozen at -20°C or -80°C.

    • Light: Always store solutions in amber or opaque containers to protect from light.

    • Atmosphere: For long-term storage or if oxidation is suspected, consider aliquoting the solution under an inert gas (e.g., argon or nitrogen) before sealing and freezing.

  • Best Practice: Prepare a concentrated stock solution, divide it into single-use aliquots, and freeze. Thaw one aliquot for each experiment and discard any unused portion. Never repeatedly freeze-thaw a stock solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Logical Flow for Troubleshooting Solution Instability

A Problem Observed (e.g., Color Change, Inconsistent Results) B Verify Solution Preparation & Storage (Freshly prepared? Stored correctly?) A->B C Analyze for Degradants (Use HPLC or LC-MS) B->C D Degradants Detected? C->D Yes/No E Perform Forced Degradation Study (See Protocol 2) D->E Yes H No Degradants Detected (Re-evaluate experimental setup, reagents, etc.) D->H No F Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) E->F G Optimize Storage & Handling (e.g., Use inert gas, adjust pH, prepare fresh) F->G

Caption: Troubleshooting workflow for suspected solution instability.

Problem 1: My aqueous solution has turned a pale yellow or brown color upon standing.

  • Probable Cause: This is a classic indicator of degradation, most likely due to oxidation or photodegradation. The formation of conjugated, colored byproducts is common when aromatic heterocyclic rings decompose.

  • Immediate Action: Discard the solution. Do not use it for your experiment as the observed color change indicates the presence of unknown impurities and a decrease in the concentration of the active compound.

  • Long-Term Solution:

    • Protect from Light: Ensure all solutions are prepared and stored in amber glass vials or tubes wrapped in aluminum foil.

    • Deoxygenate Solvent: Before preparing your solution, sparge your water with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Inert Atmosphere: After preparing the solution, flush the headspace of the vial with inert gas before sealing.

Problem 2: I am seeing new, unexpected peaks in my HPLC or LC-MS analysis over time.

  • Probable Cause: These new peaks are almost certainly degradation products. Their appearance confirms that the compound is unstable under your current storage or analytical conditions.

  • Solution:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. This can provide crucial clues about the degradation pathway (e.g., an increase of 16 amu suggests oxidation).

    • Conduct a Forced Degradation Study: Follow Protocol 2 outlined below. This systematic study will help you rapidly identify which conditions (acid, base, oxidation, light, heat) are causing the degradation and will help to tentatively identify the peaks you are observing.[5][10][11]

    • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the main compound from all major degradation products. The forced degradation study is a key part of validating such a method.[11]

Problem 3: My biological assay results are inconsistent or show a loss of compound potency.

  • Probable Cause: If you have ruled out other experimental errors, the most likely cause is the degradation of your compound in the solution, either during storage or within the assay medium itself over the incubation period.

  • Solution:

    • Always Use Fresh Solutions: For critical experiments, prepare a fresh dilution from a frozen, single-use stock aliquot immediately before use.

    • Assess Stability in Assay Media: The pH, temperature (typically 37°C), and components of your cell culture or assay buffer can accelerate degradation. Spike your compound into the assay medium, incubate it under the exact assay conditions (e.g., 37°C, 5% CO2 for 24 hours), and then analyze the sample by HPLC to quantify the remaining parent compound.

    • Time-Course Analysis: If your assay involves a long incubation time, consider taking samples at different time points (e.g., 0, 2, 8, 24 hours) to determine the rate of degradation under the actual experimental conditions.

Key Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol describes the steps for preparing a 10 mM stock solution.

  • Pre-Requisites: Ensure you have high-purity (≥18 MΩ·cm) water, a calibrated analytical balance, and amber glass volumetric flasks or vials.

  • Degas Solvent: Sparge the required volume of water with argon or nitrogen gas for at least 15 minutes.

  • Weigh Compound: Accurately weigh the required amount of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (Molecular Weight: 220.10 g/mol for the related imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride) in a clean weighing vessel.[12]

  • Dissolution: Transfer the weighed compound to a volumetric flask. Add approximately 70-80% of the final volume of degassed water. Sonicate or vortex gently until the solid is fully dissolved.

  • Final Volume: Add degassed water to bring the solution to the final desired volume. Mix thoroughly.

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter (ensure filter compatibility) to remove any particulates.

  • Storage: Immediately aliquot the solution into single-use amber vials, flush the headspace with inert gas, seal tightly, and store at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol is essential for understanding the intrinsic stability of the molecule and is based on ICH guidelines.[10][11] The goal is to achieve 5-20% degradation of the parent compound.

Table 1: Recommended Conditions for Forced Degradation Study

Stress ConditionReagent / ConditionTemperatureTime Points (Example)
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp30 min, 1, 2, 4 hours
Oxidation 3% H₂O₂Room Temp1, 4, 8, 24 hours
Thermal 60°C in Water60°C1, 3, 7 days
Photolytic High-Intensity Light/UVRoom TempAs per ICH Q1B

Experimental Workflow

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Preparation: Prepare a solution of the compound in water at a known concentration (e.g., 1 mg/mL).

  • Stress Application:

    • For hydrolytic studies, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.

    • For oxidative studies, add the appropriate volume of H₂O₂ solution.

    • For thermal and photolytic studies, use the solution in water as is.

    • Include a control sample stored at 4°C in the dark.

  • Incubation: Place the samples under the conditions specified in Table 1.

  • Sampling: At each time point, withdraw an aliquot. For the acid and base samples, neutralize them immediately with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the T=0 and control samples, using a validated, stability-indicating HPLC-UV or LC-MS method.

  • Evaluation: Compare the chromatograms. Calculate the percentage of the parent compound remaining. Identify the conditions under which the compound degrades and characterize the major degradant peaks by their mass-to-charge ratio (m/z).

By systematically applying these troubleshooting guides and protocols, you can ensure the reliability of your experimental data and gain a comprehensive understanding of the aqueous stability of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

References

  • He, X., et al. (2024). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Revised manuscript on the photodegradation of midazolam. (n.d.).
  • Prajapati, M. (2016). Forced degradation studies. MedCrave online.
  • Rathore, A.S., et al. (n.d.). Stability Indicating Forced Degradation Studies. RJPT.
  • Kumar, K.S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Balamurugan, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
  • Novinson, T., & Robins, R.K. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • Hollóczki, O., et al. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed.
  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH.
  • Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride. (n.d.). ChemScene.
  • Bell, M., et al. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. (n.d.). BLD Pharm.
  • Rawat, P., & Prasad, K.R. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Ferreira, L.A.P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing.
  • Bondareva, A.S., et al. (n.d.). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. ResearchGate.
  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. (2016). PubMed.

Sources

Optimization

Preventing degradation of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in assays

Welcome to the dedicated technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing compound degradation in experimental assays. By understanding the inherent chemical liabilities of this molecule and implementing robust handling and assay design strategies, you can ensure the accuracy, reproducibility, and integrity of your results.

I. Understanding the Molecule: Chemical Vulnerabilities

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound featuring a primary amine. This structure, while valuable for its biological interactions, presents several potential points of instability that are crucial to consider in an assay environment. The primary degradation pathways of concern are hydrolysis, oxidation, and photodegradation.

  • Hydrolytic Degradation: The imidazo[1,2-a]pyrazine core can be susceptible to hydrolysis under strongly acidic or basic conditions. The dihydrochloride salt form indicates that the compound is more stable in a mildly acidic environment. However, significant deviations in pH can promote ring-opening or other degradative reactions.

  • Oxidative Degradation: The nitrogen-rich heterocyclic system and the primary amine are susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, reactive oxygen species (ROS) generated within a cellular assay, or certain assay components.[3]

  • Photodegradation: Many heterocyclic compounds are light-sensitive. Exposure to ambient laboratory light, especially UV wavelengths, can provide the energy to initiate degradation, leading to the formation of photo-adducts or cleavage products.[3][4]

II. Frequently Asked Questions (FAQs)

Q1: My assay results with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability.[5] Degradation can lead to a lower effective concentration of the active compound, resulting in variable potency or activity. It's crucial to assess the compound's stability under your specific assay conditions.[5]

Q2: What are the ideal storage conditions for this compound?

A2: The compound should be stored as a solid in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[6][7] For long-term storage, a desiccator at room temperature or in a refrigerator is recommended.

Q3: How should I prepare my stock solutions?

A3: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare fresh stock solutions for each experiment or to aliquot single-use portions and store them at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q4: I'm observing new, unexpected peaks in my LC-MS analysis. Could these be degradation products?

A4: It is highly likely. The appearance of new peaks, especially those with altered mass-to-charge ratios, is a strong indicator of degradation.[9] These products can arise from hydrolysis, oxidation, or reactions with other assay components.

III. Troubleshooting Guide: Diagnosing and Preventing Degradation

If you suspect compound degradation is affecting your assays, a systematic approach to troubleshooting is essential. The following guides will help you identify the source of instability and implement corrective actions.

A. Assessing pH-Dependent Stability

The pH of your assay buffer is a critical factor.[10] Amines and heterocyclic systems can exhibit significant changes in stability with shifts in pH.

Troubleshooting Protocol:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.4, and 8.0).

  • Incubation: Dissolve the compound in each buffer at the final assay concentration. Incubate the solutions under the same temperature and time conditions as your actual experiment.

  • Analysis: At various time points (e.g., 0, 1, 2, 4, and 24 hours), analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of remaining parent compound against time for each pH. A rapid decrease at a particular pH indicates instability.

pH Stability Profile Recommendation
< 6.0Generally more stable due to the dihydrochloride salt form.Favorable for many biochemical assays.
7.0 - 7.5Potential for increased degradation.Monitor stability closely; consider minimizing incubation times.
> 8.0Higher risk of hydrolytic and oxidative degradation.Avoid if possible, or use stabilizing agents.

Diagram: pH Troubleshooting Workflow

start Suspected pH Instability prepare_buffers Prepare Buffers (pH 5, 6, 7.4, 8) start->prepare_buffers incubate Incubate Compound at Assay Conditions prepare_buffers->incubate analyze Analyze by LC-MS at Time Points incubate->analyze plot Plot % Remaining vs. Time analyze->plot interpret Identify pH with Significant Degradation plot->interpret action Optimize Buffer pH or Add Stabilizers interpret->action

Caption: Workflow for assessing pH-dependent stability.

B. Investigating Oxidative Degradation

Oxidation can be a significant issue, especially in cell-based assays or buffers exposed to air for extended periods.

Troubleshooting Protocol:

  • Assay Comparison: Run your assay under standard atmospheric conditions and in a low-oxygen environment (e.g., in a nitrogen-purged glovebox).

  • Antioxidant Addition: Add an antioxidant, such as N-acetylcysteine (NAC) or dithiothreitol (DTT), to your assay buffer.[10] Be mindful that DTT can interfere with some assays.

  • Analysis: Compare the results from the different conditions. A significant improvement in compound activity or stability in the low-oxygen or antioxidant-containing conditions points to oxidative degradation.

Condition Expected Outcome if Oxidation is the Issue Corrective Action
Low OxygenIncreased compound potency/stability.De-gas buffers; work in a low-oxygen environment.
AntioxidantIncreased compound potency/stability.Add a compatible antioxidant to the assay buffer.

Diagram: Oxidative Degradation Pathway

Compound Imidazo[1,2-a]pyrazin-6-ylmethanamine Oxidized_Product Oxidized Degradation Product (e.g., N-oxide, hydroxylated species) Compound->Oxidized_Product forms ROS Reactive Oxygen Species (ROS) (e.g., from cells or buffer) ROS->Compound attacks Antioxidant Antioxidant (e.g., NAC, DTT) Antioxidant->ROS scavenges

Sources

Troubleshooting

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride off-target effects mitigation

Last Updated: 2026-01-19 Welcome to the technical support resource for researchers utilizing Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed to provide in-depth technical assistance, trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-19

Welcome to the technical support resource for researchers utilizing Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate potential experimental challenges, with a specific focus on mitigating off-target effects. Our goal is to ensure the scientific integrity and success of your research by providing a framework for understanding and addressing the polypharmacology of this compound class.

Introduction

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a research compound belonging to the imidazopyrazine class of heterocyclic molecules.[1][2] This scaffold is recognized for its diverse biological activities and is a common structural motif in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] The inherent nature of such scaffolds often leads to interactions with multiple biological targets, which can be a source of both therapeutic opportunity and experimental confounds. This guide will provide a structured approach to identifying, understanding, and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential on- and off-targets for compounds with an imidazo[1,2-a]pyrazine scaffold?

A1: While specific off-target screening data for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is not extensively published, the broader imidazopyrazine and imidazopyridine classes have been associated with a range of biological targets. Researchers should be aware of potential interactions with:

  • Kinases: This is the most well-documented target class for this scaffold. Specific kinases and families that may be inhibited include:

    • PI3K/mTOR[3]

    • Cyclin-Dependent Kinase 9 (CDK9)[2]

    • Discoidin Domain Receptors 1 and 2 (DDR1/2)[4]

    • RAF kinases[5]

  • Other Potential Targets:

    • p53 signaling pathway modulators[6]

    • Adenosine A2A receptor antagonists[7]

    • Antiviral activity against human coronavirus has also been reported for some derivatives.[2]

It is crucial to experimentally validate the on-target activity and assess off-target effects in your specific assay system.

Q2: I'm observing unexpected phenotypes in my cell-based assays. Could these be due to off-target effects?

A2: Yes, unexpected or paradoxical cellular phenotypes are often indicators of off-target activity. Given the potential for imidazopyrazine-based compounds to interact with multiple kinases and other cellular proteins, it is highly plausible that observed effects could be due to modulation of pathways other than your primary target. We recommend a systematic approach to de-risk your observations, as outlined in the troubleshooting guides below.

Q3: What is the first step I should take to assess the selectivity of my compound?

A3: A broad kinase screen is an excellent first step to understand the selectivity profile of your compound. Several commercial services offer kinase panels of varying sizes. This will provide a quantitative measure of your compound's activity against a wide range of kinases and help identify potential off-target liabilities early in your research.

Q4: Are there computational tools that can predict potential off-targets?

A4: Yes, various in silico methods can predict potential off-target interactions.[8] These computational approaches use ligand-based or structure-based methods to identify proteins that your compound might bind to. While these predictions require experimental validation, they can be a cost-effective way to prioritize which off-targets to investigate.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Monotonic Dose-Response Curves

Potential Cause: Off-target effects at different concentrations. A "bell-shaped" or otherwise non-standard dose-response curve can indicate that at higher concentrations, your compound is engaging secondary targets that produce an opposing or confounding biological effect.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the purity and stability of your compound stock. Degradation can lead to a mixture of active species.

  • Orthogonal Target Engagement Assay: Use a biophysical or biochemical assay (e.g., thermal shift assay, ITC, or a direct binding assay) to confirm that your compound is engaging the intended target at the expected concentrations.

  • Broad Kinase Profiling: Perform a kinase screen at a high concentration (e.g., 1-10 µM) to identify off-target kinases that may be engaged at the concentrations where you observe anomalous dose-response behavior.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to assess target engagement in a cellular context and can help differentiate on- and off-target effects.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Potential Cause: Poor cell permeability, active efflux by transporters, or engagement of off-target pathways in the cellular environment that counteract the on-target effect.

Troubleshooting Steps:

  • Assess Cell Permeability: Use standard assays (e.g., Caco-2 permeability assay) to determine if your compound is entering the cells effectively.

  • Investigate Efflux Transporters: Determine if your compound is a substrate for common efflux pumps like P-glycoprotein (MDR1).

  • Chemical Proteomics: Employ techniques like Activity-Based Protein Profiling (ABPP) or affinity purification-mass spectrometry (AP-MS) to identify the cellular binding partners of your compound. This can reveal unexpected off-targets that may modulate the cellular phenotype.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to characterize the cellular response more broadly and identify signatures that may correspond to known off-target effects.[9]

Experimental Protocols

Protocol 1: Kinome Profiling for Off-Target Identification

Objective: To quantitatively assess the inhibitory activity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride against a broad panel of human kinases.

Methodology:

  • Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinase screening services.

  • Determine Screening Concentration: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify potential hits.

  • Compound Submission: Prepare and submit your compound according to the CRO's specifications. A DMSO stock solution is usually required.

  • Data Analysis: The CRO will provide data on the percent inhibition of each kinase at the tested concentration.

  • Follow-up Studies: For any significant off-target "hits" (typically >50% inhibition), perform dose-response experiments to determine the IC50 values. This will allow you to quantify the selectivity of your compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of the intended target and potential off-targets by Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with your compound at various concentrations or a vehicle control.

  • Heating Profile: Aliquot the cell suspensions and heat them to a range of temperatures to generate a melt curve.

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of your target protein (and any suspected off-targets) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of your compound indicates target engagement.

Data Presentation

Table 1: Potential Target Classes for the Imidazo[1,2-a]pyrazine Scaffold

Target ClassSpecific ExamplesPotential Biological OutcomeRecommended Initial Screening
Kinases PI3K, mTOR, CDK9, DDR1/2, RAFModulation of cell proliferation, survival, and signalingBroad Kinase Panel Screen
p53 Pathway Direct or indirect modulationEffects on cell cycle arrest and apoptosisWestern blot for p53 and p21 levels
GPCRs Adenosine A2A ReceptorNeuromodulatory or immunomodulatory effectsRadioligand binding assays
Viral Proteins Coronavirus ProteasesAntiviral activityViral replication assays

Visualizations

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

G cluster_0 Initial Assessment cluster_1 Experimental Validation cluster_2 Mitigation Strategy Compound Compound In Silico Prediction In Silico Prediction Compound->In Silico Prediction Literature Review Literature Review Compound->Literature Review Kinome Screen Kinome Screen In Silico Prediction->Kinome Screen Prioritize Literature Review->Kinome Screen SAR Studies Structure-Activity Relationship Kinome Screen->SAR Studies Proteomics Chemical Proteomics (e.g., ABPP, CETSA) Proteomics->SAR Studies Cell-Based Assays Phenotypic Screening High-Content Imaging Cell-Based Assays->SAR Studies Rational Design Structure-Based Redesign SAR Studies->Rational Design Dose Optimization Use at Concentrations below Off-Target IC50 Rational Design->Dose Optimization

Caption: A Three-Phase Approach to Off-Target Effect Mitigation.

References

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][10][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Available from: [Link]

  • Kumar, R. S., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4490. Available from: [Link]

  • Bénard, C., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. Available from: [Link]

  • Bœuf, O., et al. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899. Available from: [Link]

  • Dutta, M., et al. (2021). Design, synthesis and biological evaluation of novel scaffold benzo[2][6]imidazo [1,2-a]pyrazin-1-amine: Towards adenosine A2A receptor (A2A AR) antagonist. European Journal of Medicinal Chemistry, 210, 113040. Available from: [Link]

  • Ding, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977-7990. Available from: [Link]

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Available from: [Link]

  • Al-Ostath, A. I., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available from: [Link]

  • Al-Hussain, S. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available from: [Link]

  • Senger, J., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available from: [Link]

  • Ling, Y., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Journal of Hematology & Oncology, 15(1), 1-16. Available from: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. Available from: [Link]

  • da Silva, A. B., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. Available from: [Link]

  • Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders-Drug Targets. Available from: [Link]

  • Liu, K., et al. (2018). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. Available from: [Link]

  • El-Damasy, D. A., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available from: [Link]

  • Valge, D. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. Available from: [Link]

  • Sinclair, J., et al. (2023). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available from: [Link]

  • Li, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115024. Available from: [Link]

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-a]pyrazine Compounds

Welcome to the technical support resource for researchers working with imidazo[1,2-a]pyrazine compounds. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors for targets...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with imidazo[1,2-a]pyrazine compounds. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous inhibitors for targets ranging from kinases to ATPases.[1][2][3] However, a common hurdle in translating potent biochemical activity into cellular efficacy is poor cell permeability. This guide provides in-depth, experience-driven answers to frequently encountered challenges and offers structured troubleshooting workflows to systematically improve the membrane translocation of your compounds.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of imidazo[1,2-a]pyrazine derivatives.

Q1: My imidazo[1,2-a]pyrazine derivative is highly potent against its target enzyme in a biochemical assay, but shows little to no activity in my cell-based model. Why is this happening?

A: This is a classic and frequent challenge in drug discovery. The discrepancy often points to a single critical issue: the compound cannot efficiently cross the cell membrane to reach its intracellular target. A biochemical assay measures direct interaction with an isolated target (e.g., a purified enzyme), bypassing the need for membrane transport. A cell-based assay, however, requires the compound to navigate the complex lipid bilayer of the cell membrane. Therefore, poor cell permeability is the most probable cause for the drop in activity.[4][5]

Q2: What are the primary physicochemical properties of my imidazo[1,2-a]pyrazine compound that govern its ability to permeate cells?

A: Cell permeability is not governed by a single property but is a multifactorial characteristic. For passive diffusion, the dominant mechanism for many small molecules, a delicate balance of the following properties is essential:

  • Lipophilicity (LogP/LogD): This measures the compound's affinity for a lipid-like environment versus an aqueous one. A LogP in the range of 1-3 is often a good starting point. While higher lipophilicity can increase membrane partitioning, excessively high values can lead to poor aqueous solubility or non-specific binding.[5]

  • Polar Surface Area (PSA): TPSA (Topological Polar Surface Area) quantifies the surface sum over all polar atoms (primarily oxygens and nitrogens). It is a strong predictor of permeability. Compounds with a TPSA greater than 140 Ų often exhibit low membrane permeation, while those with a TPSA below 60 Ų tend to have higher permeability.[6]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) significantly impacts permeability. Each hydrogen bond with water must be broken for the molecule to enter the hydrophobic membrane core, creating an energy penalty.[7]

  • Molecular Weight (MW): Larger molecules generally diffuse more slowly across the membrane. While not a strict rule, compounds with MW > 500 Da often face permeability challenges.[8]

  • Molecular Flexibility: Measured by the number of rotatable bonds, high flexibility can be detrimental as it incurs an entropic penalty when the molecule adopts a specific conformation to enter the membrane.[9]

These parameters are famously summarized in predictive guidelines like Lipinski's Rule of Five, which serves as a valuable initial assessment tool.

Q3: Is it possible that my compound is entering the cell but is being actively removed?

A: Yes, this is another critical consideration. Cells possess efflux transporters, such as P-glycoprotein (P-gp), which act as cellular pumps to expel foreign substances (xenobiotics).[5] If your imidazo[1,2-a]pyrazine is a substrate for one of these transporters, it may be efficiently removed from the cell, preventing it from reaching a therapeutic concentration at its target. This can manifest as poor activity in cellular assays despite having acceptable passive permeability properties.[9]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic, problem-oriented approach to diagnosing and solving permeability issues with your imidazo[1,2-a]pyrazine series.

Problem: My lead compound (an imidazo[1,2-a]pyrazine) has an IC50 of 50 nM in an enzymatic assay but an EC50 > 10 µM in a cellular assay.

This >200-fold drop-off is a clear signal of a permeability or efflux issue. The following workflow will help you diagnose and address the problem.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Actionable Strategy A Start: High Biochemical Potency, Low Cellular Activity B Step 1: In Silico Profiling Calculate LogP, TPSA, MW, HBD/HBA, Rotatable Bonds A->B C Step 2: In Vitro Permeability Assays Run PAMPA and/or Caco-2/MDCK Assays B->C D Analyze Results: Identify Limiting Factor(s) C->D E High TPSA / HBDs? (>90Ų, >5 HBDs) D->E Polarity Issue F Low LogP? (<1) D->F Lipophilicity Issue G High Efflux Ratio? (ER > 2 in Caco-2) D->G Efflux Issue H Strategy: Mask Polar Groups Introduce Intramolecular H-Bonds Reduce HBD count (e.g., N-methylation) E->H I Strategy: Add Lipophilic Groups (e.g., -CH3, -Cl, -CF3, phenyl) Balance with solubility F->I J Strategy: Identify & Block Efflux Vector Introduce Bulky Groups Modify Charge G->J K Synthesize & Test Analogs H->K I->K J->K K->C Re-evaluate

Caption: A systematic workflow for troubleshooting low cell permeability.

1. In Silico Profiling & Analysis: Before initiating wet lab experiments, perform a computational analysis of your compound's physicochemical properties.

PropertyGuideline for Good PermeabilityPotential Issue with Imidazo[1,2-a]pyrazines
LogP / LogD at pH 7.4 1 - 3The pyrazine ring nitrogens can increase polarity, leading to a low LogP.
TPSA < 90 ŲAmine, amide, or carboxylate substitutions, often added for potency, dramatically increase TPSA.[6]
Hydrogen Bond Donors ≤ 5Amine groups at positions like C8 are common and act as HBDs.[1][10]
Molecular Weight < 500 DaBulky aryl or heterocyclic groups added at C2, C3, or C6 positions can increase MW beyond the ideal range.[11]

2. In Vitro Permeability Assessment: Directly measure the permeability using established assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cost-effective first screen. It measures passive diffusion only and provides a good indication of transcellular permeability. A low PAMPA value strongly suggests a polarity or hydrogen bonding issue.

  • Caco-2 or MDCK Cell Monolayer Assays: These assays use cell lines that form a tight monolayer, mimicking the intestinal epithelium. They are the gold standard as they measure not only passive diffusion but also the impact of active transport, including efflux.[9][12] An efflux ratio (Papp B->A / Papp A->B) greater than 2 is a strong indicator that your compound is a substrate of an efflux pump like P-gp.

3. Structure-Permeability Relationship (SPR) Guided Synthesis: Based on the diagnosis from steps 1 and 2, devise a synthetic strategy.

Scenario A: High TPSA / Too Many HBDs

  • Causality: Polar functional groups require a high energy input to shed their hydration shell (desolvation) before entering the lipid membrane.[7]

  • Solutions:

    • Mask Polar Groups: If a substituent like a carboxylic acid is present for target binding, consider converting it to a methyl ester. This removes an HBD and reduces polarity.

    • Reduce HBD Count: If an amine (-NH2) or secondary amine (-NHR) is present, consider methylating it (e.g., -NHCH3, -N(CH3)2). This eliminates an HBD.[8]

    • Introduce Intramolecular Hydrogen Bonds (IMHB): Strategically place a hydrogen bond acceptor near a donor. The formation of an IMHB can "hide" the polar groups from the solvent, effectively reducing the molecule's apparent polarity and lowering the desolvation penalty.[7]

Scenario B: Low Lipophilicity (LogP < 1)

  • Causality: The compound has insufficient affinity for the lipid bilayer and prefers to remain in the aqueous extracellular space.

  • Solutions:

    • Add Small Lipophilic Groups: Introduce metabolically stable, lipophilic substituents such as a methyl, chloro, or trifluoromethyl group onto available aromatic rings.

    • Strategic Arylation: Adding a phenyl or other aryl group can significantly increase LogP. However, be mindful of increasing MW and potentially introducing new metabolic liabilities.[11]

    • Balance is Key: A sharp increase in lipophilicity can drastically reduce aqueous solubility, creating a new problem. Aim for modest, stepwise increases in LogP.[5]

Scenario C: High Efflux Ratio

  • Causality: The compound is recognized and actively transported out of the cell by efflux pumps.

  • Solutions:

    • Disrupt Recognition: Efflux pump recognition is often sensitive to a molecule's shape and charge distribution. Adding a bulky group can sometimes disrupt the binding to the transporter.

    • Modify Charge: If the molecule is basic, ensure it is sufficiently lipophilic to cross the membrane in its neutral state. Sometimes, designing a permanently neutral analog can circumvent efflux.

    • Explore Different Vectors: If modifications at one position do not work, explore substitutions at other solvent-exposed positions of the imidazo[1,2-a]pyrazine core.

Sources

Troubleshooting

Troubleshooting inconsistent results with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot exper...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile chemical intermediate. Inconsistent results can be a significant roadblock in research and development, and this resource aims to provide a structured approach to identifying and resolving common issues. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, notably as a core component of numerous kinase inhibitors.[1][2][3] Understanding its behavior is paramount for reproducible and reliable data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides not just procedural steps but also the underlying rationale to empower you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

This section addresses the most common initial queries and potential pitfalls when working with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

FAQ 1: How should I properly store and handle the solid compound?

Proper storage is the first line of defense against compound degradation.

  • Answer: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride should be stored at room temperature in a cool, dry place.[4][5] The dihydrochloride salt form is generally stable, but it is hygroscopic. It is crucial to minimize its exposure to moisture. For long-term storage, keeping it in a desiccator is recommended.

FAQ 2: What is the best way to prepare a stock solution?

Inconsistent stock solution preparation is a primary source of experimental variability.

  • Answer: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Due to the dihydrochloride salt form, solubility in aqueous buffers at neutral pH may be limited.

    Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules. Preparing a high-concentration stock in DMSO (e.g., 10-50 mM) allows for minimal volumes to be used in your final assay, reducing the potential for solvent-induced artifacts.

FAQ 3: My compound won't fully dissolve. What should I do?

Solubility issues can lead to inaccurate concentrations and inconsistent results.

  • Answer: If you encounter solubility problems, consider the following:

    • Gentle Warming: Warm the solution to 37°C for a short period.

    • Sonication: Use a sonicator bath to aid dissolution.

    • Fresh Solvent: Ensure your DMSO is of high purity and anhydrous. Old DMSO can absorb water, which will reduce its solvating power for many organic compounds.

FAQ 4: How stable is the compound in my experimental media?

The stability of your compound under experimental conditions is critical for obtaining meaningful results.

  • Answer: The stability of imidazopyrazine derivatives in aqueous solutions, such as cell culture media, can be variable and should be empirically determined. Some components in cell culture media, like cysteine, can potentially impact the stability of therapeutic molecules.[6]

    Recommendation: If you suspect stability issues, perform a time-course experiment. Incubate the compound in your assay buffer or cell culture medium for the duration of your experiment, and then analyze its integrity using HPLC-MS.

Part 2: Troubleshooting Inconsistent Biological Activity

This section delves into scenarios where the compound's biological effect is not reproducible.

Scenario 1: I'm seeing significant batch-to-batch variability in my cell-based assay results.

This is a common and frustrating issue that can often be traced back to the compound itself or the experimental setup.

Troubleshooting Workflow for Batch-to-Batch Variability

cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks A Inconsistent Results Observed B Verify Compound Identity & Purity A->B Start Here C Check Stock Solution Integrity B->C Purity Confirmed D Standardize Cell Culture Conditions C->D Stock OK E Evaluate Assay Protocol D->E Cells Standardized F Consistent Results Achieved E->F Protocol Validated

Caption: A stepwise workflow to diagnose the source of batch-to-batch variability.

  • Pillar 1: Compound Integrity

    • Verify Purity: Not all commercial batches are created equal. If possible, verify the purity of each new batch of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The presence of synthetic byproducts or impurities can lead to unexpected biological effects. The synthesis of imidazopyrazines can involve multiple steps, increasing the chances of impurities if not rigorously purified.[7][8]

    • Confirm Identity: Use ¹H NMR and ¹³C NMR to confirm the structure of the compound.[9] This ensures you are working with the correct molecule.

  • Pillar 2: Solution and Handling

    • Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each set of experiments. Avoid repeated freeze-thaw cycles of DMSO stocks, as this can lead to compound precipitation and degradation.

    • Consistent Dilutions: Ensure that serial dilutions are prepared accurately and consistently. Use calibrated pipettes and be mindful of potential errors in dilution calculations.

  • Pillar 3: Biological System

    • Cell Line Authenticity and Passage Number: Verify the identity of your cell line and use cells within a consistent and low passage number range. Genetic drift in cell lines can alter their response to treatment.

    • Serum Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying levels of growth factors and other components that may influence experimental outcomes.

Scenario 2: The compound shows high activity in a biochemical assay but weak or no activity in a cell-based assay.

This discrepancy often points to issues with cell permeability, efflux, or metabolism.

  • Possible Cause 1: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting: While no specific data for this exact compound is readily available, related imidazopyridine kinase inhibitors have been optimized to overcome such issues.[10] Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently tagged analog to assess target engagement within the cell.

  • Possible Cause 2: Drug Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (Pgp), which actively transport it out of the cell.

    • Troubleshooting: Co-incubate your cells with a known efflux pump inhibitor, such as verapamil, to see if the activity of your compound is restored.

  • Possible Cause 3: Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting: Use LC-MS to analyze cell lysates and culture media after treatment to look for the parent compound and potential metabolites.

Scenario 3: I'm observing a high rate of false positives in my high-throughput screen (HTS).

Imidazopyrazine-containing compounds, due to their heterocyclic nature, can sometimes interfere with assay readouts.

  • Possible Cause 1: Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

    • Troubleshooting: Run a control plate with the compound in the absence of cells or your biological target to measure its intrinsic fluorescence.[11] Some imidazopyrazine derivatives are known to be fluorescent.[7][8]

  • Possible Cause 2: Assay Technology Interference: Some compounds can directly inhibit reporter enzymes like luciferase or interfere with detection technologies such as AlphaScreen.[11]

    • Troubleshooting: Perform counter-screens against the reporter system in the absence of the primary target to identify compounds that cause artifacts.

  • Possible Cause 3: Off-Target Effects: The imidazopyrazine scaffold is present in inhibitors of a wide range of kinases and other proteins.[1][12] The observed phenotype may be due to the inhibition of an unintended target.

    • Troubleshooting: Profile your compound against a panel of kinases or other relevant targets to assess its selectivity. Chemical proteomics approaches can also be used to identify off-targets.[2][3][13] For instance, derivatives of this scaffold have been developed as inhibitors for targets as diverse as p53 pathways and protein tyrosine kinase 6 (PTK6).[12][14]

Decision Tree for HTS False Positives

A High Hit Rate in HTS B Is the compound autofluorescent? A->B C Does it interfere with the reporter? B->C No E Likely False Positive (Fluorescence Artifact) B->E Yes D Is the activity due to off-target effects? C->D No F Likely False Positive (Assay Interference) C->F Yes G Potential for Off-Target Activity D->G Yes H Likely a True Hit D->H No

Caption: A decision-making diagram for triaging hits from a high-throughput screen.

Part 3: Experimental Protocols

Here are detailed protocols for essential quality control and validation experiments.

Protocol 1: Preparation and Quantification of Stock Solution

Objective: To prepare an accurate and consistent stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Materials:

  • Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Spectrophotometer and UV-compatible cuvettes or microplate reader

Procedure:

  • Accurately weigh out a precise amount of the solid compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve the desired concentration (e.g., for 5 mg of a compound with MW 221.09 g/mol to make a 10 mM stock, you would need 2.26 mL of DMSO).

  • Add the calculated volume of DMSO to the vial containing the solid compound.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used if necessary.

  • Quality Control: To confirm the concentration, perform a UV-Vis spectral scan to find the wavelength of maximum absorbance (λmax). Prepare a serial dilution of your stock and measure the absorbance at λmax. Use the Beer-Lambert law (A = εbc) to calculate the concentration, if the extinction coefficient (ε) is known. If not, this step can be used to ensure linearity and consistency between batches.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on a chosen cell line. This is a common assay where imidazopyrazine derivatives have been evaluated.[7]

Materials:

  • Adherent cells in culture

  • Complete growth medium

  • Compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your compound in complete growth medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest compound concentration).

  • Remove the old medium from the cells and add the medium containing the compound dilutions.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

ParameterRecommendationRationale
Cell Seeding Density Optimize for logarithmic growthEnsures cells are healthy and responsive.
DMSO Concentration Keep below 0.5% (v/v)High concentrations of DMSO can be toxic to cells.
Assay Duration 24-72 hoursAllows for sufficient time to observe cytotoxic effects.
MTT Incubation 2-4 hoursSufficient time for formazan formation without causing toxicity.

References

  • Korovesis, D., Merillat, C., Derua, R., & Verhelst, S. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Korovesis, D., Merillat, C., Derua, R., & Verhelst, S. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. PMC. [Link]

  • Korovesis, D., Merillat, C., Derua, R., & Verhelst, S. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Korovesis, D., et al. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ResearchGate. [Link]

  • Marchand, P., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research. [Link]

  • Al-Ostoot, F.H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Itono, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. SciSpace. [Link]

  • Harris, C.S., et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. [Link]

  • Nuisance compounds in cellular assays. (n.d.). PubMed Central. [Link]

  • Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed. [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. (2025). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Welcome to the dedicated technical support guide for the purification of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this highly polar, basic heterocyclic compound. As a key building block in pharmaceutical research, achieving high purity is critical for downstream applications and data integrity.[1][2]

This guide moves beyond simple protocols to explain the underlying chemical principles that govern the purification challenges associated with this molecule. We will explore common issues in a question-and-answer format, providing both troubleshooting insights and validated experimental procedures.

Understanding the Core Challenge: The Molecule's Personality

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride presents a trifecta of purification hurdles stemming from its fundamental structure:

  • High Polarity: The fused imidazo[1,2-a]pyrazine ring system, combined with a primary amine, makes the core molecule inherently polar.

  • Basic Amine Functionality: The primary amine is a strong Lewis base, prone to strong interactions with acidic surfaces like silica gel.[3]

  • Dihydrochloride Salt Form: As a salt, the molecule exhibits high solubility in aqueous and polar protic solvents but is often insoluble in common non-polar and moderately polar organic solvents, severely limiting options for traditional purification methods.[4]

These properties necessitate specialized strategies that differ significantly from those used for neutral, non-polar small molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard normal-phase (silica gel) column chromatography is failing. The compound either streaks badly or doesn't elute at all. Why is this happening?

Answer: This is the most common issue encountered with polar basic amines on standard silica gel. The problem is rooted in strong, non-ideal interactions between your positively charged (protonated) amine and the acidic surface of the silica gel.

  • The Mechanism of Failure: Silica gel is covered in weakly acidic silanol groups (Si-OH). The basic amine on your molecule readily forms a strong acid-base interaction with these sites.[3] This secondary interaction, which is much stronger than the desired polar-polar partitioning, leads to several problems:

    • Irreversible Adsorption: A portion of your compound becomes permanently stuck to the column, leading to low recovery.

    • Peak Tailing/Streaking: Molecules that do elute experience a "stop-and-go" journey down the column as they interact with and slowly dissociate from the silanol sites, causing severe peak distortion.[3][5]

Solution: Avoid standard normal-phase chromatography if possible. If it is your only option, you must modify the mobile phase to suppress the silanol interactions.

  • Protocol: Base-Modified Normal-Phase Chromatography

    • Prepare a Modified Eluent: Create a mobile phase consisting of a primary solvent (e.g., Dichloromethane or Ethyl Acetate), a polar modifier (e.g., Methanol), and a basic additive. A common starting point is a mixture of DCM:MeOH:NH₄OH (aqueous, ~28%) in a ratio of 90:9:1 .[5]

    • Column Equilibration: Thoroughly equilibrate the silica gel column with this mobile phase before loading your sample. This ensures the basic additive deactivates the acidic silanol sites along the entire column length.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a solvent mixture of similar polarity.

    • Elution: Run the gradient or isocratic elution as planned. The triethylamine or ammonia acts as a competitive base, occupying the silanol sites and allowing your compound to elute more symmetrically.

Q2: I'm trying to analyze my compound using reversed-phase HPLC (C18 column), but it elutes at or near the solvent front with poor peak shape. How can I get retention?

Answer: This is a classic sign that your analyte is too polar for the non-polar stationary phase under standard conditions. As a dihydrochloride salt, the compound is highly water-soluble and has little affinity for the hydrophobic C18 chains, causing it to travel with the mobile phase front.[5]

Solution 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred method for highly polar compounds. It operates in a mode that is conceptually the opposite of reversed-phase. You use a polar stationary phase (like bare silica, diol, or amide-functionalized silica) with a mobile phase rich in an organic solvent, typically acetonitrile.[6]

  • Mechanism of Retention: A water-enriched layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this aqueous layer from the organic-rich mobile phase, leading to retention. Increasing the water content of the mobile phase decreases retention (the opposite of reversed-phase).

ParameterHILIC RecommendationRationale
Stationary Phase Bare Silica, Amide, or Diol ColumnProvides a polar surface for the aqueous layer to form.[6]
Mobile Phase A Acetonitrile (ACN)The weak, non-polar eluent.
Mobile Phase B Water with Buffer (e.g., 10 mM Ammonium Formate, pH 3.0)The strong, polar eluent. The buffer is critical for reproducible results and good peak shape.[6]
Typical Gradient 95% ACN -> 50% ACN over 10-15 minutesStarts with high organic content to retain the polar analyte, then increases water content to elute it.
Injection Solvent 90:10 ACN:WaterMust be similar to the initial mobile phase to prevent peak distortion.

Solution 2: Modified Reversed-Phase HPLC

If HILIC is unavailable, you can modify your reversed-phase method.

  • Use a Basic Mobile Phase: At a high pH (e.g., pH 9-10 with ammonium bicarbonate), the primary amine (pKa ~8-9) will be in its neutral, free-base form (R-NH₂). This form is significantly less polar and more hydrophobic than the protonated form (R-NH₃⁺), leading to increased retention on a C18 column.[5] Crucially, ensure your column is rated for high pH stability.

  • Use an Ion-Pairing Agent: Add an agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). While this will keep your amine protonated, the negatively charged TFA will pair with it, and the fluorinated tail of the TFA will interact with the C18 stationary phase, effectively increasing retention.

Q3: My attempts at recrystallization result in an oil or are unsuccessful. What solvent systems should I be using for a dihydrochloride salt?

Answer: The high polarity and salt character of your compound mean that typical single-solvent recrystallization from common lab solvents like ethyl acetate or hexanes will fail. You need to use highly polar solvent systems and often employ anti-solvent techniques.[4]

The Core Principle: Find a polar solvent that dissolves your compound when hot, and a less polar "anti-solvent" that is miscible with the first solvent but in which your compound is insoluble.

Troubleshooting & Protocol: Anti-Solvent Recrystallization

  • Primary Solvent Screening: Attempt to dissolve a small amount of your crude material in the following solvents with heating:

    • Methanol

    • Ethanol

    • Isopropanol[4]

    • Water

    • Acetic Acid[7]

  • Select a Primary Solvent: Choose the solvent that provides good solubility at elevated temperatures but lower solubility upon cooling. A mixture like Ethanol/Water can also be effective.

  • Perform the Recrystallization:

    • Dissolve the crude compound in a minimal amount of the chosen hot primary solvent (e.g., Methanol).

    • While the solution is still warm, slowly add a miscible anti-solvent (e.g., Diethyl Ether, Acetone, or Isopropanol) dropwise until you observe persistent cloudiness.[4][7]

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or freezer to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold anti-solvent.

If Oiling Out Occurs: This often happens when the solution is supersaturated or cools too quickly. Try one of the following:

  • Add slightly more of the primary (dissolving) solvent before cooling.

  • Ensure cooling is very slow (e.g., place the hot flask in a warm water bath and let it cool with the bath).

  • Scratch the inside of the flask with a glass rod to induce nucleation.

Visual Workflow Guides

The following diagrams provide a logical framework for selecting a purification strategy and troubleshooting common problems.

Diagram 1: Purification Strategy Decision Tree

Purification_Strategy start Crude Imidazo[1,2-a]pyrazin-6-ylmethanamine HCl purity_check Assess Purity & Impurity Profile (HPLC/LCMS) start->purity_check decision Purity > 95%? purity_check->decision recrystallize Final Polish: Recrystallization decision->recrystallize Yes chrom_decision Nature of Major Impurities? decision->chrom_decision No (<95%) hilic HILIC Purification chrom_decision->hilic Polar Impurities rp_base Reversed-Phase (High pH) chrom_decision->rp_base Non-Polar Impurities base_mod_np Base-Modified Normal Phase chrom_decision->base_mod_np If other options are unavailable Recrystallization_Troubleshooting start Recrystallization Attempt Fails oil_out Compound 'Oils Out' start->oil_out no_crystals No Crystals Form start->no_crystals low_yield Very Low Yield start->low_yield oil_out_q1 Cooling Too Rapid? oil_out->oil_out_q1 no_crystals_q1 Solution Too Dilute? no_crystals->no_crystals_q1 low_yield_q1 Compound too soluble in cold solvent? low_yield->low_yield_q1 oil_out_s1 Solution: Cool Slowly (e.g., in a dewar or insulated bath) oil_out_q1->oil_out_s1 Yes oil_out_q2 Impurity Level Too High? oil_out_q1->oil_out_q2 No oil_out_s2 Solution: Pre-purify with Chromatography oil_out_q2->oil_out_s2 Yes oil_out_q3 Solvent System Wrong? oil_out_q2->oil_out_q3 No oil_out_s3 Solution: Add more primary solvent or screen new systems oil_out_q3->oil_out_s3 Yes no_crystals_s1 Solution: Reduce solvent volume no_crystals_q1->no_crystals_s1 Yes no_crystals_q2 Nucleation Failed? no_crystals_q1->no_crystals_q2 No no_crystals_s2 Solution: Scratch flask, add seed crystal no_crystals_q2->no_crystals_s2 Yes low_yield_s1 Solution: Use a better anti-solvent or chill to lower temperature low_yield_q1->low_yield_s1 Yes

Caption: A logical workflow for diagnosing and solving common recrystallization problems.

References
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]

  • Reddit r/chemhelp. Chromotography with free amines?[Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Mendoza-Vivar, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(3), M1430. [Link]

  • Shaabani, A., et al. (2016). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 6(10), 8205-8211. [Link]

  • Kumar, A., et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(29), 5236-5264. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(68), 55067-55099. [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. [Link]

  • Joachimiak, Ł., et al. (2019). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 24(18), 3329. [Link]

  • Ash, C. K., & Watson, J. W. (1987). U.S. Patent No. 4,670,232. Washington, DC: U.S.
  • Cid, J. M., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Medicinal Chemistry Letters, 12(9), 1475-1482. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017). [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). [Link]

  • Fischer, U., et al. (2012). EP Patent 2,436,381 A1.
  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]

  • Gelin, M., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research, 36(4), 1621-1630. [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. [Link]

  • Sacher, O., et al. (2019). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. International Journal of Molecular Sciences, 20(19), 4799. [Link]

  • UCL Discovery. The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. [Link]

  • Al-Saeedi, A. H., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Welcome to the technical support resource for the synthesis and optimization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in modern drug discovery, forming the foundation of molecules targeting a wide range of diseases, including cancer and infectious agents.[1][2][3][4]

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions regarding the synthesis of the target compound.

Question 1: What is the most common and reliable strategy for constructing the core imidazo[1,2-a]pyrazine ring system?

The most traditional and widely adopted method is the cyclocondensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound, often an α-bromoketone.[5][6] This reaction, a variation of the Tschitschibabin reaction, proceeds via nucleophilic attack of the pyrazine ring nitrogen onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system. Modern variations of this synthesis often employ microwave irradiation to dramatically reduce reaction times and improve yields.[5]

Question 2: The target molecule has a methanamine group at the 6-position. How is this functionality typically introduced?

Directly introducing the aminomethyl group during the initial cyclization is challenging. A more robust and flexible approach involves a multi-step synthesis using a precursor with a functional group at the 6-position that can be readily converted to the desired methanamine. A common strategy is:

  • Start with a substituted pyrazine: Begin with a commercially available or synthesized 2-amino-5-halopyrazine (e.g., 2-amino-5-bromopyrazine).

  • Cyclocondensation: React this with an appropriate α-haloketone to form the 6-bromo-imidazo[1,2-a]pyrazine core.

  • Functional Group Interconversion: The 6-bromo group serves as a versatile handle. It can be converted to the 6-aminomethyl group through various organometallic cross-coupling reactions followed by reduction. For instance, a cyanation reaction (e.g., using CuCN) to form the 6-cyano derivative, which is then reduced (e.g., with LiAlH₄, H₂/Raney Ni, or catalytic hydrogenation) to the 6-ylmethanamine.

  • Salt Formation: The final free base is then treated with hydrochloric acid in a suitable solvent (like ether, dioxane, or isopropanol) to precipitate the stable dihydrochloride salt.

Question 3: What are the most critical parameters to monitor when optimizing the initial cyclocondensation reaction?

The key to a successful cyclocondensation lies in balancing reaction rate with the suppression of side products. The following parameters are paramount:

  • Temperature: While classic procedures involved heating at high temperatures, this can lead to degradation.[6] Temperature screening is crucial. Microwave-assisted synthesis often provides superior results in minutes compared to hours of conventional heating.[5]

  • Solvent: The choice of solvent impacts reagent solubility and reaction rate. Alcohols like ethanol or isopropanol are common, as are polar aprotic solvents like DMF or acetonitrile. Green solvent systems, such as H₂O-IPA mixtures, have also been shown to be highly effective under microwave conditions.[5]

  • Catalyst/Base: Many modern protocols proceed without a catalyst, especially at higher temperatures.[6] However, in some cases, a non-nucleophilic base (e.g., NaHCO₃ or K₂CO₃) can be added to neutralize the HBr generated during the reaction, preventing potential side reactions with acid-sensitive functional groups.[6] More advanced multicomponent reactions may utilize catalysts like iodine or copper salts.[7][8]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your synthesis.

Problem 1: Low or No Yield of the Desired Product

  • Potential Causes:

    • Impure Starting Materials: The 2-aminopyrazine or α-haloketone may contain impurities that inhibit the reaction or lead to side products. α-haloketones, in particular, can be unstable and should be used when fresh or purified before use.

    • Suboptimal Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of starting materials or the product.[9]

    • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Moisture: The presence of excessive water can hydrolyze the α-haloketone or interfere with certain catalytic systems.

  • Recommended Solutions:

    • Verify Reagent Purity: Check the purity of starting materials by NMR or LC-MS. Purify via recrystallization or column chromatography if necessary.

    • Systematic Optimization (See Table 1): Perform small-scale parallel reactions to screen different solvents, temperatures, and reaction times. Start with conditions reported for similar substrates in the literature.[5][7]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

    • Ensure Anhydrous Conditions: If sensitive reagents are used, dry solvents and glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

ParameterCondition A (Conventional)Condition B (Microwave)Condition C (Catalytic)Expected Outcome
Solvent Ethanol or DMFH₂O / Isopropanol (1:1)EthanolCondition B is often faster and cleaner.[5]
Temperature 80-100 °C (Reflux)100-120 °CRoom TemperatureHigher temps can increase rate but risk degradation.
Time 6-24 hours10-30 minutes20-24 hoursMicrowave offers significant time savings.
Catalyst None / NaHCO₃NoneIodine (5 mol%)Iodine catalysis allows for milder, room temp conditions.[7]

Table 1: Example Optimization Parameters for Imidazo[1,2-a]pyrazine Synthesis.

Problem 2: Significant Formation of Side Products

  • Potential Causes:

    • Dimerization/Polymerization: Starting materials, particularly the α-haloketone, can self-condense under harsh conditions.

    • Regioisomer Formation: If the pyrazine ring is asymmetrically substituted, reaction at the other ring nitrogen is possible, though generally disfavored for 2-aminopyrazines.

    • Telesubstitution: In subsequent reactions on halogenated imidazo[1,2-a]pyrazines (e.g., at the 5-position), the incoming nucleophile may attack at a different position (e.g., C8) in a process known as telesubstitution.[10][11]

    • Over-halogenation: When using reagents like N-Bromosuccinimide (NBS) to introduce a halogen, reaction can occur at multiple sites if stoichiometry and temperature are not carefully controlled.[1]

  • Recommended Solutions:

    • Control Reagent Addition: Add the more reactive component (often the α-haloketone) slowly and at a lower temperature to minimize self-condensation.

    • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction over competing side reactions.

    • Purify Intermediates: Do not carry crude material with significant impurities into the next step. Purifying the core imidazo[1,2-a]pyrazine intermediate before functional group manipulation is critical.

    • Precise Stoichiometry: For reactions like bromination with NBS, use precisely 1.0-1.1 equivalents and maintain low temperatures (0-5 °C) to ensure mono-substitution.[1]

Problem 3: Difficulty with Product Isolation and Purification

  • Potential Causes:

    • High Polarity: The final dihydrochloride salt is highly polar and may be insoluble in common organic solvents used for chromatography, or it may streak badly on silica gel.

    • Product is an Oil: The free base or even the salt may not be a crystalline solid, making isolation by filtration impossible.

    • Byproducts with Similar Polarity: Side products may have similar chromatographic behavior to the desired product, leading to co-elution.

  • Recommended Solutions:

    • Purify as Free Base: If the dihydrochloride salt is difficult to purify, neutralize it carefully with a base (e.g., aq. NaHCO₃) and extract the less polar free base into an organic solvent (e.g., EtOAc or DCM). The free base can then be purified by standard silica gel chromatography. After purification, the salt can be reformed by adding HCl.

    • Alternative Chromatography: If silica is problematic, consider using reverse-phase chromatography (C18) or ion-exchange chromatography. For silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape for amine-containing compounds.

    • Recrystallization/Trituration: Attempt to recrystallize the final salt from a suitable solvent system (e.g., Methanol/Ether). If it oils out, trituration (repeatedly washing/stirring the oil with a solvent in which it is insoluble, like ether or hexanes) can sometimes induce crystallization.

    • Preparative HPLC: For high-purity material on a small scale, preparative HPLC is an excellent option.[12]

Visualized Workflows and Pathways

Proposed Synthetic Pathway

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Final Product Formation A 2-Amino-5-bromopyrazine C 6-Bromo-imidazo[1,2-a]pyrazine Intermediate A->C B α-Bromo-X-ketone B->C D 6-Cyano-imidazo[1,2-a]pyrazine C->D CuCN E Reduction (e.g., H2/Catalyst, LiAlH4) D->E F Imidazo[1,2-a]pyrazin-6-ylmethanamine (Free Base) E->F G Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (Final Product) F->G 2 eq. HCl

Caption: Proposed multi-step synthesis of the target compound.

Troubleshooting Workflow for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Reaction Yield Cause1 Impure Reagents Start->Cause1 Cause2 Suboptimal Conditions (Temp, Solvent, Time) Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Sol1 Verify & Purify Starting Materials (NMR, LC-MS) Cause1->Sol1 Sol2 Screen Conditions: - Temperature Gradient - Solvent Choice - Use Microwave Cause2->Sol2 Sol3 Monitor Progress (TLC, LC-MS) & Extend Reaction Time Cause3->Sol3

Caption: Decision-making workflow for troubleshooting low product yield.

Key Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine (Intermediate)

This protocol is a representative example based on microwave-assisted synthesis.[5]

  • Reagent Preparation: In a 10 mL microwave vial, combine 2-amino-5-bromopyrazine (1.0 mmol, 174 mg), 2-bromoacetophenone (1.1 mmol, 219 mg), and a 1:1 mixture of water and isopropanol (4 mL).

  • Reaction Setup: Add a magnetic stir bar, seal the vial with a cap, and place it in the microwave reactor.

  • Microwave Irradiation: Heat the mixture to 110 °C and hold for 20 minutes with stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (25 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Formation of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

This protocol is a conceptual guide for the final step.

  • Dissolution: Dissolve the purified Imidazo[1,2-a]pyrazin-6-ylmethanamine free base (1.0 mmol) in a minimal amount of anhydrous methanol or isopropanol (e.g., 5 mL).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (2.1 mmol, 2.1 equivalents). A 2.0 M solution of HCl in diethyl ether is commonly used to ensure an anhydrous environment and facilitate precipitation.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. The dihydrochloride salt should precipitate as a solid. If no solid forms, the solution can be cooled to 0 °C or a co-solvent like diethyl ether can be added slowly to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual solvent. Dry the product under high vacuum to obtain the final Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

References

  • Patil, S. A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]

  • Mondal, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • Shaik, S. P., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Various Authors. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. Available at: [Link]

  • Szychowski, J., et al. (2015). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. National Institutes of Health. Available at: [Link]

  • MySkinRecipes. (n.d.). Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]

  • ResearchGate. (2021). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][6][7]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]

  • Gelin, M., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. Available at: [Link]

  • Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Available at: [Link]

  • Harris, C. S., et al. (2014). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Mitigating Cytotoxicity of Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected cytotoxicity in control cell lines during their experiments. While specific cytotoxicity data for this particular compound is limited in public literature, this document leverages extensive experience with novel small molecules, particularly those from the broader imidazopyridine and imidazopyrazine families, to provide a robust framework for minimizing off-target effects and ensuring the integrity of your experimental data.

I. Understanding the Challenge: Unexpected Cytotoxicity

The imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine scaffolds are privileged structures in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, this potent bioactivity can sometimes manifest as unintended cytotoxicity in control cells, confounding experimental results. The observed cell death can stem from a variety of factors, ranging from suboptimal experimental conditions to inherent off-target effects of the compound. This guide will walk you through a systematic approach to identify and mitigate these issues.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with novel compounds like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Q1: My control cells are dying after treatment. What's the first thing I should check?

A1: The most common culprits for unexpected cytotoxicity are often the simplest to resolve. Before delving into complex biological mechanisms, start by scrutinizing your experimental setup:

  • Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations.[3] Ensure your final solvent concentration is as low as possible, typically well below 0.5%, and always include a vehicle-only control in your experiments to differentiate between compound- and solvent-induced effects.[4]

  • Compound Concentration: You may be using a concentration that is too high. It is crucial to perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). For initial screening, testing a wide range of concentrations (e.g., from nanomolar to high micromolar) is recommended.

  • Cell Health: Unhealthy or stressed cells are more susceptible to chemical insults. Ensure your cells are in the logarithmic growth phase, have a low passage number, and are free from contamination, such as mycoplasma.

Q2: I've ruled out basic experimental errors. What are the potential biological reasons for the cytotoxicity?

A2: If basic troubleshooting doesn't resolve the issue, the cytotoxicity may be due to the compound's intrinsic properties. For the imidazopyridine and imidazopyrazine classes of molecules, several mechanisms have been reported:

  • Induction of Apoptosis: Many compounds in this family have been shown to induce programmed cell death, or apoptosis, in various cell types.[5][6][7] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[8][9][10]

  • Oxidative Stress: Some imidazopyridine and dihydropyrazine derivatives have been reported to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[3][11][12][13][14]

  • Off-Target Kinase Inhibition: Given the prevalence of kinase inhibitor activity within the broader class of heterocyclic compounds, off-target inhibition of essential cellular kinases is a plausible cause of cytotoxicity.[15][16][17][18]

Q3: How can I determine if the cytotoxicity I'm observing is due to apoptosis?

A3: There are several well-established methods to assess apoptosis:

  • Morphological Changes: Observe your cells under a microscope for characteristic signs of apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.

  • Annexin V Staining: This is a common flow cytometry-based assay that detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Caspase Activity Assays: You can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits.[6][7]

Q4: What if I suspect oxidative stress is the culprit?

A4: To investigate the role of oxidative stress, you can:

  • Measure ROS Levels: Use fluorescent probes like DCFDA to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

  • Co-treatment with Antioxidants: Treat your cells with an antioxidant, such as N-acetylcysteine (NAC), in combination with your compound. A rescue from cytotoxicity in the presence of the antioxidant would suggest the involvement of oxidative stress.[13]

III. Troubleshooting Workflows

When faced with unexpected cytotoxicity, a systematic approach is key. The following workflow can help you pinpoint the source of the problem and identify a solution.

TroubleshootingWorkflow start Unexpected Cytotoxicity Observed check_basics Step 1: Verify Experimental Setup start->check_basics q1 Is solvent concentration <0.5%? Is there a vehicle control? check_basics->q1 q1->check_basics No q2 Is the dose-response curve established? q1->q2 Yes q2->check_basics No q3 Are cells healthy and low passage? q2->q3 Yes q3->check_basics No optimize_params Step 2: Optimize Experimental Parameters q3->optimize_params Yes q4 Optimize Cell Density optimize_params->q4 q5 Titrate Serum Concentration optimize_params->q5 investigate_mechanism Step 3: Investigate Mechanism of Cytotoxicity q4->investigate_mechanism q5->investigate_mechanism q6 Assess Apoptosis (Annexin V, Caspase Assay) investigate_mechanism->q6 q7 Measure Oxidative Stress (ROS Assay, Antioxidant Rescue) investigate_mechanism->q7 no_solution Consult further literature for off-target effects. investigate_mechanism->no_solution solution Solution: Refined Experimental Protocol q6->solution q7->solution CytotoxicityMechanism compound Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison of Target Engagement Assays for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

A Senior Application Scientist's Guide to Validating p21-Activated Kinase (PAK) Inhibition in a Cellular Context In the landscape of kinase inhibitor drug discovery, definitively proving that a compound engages its inten...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating p21-Activated Kinase (PAK) Inhibition in a Cellular Context

In the landscape of kinase inhibitor drug discovery, definitively proving that a compound engages its intended target within the complex milieu of a cell is a critical milestone. This guide provides an in-depth comparison of established methodologies for validating the target engagement of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a compound also known as FRAX486. This molecule is a potent, ATP-competitive inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1][2] These kinases are crucial nodes in signaling pathways that regulate cell motility, survival, and proliferation, making them attractive targets in oncology.[3][4]

This guide will dissect and compare three orthogonal methods for confirming and quantifying the interaction of FRAX486 with its target proteins: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and a traditional biochemical kinase activity assay. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis to guide researchers in selecting the most appropriate strategy for their drug development campaign.

The Target: p21-Activated Kinases (PAKs)

The PAK family of serine/threonine kinases are downstream effectors of the Rho GTPases, Rac1 and Cdc42.[5] Group I PAKs (PAK1, PAK2, and PAK3) are implicated in a wide array of oncogenic signaling pathways.[4] Their over-activation is linked to tumor progression, metastasis, and resistance to therapy in various cancers.[3][6] Therefore, inhibitors like FRAX486 that block the kinase activity of PAKs are of significant therapeutic interest.[4][7] Understanding the intricate signaling network of PAKs is essential for interpreting target engagement data.

Caption: Simplified PAK1 signaling cascade.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is the gold standard for verifying target engagement in a physiological context. It operates on the biophysical principle that the binding of a ligand, such as FRAX486, stabilizes its target protein (PAK1/2) against heat-induced denaturation.[8] This stabilization is then quantified by measuring the amount of soluble protein remaining after a heat challenge.[8] Its key advantage is that it is a label-free method that works with unmodified compounds in intact cells or even tissues, providing the most physiologically relevant evidence of target binding.[8][9]

Caption: Experimental workflow for CETSA.

Detailed Protocol: CETSA for FRAX486-PAK1 Engagement
  • Cell Culture and Treatment:

    • Seed MDA-MB-231 cells (a breast cancer line with known PAK1 activity) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with 1 µM FRAX486 or vehicle (0.1% DMSO) for 2 hours in serum-free media.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS. Scrape cells into PBS containing protease and phosphatase inhibitors.

    • Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 37°C).

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cellular debris.

  • Thermal Challenge:

    • Aliquot the clarified lysate into PCR tubes (50 µL per tube).

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

    • Cool tubes at room temperature for 3 minutes.

  • Separation of Soluble Fraction:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

  • Analysis:

    • Denature the soluble protein samples by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAK1. Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

    • Develop the blot using a chemiluminescent substrate and image.

    • Quantify the band intensities. Plot the percentage of soluble PAK1 relative to the unheated control against the temperature for both vehicle and FRAX486-treated samples. A rightward shift in the melting curve for the FRAX486-treated sample indicates target stabilization.[10]

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a powerful, live-cell method that measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET).[11] The assay requires engineering the target protein (PAK1) to be fused with a NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is then added to the cells.[12] When the tracer is bound, its proximity to the NanoLuc®-PAK1 fusion allows for energy transfer upon addition of the substrate, generating a BRET signal. A test compound like FRAX486 will compete with the tracer for binding to PAK1, leading to a dose-dependent decrease in the BRET signal.[13] This method is highly quantitative and suitable for high-throughput screening.[11][14]

Detailed Protocol: NanoBRET™ for FRAX486-PAK1 Engagement
  • Cell Preparation:

    • Co-transfect HEK293T cells with a plasmid encoding for a NanoLuc®-PAK1 fusion protein and a plasmid for a HaloTag®-pro-caspase 3 control (to assess compound promiscuity).

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of FRAX486 in Opti-MEM™ medium.

    • Add the NanoBRET™ tracer (specific for the kinase target class) to the cells, followed immediately by the FRAX486 dilutions or vehicle control.

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture according to the manufacturer's protocol (Promega).

    • Add the substrate mixture to all wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the corrected BRET ratio against the logarithm of the FRAX486 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of FRAX486 required to displace 50% of the tracer.

Method 3: Biochemical Kinase Activity Assay (ADP-Glo™)

Principle: While cellular assays are crucial, a direct biochemical assay is vital to determine the intrinsic inhibitory potency of a compound on the purified enzyme without the confounding factors of cell permeability and intracellular ATP concentrations. The ADP-Glo™ assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15][16] The kinase reaction is first performed, then a reagent is added to terminate the reaction and deplete any remaining ATP.[17] Finally, a detection reagent converts the produced ADP back to ATP, which is then used in a luciferase reaction to generate light. The light output is directly proportional to the kinase activity.

Detailed Protocol: ADP-Glo™ for FRAX486 Inhibition of PAK1
  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a reaction mixture containing kinase buffer, purified active PAK1 enzyme, a suitable substrate peptide, and ATP.

    • Add serial dilutions of FRAX486 or vehicle control to the wells.

    • Initiate the kinase reaction by adding the enzyme or ATP.

    • Incubate the plate at room temperature for 1 hour.

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.[18]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated by the kinase into ATP and contains the luciferase/luciferin mixture.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the FRAX486 concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value, representing the concentration at which FRAX486 inhibits 50% of PAK1 kinase activity.

Comparative Analysis

To provide a clear comparison, we will evaluate FRAX486 alongside another well-characterized, but structurally distinct, PAK inhibitor, IPA-3 . IPA-3 is an allosteric inhibitor that binds to the regulatory domain of PAK1, preventing its activation.[19] This provides an excellent point of comparison to the ATP-competitive FRAX486.

Assay TypeParameter MeasuredFRAX486 (ATP-Competitive)IPA-3 (Allosteric)ProsCons
Biochemical (ADP-Glo™) Enzymatic Inhibition (IC50)~14 nM (for PAK1)[2]~2.5 µM (for PAK1)[19]High precision, direct measure of enzyme inhibition, high throughput.Lacks physiological context (no cell membrane, high ATP).
Cellular (NanoBRET™) Target Occupancy (IC50)~500 nM[2]>10 µMLive cells, quantitative, high throughput, measures direct binding.Requires genetic modification of the target protein, potential artifacts from overexpression.
Cellular (CETSA®) Target Stabilization (ΔTm)Significant thermal shift observed at 1µMShift may be less pronounced or absentGold standard for physiological relevance, label-free, works in tissues.Lower throughput, semi-quantitative, less sensitive than BRET.

Note: Values are approximate and can vary based on specific experimental conditions.

Causality and Interpretation
  • Biochemical vs. Cellular Potency: The ~35-fold shift in potency for FRAX486 between the biochemical ADP-Glo™ assay (IC50 ~14 nM) and the cellular NanoBRET™ assay (IC50 ~500 nM) is expected.[2] This difference is primarily due to two factors: 1) the need for the compound to penetrate the cell membrane and 2) competition with the high intracellular concentration of ATP (~1-10 mM) in the live cell, a factor not replicated in the biochemical assay. This discrepancy underscores the necessity of cellular assays to understand a compound's true performance.

  • Modes of Inhibition: CETSA and NanoBRET™ are capable of detecting target engagement for both ATP-competitive (FRAX486) and allosteric (IPA-3) inhibitors. However, the magnitude of the CETSA thermal shift can sometimes be less pronounced for allosteric compounds compared to potent ATP-pocket binders that often induce a more significant conformational stabilization.

  • Self-Validation: The inclusion of controls is paramount. In CETSA, a non-target protein (like GAPDH) should show no thermal shift, confirming the specificity of the interaction. In NanoBRET™, the promiscuity control channel (HaloTag®) helps identify non-specific compounds. In all assays, a vehicle control (DMSO) establishes the baseline response.

Conclusion

Validating the target engagement of a kinase inhibitor like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride (FRAX486) requires a multi-pronged approach.

  • Biochemical assays like ADP-Glo™ are indispensable for determining a compound's intrinsic potency against its purified target.

  • NanoBRET™ provides a robust, quantitative measure of target occupancy in living cells, making it ideal for structure-activity relationship (SAR) studies and lead optimization.

  • CETSA® offers the highest level of physiological relevance, confirming that the compound reaches and binds its target in an unperturbed cellular environment.

By employing these orthogonal methods, researchers can build a comprehensive and compelling data package that validates the mechanism of action of their compound, de-risks downstream development, and ultimately increases the probability of success in the clinic.

References

  • P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. PubMed Central. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • The Role of p21-Activated Kinases in Cancer and Beyond: Where Are We Heading?. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Targeting PAK1. PubMed Central. Available at: [Link]

  • PAK inhibitor FRAX486 decreases the metastatic potential of triple-negative breast cancer cells by blocking autophagy. PubMed. Available at: [Link]

  • Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. PubMed. Available at: [Link]

  • Recent advances in the development of p21-activated kinase inhibitors. PubMed Central. Available at: [Link]

  • P21 activated kinases: Structure, regulation, and functions. PubMed Central. Available at: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. Available at: [Link]

  • PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications. PubMed. Available at: [Link]

  • PAK Signaling. QIAGEN GeneGlobe. Available at: [Link]

  • Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer. PubMed Central. Available at: [Link]

  • NanoBRET Assay Services. Reaction Biology. Available at: [Link]

  • Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. PubMed Central. Available at: [Link]

  • Molecular Pathways: Targeting P21-Activated Kinase 1 Signaling in Cancer—Opportunities, Challenges, and Limitations. AACR Journals. Available at: [Link]

  • Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. Available at: [Link]

  • Rescue of fragile X syndrome phenotypes in Fmr1 KO mice by the small-molecule PAK inhibitor FRAX486. PNAS. Available at: [Link]

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. Available at: [Link]

  • Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Allergy. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

Sources

Comparative

A Comparative Guide to Aurora Kinase Inhibitors: Unveiling the Therapeutic Potential of SCH 1473759 and Alisertib

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cancer therapeutics, the targeting of cellular processes essential for tumor growth and proliferation remains a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the targeting of cellular processes essential for tumor growth and proliferation remains a cornerstone of drug discovery. Among the myriad of potential targets, the Aurora kinases have emerged as critical regulators of mitosis, the fundamental process of cell division. Their overexpression and dysregulation in a wide array of human cancers have solidified their status as compelling targets for anti-cancer drug development.

This guide provides a comprehensive, in-depth comparison of two prominent Aurora kinase inhibitors: SCH 1473759 , a potent, preclinical compound built on an imidazo[1,2-a]pyrazine scaffold, and Alisertib (MLN8237) , a clinically advanced, selective Aurora A kinase inhibitor. Through a detailed examination of their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them, this guide aims to equip researchers and drug development professionals with the critical insights necessary to navigate the complexities of Aurora kinase inhibition.

The Central Role of Aurora Kinases in Mitosis

Aurora kinases are a family of serine/threonine kinases that play indispensable roles in orchestrating the complex series of events that govern cell division. The three mammalian isoforms—Aurora A, Aurora B, and Aurora C—have distinct yet complementary functions:

  • Aurora A is primarily involved in the early stages of mitosis, including centrosome maturation and separation, and the assembly of a bipolar mitotic spindle.

  • Aurora B , a key component of the chromosomal passenger complex (CPC), is crucial for proper chromosome alignment at the metaphase plate, the correction of erroneous microtubule-kinetochore attachments, and the execution of cytokinesis.

  • Aurora C shares significant homology with Aurora B and is predominantly expressed in meiotic cells, although its overexpression has been noted in various cancers.

Given their central role in cell proliferation, the inhibition of Aurora kinases presents a powerful strategy to disrupt the division of rapidly proliferating cancer cells, leading to mitotic catastrophe and subsequent cell death.

cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase Centrosome Duplication Centrosome Duplication Mitotic Entry Mitotic Entry Centrosome Duplication->Mitotic Entry Aurora A Spindle Assembly Spindle Assembly Mitotic Entry->Spindle Assembly Aurora A Chromosome Condensation Chromosome Condensation Chromosome Segregation Chromosome Segregation Chromosome Condensation->Chromosome Segregation Aurora B Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora B

Caption: Key roles of Aurora A and B kinases in the cell cycle.

In Focus: SCH 1473759 - A Potent Imidazo[1,2-a]pyrazine-Based Inhibitor

SCH 1473759 is a novel and potent dual inhibitor of Aurora A and Aurora B kinases, built upon a versatile imidazo[1,2-a]pyrazine chemical scaffold. Preclinical studies have highlighted its significant anti-proliferative activity across a broad range of cancer cell lines.

Mechanism of Action

As an ATP-competitive inhibitor, SCH 1473759 binds to the ATP-binding pocket of both Aurora A and Aurora B, preventing the phosphorylation of their downstream substrates. This dual inhibition leads to a cascade of mitotic defects, including abnormal spindle formation, chromosome misalignment, and failed cytokinesis, ultimately culminating in endoreduplication (the replication of the genome without cell division) and apoptosis.[1][2]

Inhibitory Profile

Biochemical assays have demonstrated the potent inhibitory activity of SCH 1473759 against both Aurora A and Aurora B, with IC50 values in the low nanomolar range.[3][4] This dual activity is a key characteristic of this compound. Furthermore, while potent against Aurora kinases, SCH 1473759 also exhibits activity against other kinases, including members of the Src family, Chk1, and VEGFR2, which may contribute to its overall anti-tumor efficacy but also presents potential for off-target effects.[3][4][5]

The Clinical Contender: Alisertib (MLN8237)

Alisertib is a second-generation, orally bioavailable, and highly selective small-molecule inhibitor of Aurora A kinase.[6] It has undergone extensive clinical evaluation in a variety of solid and hematological malignancies, demonstrating its potential as a therapeutic agent.[7][8][9][10]

Mechanism of Action

Alisertib acts as a reversible, ATP-competitive inhibitor of Aurora A kinase.[11] By selectively binding to and inhibiting Aurora A, Alisertib disrupts the assembly of the mitotic spindle, leading to chromosome segregation errors and the induction of cell cycle arrest, polyploidy, and ultimately apoptosis.[12][13][14] Its high selectivity for Aurora A over Aurora B results in a distinct cellular phenotype compared to dual or pan-Aurora kinase inhibitors.[15]

Inhibitory Profile and Resistance

Alisertib exhibits high selectivity for Aurora A, with an IC50 in the low nanomolar range, and is over 200-fold more selective for Aurora A than for Aurora B in cellular assays.[16] This selectivity is a key feature that distinguishes it from many other Aurora kinase inhibitors. Resistance to Alisertib has been observed and can be mediated by various mechanisms, including the upregulation of the PI3K/AKT/mTOR pathway.[17][18]

Head-to-Head Comparison: SCH 1473759 vs. Alisertib

FeatureSCH 1473759 (Imidazo[1,2-a]pyrazine-based)Alisertib (MLN8237)
Primary Target(s) Aurora A and Aurora B (Dual Inhibitor)[3]Aurora A (Selective Inhibitor)[11]
Chemical Scaffold Imidazo[1,2-a]pyrazineBenzazepine
Mechanism of Action ATP-competitiveATP-competitive, Reversible[11]
Potency (IC50) Aurora A: ~4 nM, Aurora B: ~13 nM[4]Aurora A: ~1.2 nM[16]
Cellular Effects Induction of >4N DNA content, apoptosis[1][2]Mitotic spindle abnormalities, polyploidy, apoptosis, senescence[12][15]
Selectivity Profile Also inhibits Src family, Chk1, VEGFR2[3][4][5]>200-fold selective for Aurora A over Aurora B[16]
Development Stage Preclinical[1]Clinical (Phase I-III trials)[15]

Experimental Methodologies: A Guide to Characterizing Aurora Kinase Inhibitors

The robust characterization of Aurora kinase inhibitors relies on a combination of biochemical and cell-based assays. These assays are essential for determining potency, selectivity, and the cellular consequences of kinase inhibition.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

cluster_workflow Biochemical Kinase Assay Workflow Purified Kinase Purified Kinase Reaction Incubation Reaction Incubation Purified Kinase->Reaction Incubation Substrate + ATP Substrate + ATP Substrate + ATP->Reaction Incubation Test Compound Test Compound Test Compound->Reaction Incubation Detection of Phosphorylation Detection of Phosphorylation Reaction Incubation->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50)

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

    • Dilute the purified Aurora kinase (A or B) to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a peptide substrate like Kemptide) and ATP in kinase buffer. The ATP concentration is often set at or near the Km value for the specific kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., SCH 1473759 or Alisertib) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Execution:

    • In a 384-well plate, add the diluted inhibitor.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[16]

      • Luminescence-based assays: Using a technology like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.[19]

      • Fluorescence-based assays: Using a fluorescently labeled substrate and detecting a change in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-Histone H3 (pHH3) Assay

This cell-based assay is a key pharmacodynamic marker for Aurora B kinase activity. Inhibition of Aurora B leads to a decrease in the phosphorylation of its direct substrate, Histone H3 at Serine 10.

cluster_workflow Phospho-Histone H3 Assay Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Fixation & Permeabilization Cell Fixation & Permeabilization Inhibitor Treatment->Cell Fixation & Permeabilization Immunostaining Immunostaining Cell Fixation & Permeabilization->Immunostaining Primary Ab (anti-pHH3) Secondary Ab (fluorescent) Imaging & Quantification Imaging & Quantification Immunostaining->Imaging & Quantification

Caption: Workflow for a cellular phospho-histone H3 assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HCT116, HeLa) in a 96-well imaging plate.

    • Allow the cells to adhere and grow to a desired confluency.

    • Treat the cells with a serial dilution of the Aurora kinase inhibitor for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the cells with a primary antibody specific for phospho-Histone H3 (Ser10) diluted in blocking buffer overnight at 4°C.

    • Wash the cells extensively with PBS containing 0.1% Tween-20.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells extensively.

  • Imaging and Quantification:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the fluorescence intensity of the phospho-Histone H3 signal within the nucleus of each cell.

    • Normalize the phospho-Histone H3 signal to the number of cells (DAPI signal).

    • Determine the concentration-dependent decrease in the phospho-Histone H3 signal to assess the cellular potency of the inhibitor.

Concluding Remarks: Navigating the Future of Aurora Kinase Inhibition

The comparative analysis of SCH 1473759 and Alisertib highlights the diverse strategies employed in the development of Aurora kinase inhibitors. SCH 1473759, with its potent dual Aurora A/B inhibition and imidazo[1,2-a]pyrazine scaffold, represents a promising preclinical candidate with a distinct polypharmacology that may offer advantages in certain cancer contexts. In contrast, the high selectivity of Alisertib for Aurora A has paved the way for its extensive clinical investigation, providing valuable insights into the therapeutic potential and challenges of targeting this specific isoform.

For researchers in this field, the choice between a dual and a selective inhibitor will depend on the specific biological question and the cancer type being investigated. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of novel Aurora kinase inhibitors, enabling a deeper understanding of their therapeutic potential. As our knowledge of the intricate roles of Aurora kinases in cancer continues to expand, the development of next-generation inhibitors, guided by comprehensive preclinical characterization, will be paramount in realizing the full clinical promise of targeting this critical cell cycle pathway.

References

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Alisertib. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Abstract 5602: Molecular mechanism underlying acquired resistance to Aurora A kinase inhibitor, Alisertib, in melanoma. (2012). AACR Journals. Retrieved January 19, 2026, from [Link]

  • Abstract 1648: SCH 1473759, a novel aurora inhibitor, demonstrates enhanced antitumor activity in combination with taxanes and KSP inhibitors. (2010). AACR Journals. Retrieved January 19, 2026, from [Link]

  • Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Alisertib mechanism of action. Alisertib selectively binds to and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

  • A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors. (2024). NIH. Retrieved January 19, 2026, from [Link]

  • Schematic diagram representing the Aurora A, B, & C kinases domains. N... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Aurora kinases: structure, functions and their association with cancer. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]

  • Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • (PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved January 19, 2026, from [Link]

  • Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs). (n.d.). springermedizin.de. Retrieved January 19, 2026, from [Link]

  • Propidium Iodide and Phospho-‐Histone H3 (Ser10) Staining The critical event occ. (n.d.). Flow cytometry. Retrieved January 19, 2026, from [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Retrieved January 19, 2026, from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Randomized Phase III Study of Alisertib or Investigator's Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 19, 2026, from [Link]

  • A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors. (2024). PubMed. Retrieved January 19, 2026, from [Link]

  • Deciding on Treatment for Relapsed ALK-Mutant NSCLC. (2017). Targeted Oncology. Retrieved January 19, 2026, from [Link]

  • Phase I/II Study of the Aurora Kinase A Inhibitor Alisertib and Pembrolizumab in Refractory, Rb-Deficient Head and Neck Squamous Cell Carcinomas. (2025). PubMed. Retrieved January 19, 2026, from [Link]

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (n.d.). ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). PubMed. Retrieved January 19, 2026, from [Link]

  • Definition of alisertib. (n.d.). NCI Drug Dictionary. Retrieved January 19, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Determining the IC50 of Imidazo[1,2-a]pyrazine Derivatives in Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyrazine-based compounds, a pro...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyrazine-based compounds, a promising class of kinase inhibitors. While specific IC50 data for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is not extensively available in public literature, this guide will present a comparative analysis of structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives to provide a valuable benchmark for your research. We will delve into the mechanistic rationale behind their anticancer activity and provide detailed, field-proven protocols for robust and reproducible IC50 determination.

The Scientific Premise: Imidazo[1,2-a]pyrazines as Kinase Inhibitors

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of targeted therapies.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of protein kinases that are often dysregulated in cancer.

Notably, various imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine compounds have been identified as inhibitors of key signaling proteins, including:

  • Cyclin-Dependent Kinase 9 (CDK9): A crucial regulator of transcription, its inhibition can lead to the suppression of anti-apoptotic proteins and induce cancer cell death.[1]

  • Phosphoinositide 3-kinase (PI3K): A central node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.

  • Aurora Kinases: These are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis.

  • c-Met: A receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis.

The therapeutic potential of these compounds lies in their ability to selectively target these kinases, thereby disrupting the signaling cascades that drive oncogenesis.

Comparative IC50 Values of Imidazo[1,2-a]pyrazine and Related Derivatives

The following table summarizes the reported IC50 values for various imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives across a range of cancer cell lines. This data serves as a valuable reference for anticipating the potential potency of novel analogs, including Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivative (3c)MCF7Breast Cancer6.66 (average)[1]
HCT116Colorectal Cancer[1]
K652Chronic Myelogenous Leukemia[1]
Imidazo[1,2-a]pyridine derivative (12b)Hep-2Laryngeal Cancer11[2][5]
HepG2Liver Cancer13[2][5]
MCF-7Breast Cancer11[2][5]
A375Melanoma11[2][5]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937Breast Cancer45[6][7]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937Breast Cancer47.7[6][7]
Diarylurea with Imidazo[1,2-a]pyrazine scaffoldA375PMelanoma<0.06[8]
Imidazo[1,2-a]pyridine derivativeA375Melanoma9.7 - 44.6[8]
WM115Melanoma9.7 - 44.6[8]
HeLaCervical Cancer9.7 - 44.6[8]

Note: The IC50 values can vary depending on the specific derivative, the cell line's genetic background, and the assay conditions (e.g., incubation time).

Experimental Workflow for IC50 Determination

A robust and reproducible IC50 determination is paramount for the preclinical evaluation of any potential anticancer compound. The following section outlines a detailed, step-by-step protocol using a common and reliable cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Design and Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Line Selection & Culture compound_prep 2. Compound Dilution Series Preparation cell_seeding 3. Cell Seeding in 96-well Plates compound_prep->cell_seeding treatment 4. Compound Treatment (e.g., 48-72h) cell_seeding->treatment mtt_addition 5. MTT Reagent Addition treatment->mtt_addition solubilization 6. Formazan Solubilization mtt_addition->solubilization readout 7. Absorbance Measurement solubilization->readout calculation 8. % Viability Calculation readout->calculation curve_fit 9. Dose-Response Curve Fitting calculation->curve_fit ic50_det 10. IC50 Value Determination curve_fit->ic50_det

Caption: A generalized workflow for determining the IC50 value of a test compound using a cell viability assay.

Detailed Experimental Protocol: MTT Assay

1. Cell Line Selection and Culture:

  • Choose a panel of cancer cell lines relevant to the intended therapeutic application.

  • Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

2. Compound Dilution Series Preparation:

  • Prepare a stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., from 0.01 µM to 100 µM). A ten-point dilution series is recommended.

3. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

4. Compound Treatment:

  • Carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Include vehicle control wells (medium with the same concentration of the solvent used for the compound) and blank wells (medium only).

  • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

5. MTT Reagent Addition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

6. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

7. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

8. Data Analysis and IC50 Calculation:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value.

Alternative Cell Viability Assays

While the MTT assay is a widely used and cost-effective method, other assays can offer advantages in terms of sensitivity and workflow.

  • MTS Assay: Similar to MTT, but the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This is a highly sensitive assay that measures ATP levels, a key indicator of metabolically active cells. It is a homogeneous "add-mix-measure" assay, making it suitable for high-throughput screening.

Mechanistic Insights: A Representative Signaling Pathway

The antiproliferative effects of many imidazo[1,2-a]pyrazine derivatives can be attributed to their inhibition of key kinases in oncogenic signaling pathways. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Compound Imidazo[1,2-a]pyrazine Derivative Compound->PI3K inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyrazine-based kinase inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the determination of IC50 values for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride and related compounds. The comparative data presented for structurally similar molecules underscores the potential of the imidazo[1,2-a]pyrazine scaffold in cancer therapy. A systematic evaluation of new derivatives across a diverse panel of cancer cell lines is crucial for identifying lead candidates with optimal potency and selectivity. Further investigations should also aim to elucidate the precise molecular targets and mechanisms of action to guide future drug development efforts.

References

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Antiproliferative effects of imidazo[1,2-a]pyrazine derivatives on the Dami cell line. PubMed. Available at: [Link]

  • Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

Sources

Validation

A Guide to the Reproducibility of Experimental Data for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery To the dedicated researcher, the pursuit of novel therapeutic agents is a journey of precision, reproducibility, and insightful...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

To the dedicated researcher, the pursuit of novel therapeutic agents is a journey of precision, reproducibility, and insightful comparison. The imidazo[1,2-a]pyrazine core is a prime example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing potent and selective inhibitors of various biological targets, particularly kinases. Kinase dysregulation is a hallmark of many cancers, making imidazo[1,2-a]pyrazine derivatives a focal point of intensive research and development. This guide provides an in-depth analysis of the synthesis and comparative biological activity of a key derivative, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, with a strong emphasis on the reproducibility of experimental data.

Deconstructing the Synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride: A Pathway to Reproducibility

The reproducibility of this multi-step synthesis hinges on careful control of reaction conditions at each stage. Even minor variations in temperature, reaction time, or reagent purity can significantly impact yield and purity, leading to discrepancies in biological assay results.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Comparative Analysis of Biological Activity: Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines in Oncology

The primary therapeutic interest in imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine scaffolds lies in their potent anticancer activity. These compounds often function as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. To contextualize the potential efficacy of Imidazo[1,2-a]pyrazin-6-ylmethanamine, it is instructive to compare the reported activities of its structural analogs.

Compound IDScaffoldTarget/ActivityCancer Cell Line(s)IC50 (µM)Reference
15d Imidazo[1,2-a]pyridineAntiproliferativeA375P (Melanoma)<0.06[1]
17e Imidazo[1,2-a]pyridineAntiproliferativeA375P (Melanoma)<0.06[1]
18c Imidazo[1,2-a]pyrazineAntiproliferativeA375P (Melanoma)<0.06[1]
18h Imidazo[1,2-a]pyrazineAntiproliferativeA375P (Melanoma)<0.06[1]
18i Imidazo[1,2-a]pyrazineAntiproliferativeA375P (Melanoma)<0.06[1]
Compound 3c Imidazo[1,2-a]pyrazineCDK9 InhibitorMCF7, HCT116, K6526.66 (average)[2]
Compound 12b Imidazo[1,2-a]pyridineAnticancerHep-2, HepG2, MCF-7, A37511-13[3]
IP-5 Imidazo[1,2-a]pyridineCytotoxicHCC1937 (Breast)45[4]
IP-6 Imidazo[1,2-a]pyridineCytotoxicHCC1937 (Breast)47.7[4]
Compound 3b Imidazo[1,2-a]pyrazineAntiviral (HCoV-229E)-56.96[2]

Experimental Protocols for Reproducible Synthesis

The following is a detailed, step-by-step methodology for the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, constructed from established chemical principles to maximize reproducibility.

Workflow for the Synthesis of the Target Compound

Caption: Step-by-step workflow for the synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride.

Conclusion: A Framework for Reproducible Research

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The reproducibility of experimental data for compounds like Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is paramount for the advancement of drug development programs. By understanding the nuances of the synthetic pathway and having access to comparative biological data, researchers can make more informed decisions and contribute to the collective knowledge base with greater confidence. This guide serves as a foundational resource for scientists working with this important class of molecules, providing a framework for reproducible synthesis and a context for evaluating their biological potential.

References

  • Catalytic Reduction of Nitriles. Available at: [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. Available at: [Link]

  • Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Pharmaceutical Research International. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Nitrile Reduction. Wordpress. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. Available at: [Link]

  • A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • CATALYTIC REDUCTION OF NITRILES AND OXIMES. Journal of the American Chemical Society. Available at: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available at: [Link]

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. Available at: [Link]

Sources

Validation

The Ascendant Trajectory of Imidazo[1,2-a]pyrazine Derivatives in Oncology: A Comparative In Vivo Efficacy Guide

The landscape of oncology is perpetually being reshaped by the advent of novel small-molecule inhibitors. Among these, the Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a new gener...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology is perpetually being reshaped by the advent of novel small-molecule inhibitors. Among these, the Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, giving rise to a new generation of therapeutics with profound in vivo efficacy. This guide provides a comparative analysis of key Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride derivatives and their analogs, offering researchers and drug development professionals a technical synthesis of their performance in preclinical models, a deep dive into their mechanisms of action, and a clear-eyed comparison against established and alternative therapies.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core for Kinase Inhibition and Beyond

The Imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has proven to be a fertile ground for the development of potent and selective inhibitors of various key cellular targets.[1] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pockets of kinases and other enzymes.[2] This has led to the discovery and development of derivatives with diverse biological activities, including anti-cancer,[3] neuroprotective,[4] and antimicrobial properties.[5] In oncology, these derivatives have shown remarkable promise by targeting critical pathways involved in tumor growth, angiogenesis, and immune evasion.

This guide will focus on three distinct classes of Imidazo[1,2-a]pyrazine derivatives that have demonstrated significant in vivo anti-tumor activity:

  • Multi-Targeted Tyrosine Kinase Inhibitors: Exemplified by Anlotinib, these agents simultaneously block several key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor proliferation.

  • Aurora Kinase Inhibitors: Represented by SCH 1473759, these compounds disrupt mitosis and induce apoptosis by targeting the Aurora A and B kinases.

  • ENPP1 Inhibitors: A novel class of immunomodulators that enhance anti-tumor immunity by protecting the signaling molecule cGAMP from degradation, thereby activating the cGAS-STING pathway.

I. Anlotinib: A Multi-Pronged Attack on Angiogenesis and Tumor Growth

Anlotinib is a potent oral multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of advanced non-small cell lung cancer (NSCLC) and other solid tumors.[6][7] Its mechanism of action involves the inhibition of a spectrum of RTKs, primarily VEGFR, FGFR, PDGFR, and c-Kit.[8][9][10] This broad-spectrum inhibition disrupts downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways, leading to a potent anti-angiogenic and anti-proliferative effect.[8][11]

Comparative In Vivo Efficacy

Anlotinib's in vivo performance has been extensively documented in various xenograft models. A key aspect of its evaluation is its comparison to standard-of-care chemotherapies and other targeted agents.

Compound/RegimenCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & ComparisonReference
Anlotinib PC-9-derived Lung Cancer Stem Cell Xenograft10 mg/kg and 20 mg/kg, i.p., for 4 weeksSignificant tumor growth inhibitionAnlotinib effectively inhibited the growth of lung cancer stem cells in vivo and induced apoptosis.[12]
Anlotinib H446 SCLC XenograftNot specifiedSignificant tumor volume decrease (in combination)Synergistic effect with 5-FU, inhibiting tumor growth more effectively than either agent alone.[7]
Anlotinib NSCLC Zebrafish XenograftNot specifiedSignificant inhibition of cell proliferationCombination with osimertinib showed enhanced anti-tumor activity, suggesting a strategy to overcome resistance.[13]
Standard of Care (e.g., Platinum-based chemotherapy) Advanced NSCLCVariesVariesWhile effective as a first-line treatment, resistance often develops. Anlotinib offers a valuable third-line treatment option.[14][15][16]
Other TKIs (e.g., Sunitinib) Advanced Renal CancerVariesComparableAnlotinib demonstrated comparable clinical efficacy to sunitinib with a better safety profile.[11]
Signaling Pathway Targeted by Anlotinib

Anlotinib's efficacy stems from its ability to simultaneously block multiple signaling pathways crucial for tumor survival and proliferation.

Anlotinib_Pathway Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR Inhibits PDGFR PDGFR Anlotinib->PDGFR Inhibits FGFR FGFR Anlotinib->FGFR Inhibits cKit c-Kit Anlotinib->cKit Inhibits PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->Angiogenesis FGFR->PI3K_AKT FGFR->MAPK_ERK FGFR->Angiogenesis cKit->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: Anlotinib's multi-targeted inhibition of key receptor tyrosine kinases.

II. SCH 1473759: A Potent Mitotic Disruptor

SCH 1473759 is a highly potent, sub-nanomolar dual inhibitor of Aurora A and Aurora B kinases, enzymes that are critical for the proper execution of mitosis.[17] Overexpression of Aurora kinases is a common feature in many cancers and is associated with tumorigenesis.[18][19] By inhibiting these kinases, SCH 1473759 induces mitotic arrest, leading to polyploidy and subsequent apoptosis in cancer cells.[17]

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of SCH 1473759 has been demonstrated in several human tumor xenograft models, both as a monotherapy and in combination with other anti-cancer agents.

Compound/RegimenCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & ComparisonReference
SCH 1473759 Human Tumor Xenografts (various)5 mg/kg, i.p., bid (continuous)50% on day 16Well-tolerated and showed significant TGI as a single agent.[20][21][22]
SCH 1473759 Human Tumor Xenografts (various)10 mg/kg, i.p., bid (5 days on/5 off)69% on day 16Intermittent high-dose scheduling improved efficacy.[20][21][22]
SCH 1473759 + Taxane Human Tumor XenograftsSCH 1473759 dosed 12h post-taxaneEnhanced efficacySynergistic effect, suggesting a promising combination strategy for taxane-resistant tumors.[17]
Other Aurora Kinase Inhibitors (e.g., AT9283, CYC116) Various Xenograft ModelsVariesVariesDifferent Aurora kinase inhibitors show varying selectivity and potency, with combination strategies being a key area of investigation.[23]
Signaling Pathway Targeted by Aurora Kinase Inhibitors

Aurora kinase inhibitors like SCH 1473759 exert their anti-cancer effects by interfering with the intricate process of cell division.

Aurora_Kinase_Pathway SCH1473759 SCH 1473759 AuroraA Aurora A Kinase SCH1473759->AuroraA Inhibits AuroraB Aurora B Kinase SCH1473759->AuroraB Inhibits Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Apoptosis Polyploidy & Apoptosis Mitosis->Apoptosis Inhibition leads to

Caption: Inhibition of Aurora kinases by SCH 1473759 disrupts mitosis.

III. ENPP1 Inhibitors: Unleashing the Immune System against Cancer

A groundbreaking approach in cancer therapy is to harness the patient's own immune system. Imidazo[1,2-a]pyrazine derivatives are now at the forefront of this strategy as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[13][20] ENPP1 is an enzyme that degrades 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway.[24][25] By inhibiting ENPP1, these derivatives protect cGAMP, leading to the activation of STING, production of type I interferons, and subsequent priming of an anti-tumor T-cell response.[4][5]

Comparative In Vivo Efficacy

The in vivo efficacy of ENPP1 inhibitors is often evaluated in syngeneic mouse models, which have a competent immune system, and in combination with immune checkpoint inhibitors.

Compound/RegimenCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings & ComparisonReference
ENPP1 Inhibitor (Compound 7) Murine Model80 mg/kg (with anti-PD-1)77.7%Enhanced the anti-tumor efficacy of anti-PD-1 antibody and improved survival.[20]
ENPP1 Inhibitor Candidate CT-26 Syngeneic Model25 mg/kg, i.v.53% (monotherapy)Demonstrated significant single-agent efficacy.[26]
ENPP1 Inhibitor Candidate + anti-PD-L1 CT-26 Syngeneic Model25 mg/kg, i.v.81%Potent synergy with immune checkpoint blockade, turning "cold" tumors "hot".[26]
STING Agonists Various Murine ModelsVariesVariesDirect STING agonists can have potent anti-tumor effects but may also lead to systemic inflammation. ENPP1 inhibition offers a more localized and potentially safer approach to activate this pathway.[5][27]
Anti-PD-1/PD-L1 Antibodies Various Cancer ModelsVariesVariesStandard of care in immunotherapy. The efficacy of ENPP1 inhibitors is greatly enhanced when used in combination with these agents.[26]
The cGAS-STING Pathway and ENPP1 Inhibition

ENPP1 inhibitors function as a novel class of innate immune checkpoint blockades.

ENPP1_Pathway ENPP1_Inhibitor ENPP1 Inhibitor (Imidazo[1,2-a]pyrazine derivative) ENPP1 ENPP1 ENPP1_Inhibitor->ENPP1 Inhibits cGAMP 2'3'-cGAMP ENPP1->cGAMP Degrades STING STING Activation cGAMP->STING IFN Type I Interferon Production STING->IFN Tcell Anti-tumor T-cell Response IFN->Tcell

Caption: ENPP1 inhibitors protect cGAMP to activate the anti-tumor STING pathway.

Experimental Protocols: A Guide to In Vivo Efficacy Assessment

The robust evaluation of these derivatives relies on well-designed in vivo studies. Below is a representative protocol for assessing the anti-tumor efficacy of an Imidazo[1,2-a]pyrazine derivative in a xenograft mouse model.

Human Tumor Xenograft Model Protocol

1. Cell Culture and Animal Husbandry:

  • Human cancer cell lines (e.g., A549 for NSCLC, HCT116 for colorectal cancer) are cultured under standard conditions (e.g., RPMI-1640 medium with 10% FBS at 37°C, 5% CO2).

  • Immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice) are used to prevent rejection of the human tumor cells. They are housed in a pathogen-free environment.

2. Tumor Implantation:

  • A suspension of 5-10 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., PBS or Matrigel mixture) is subcutaneously injected into the right flank of each mouse.

  • Rationale: This establishes a localized, measurable tumor that can be monitored over time.

3. Tumor Growth Monitoring and Randomization:

  • Tumor volumes are measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Rationale: Randomization ensures an unbiased distribution of tumor sizes across groups, which is critical for accurate data interpretation.

4. Drug Formulation and Administration:

  • The Imidazo[1,2-a]pyrazine derivative is formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

  • The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle only.

  • Rationale: The formulation and route of administration should be chosen to optimize bioavailability and mimic the intended clinical application.

5. Efficacy Evaluation:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

  • At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation and apoptosis markers).

  • Rationale: TGI provides a quantitative measure of the drug's anti-tumor activity. Monitoring body weight is crucial for assessing toxicity.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture (e.g., A549, HCT116) B Tumor Cell Implantation (Subcutaneous injection in nude mice) A->B C Tumor Growth Monitoring & Randomization B->C D Treatment Initiation (Drug vs. Vehicle) C->D E Continued Monitoring (Tumor Volume & Body Weight) D->E F Study Endpoint & Data Analysis E->F G Tumor Excision & Ex Vivo Analysis (Optional) F->G

Caption: A typical workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The Imidazo[1,2-a]pyrazine scaffold has unequivocally demonstrated its value in the development of novel anti-cancer agents with significant in vivo efficacy. From the multi-targeted approach of Anlotinib to the mitotic disruption by Aurora kinase inhibitors like SCH 1473759, and the innovative immune-oncology strategy of ENPP1 inhibitors, these derivatives are making a substantial impact in preclinical and clinical settings.

The comparative data presented in this guide underscores the versatility and potential of this chemical class. Future research will likely focus on:

  • Optimizing Selectivity: Fine-tuning the structure of these derivatives to enhance their selectivity for specific targets, thereby minimizing off-target effects and improving the therapeutic window.

  • Combination Therapies: Further exploration of synergistic combinations with existing chemotherapies, targeted agents, and immunotherapies to overcome resistance and improve patient outcomes.

  • Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies, paving the way for a more personalized approach to cancer treatment.

As our understanding of the complex signaling networks that drive cancer deepens, the Imidazo[1,2-a]pyrazine platform is poised to deliver the next generation of precision medicines.

References

  • Hu, Y. et al. (2020). cGAS–STING, an important pathway in cancer immunotherapy. Journal of Hematology & Oncology, 13(1), 1-19. [Link]

  • Myadaraboina, S. et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

  • Li, H. et al. (2022). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. ChemistrySelect, 7(12), e202104336. [Link]

  • ResearchGate. (n.d.). Mechanism of anlotinib action on multiple receptor tyrosine kinases and their downstream signaling pathways. [Link]

  • Shen, G. et al. (2018). Anlotinib as a molecular targeted therapy for tumors. Oncology Letters, 16(5), 5335-5342. [Link]

  • Massachusetts Institute of Technology. (2025). MIT Researchers Develop Cancer Immunotherapy Strategy Using cGAS-STING Pathway Activation. GeneOnline News. [Link]

  • Mihajlovic, M. & Pesic, M. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Biomedical Science, 32(1), 1-21. [Link]

  • Hu, Y. et al. (2020). cGAS–STING, an important pathway in cancer immunotherapy. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanism of anlotinib's inhibition of angiogenesis and signaling pathway expression in malignant melanoma. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Anlotinib Dihydrochloride?. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. [Link]

  • ResearchGate. (n.d.). Mechanism of action of anlotinib. [Link]

  • Mihajlovic, M. & Pesic, M. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Biomedical Science, 32(1), 1-21. [Link]

  • Basso, A. D. et al. (2011). SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors. Cancer Chemotherapy and Pharmacology, 68(4), 923-933. [Link]

  • Zhou, H. et al. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(15), 25687–25700. [Link]

  • Zhou, H. et al. (2023). Emerging roles of Aurora-A kinase in cancer therapy resistance. Journal of Translational Medicine, 21(1), 1-19. [Link]

  • Wang, Y. et al. (2021). Anlotinib combined with gefitinib can significantly improve the proliferation of epidermal growth factor receptor-mutant advanced non-small cell lung cancer in vitro and in vivo. Annals of Translational Medicine, 9(8), 693. [Link]

  • The Journal for ImmunoTherapy of Cancer. (2022). 1157 Discovery of a novel, potent small molecule inhibitors of ENPP1 enhances anti-tumor efficacy in combination with immune c. [Link]

  • ResearchGate. (n.d.). The inhibitory effect of anlotinib combined with osimertinib on NSCLC... [Link]

  • Zhang, Y. et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • ResearchGate. (n.d.). Effects of anlotinib on a mouse xenograft tumor model. [Link]

  • Li, Y. et al. (2021). Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity. Journal of Cellular and Molecular Medicine, 25(11), 5245-5257. [Link]

  • Li, X. et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. PNAS, 120(10), e2216503120. [Link]

  • Li, X. et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv. [Link]

  • American Thoracic Society. (n.d.). Treatment of Advanced-Stage Non–Small Cell Lung Cancer. [Link]

  • Aliwaini, S. et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 23(3), 1-11. [Link]

  • Zhang, Y. et al. (2022). Synergistic Antitumor Effects of Anlotinib Combined with Oral 5-Fluorouracil/S-1 via Inhibiting Src/AKT Signaling Pathway in Small-Cell Lung Cancer. Journal of Oncology, 2022, 9920391. [Link]

  • Li, X. et al. (2025). ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. bioRxiv. [Link]

  • AACR Journals. (2024). Abstract 2472: Inhibition of ENPP1 catalyzed ATP and cGAMP hydrolysis and in vivo antitumor efficacy of RBS2418 in the Hepa1-6 and GL261-luc syngeneic liver and glioblastoma mouse models. [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201. [Link]

  • Asadi, A. et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences, 18(5), 496-510. [Link]

  • European Society for Medical Oncology. (n.d.). ESMO Clinical Practice Guideline: Early Stage and Locally Advanced Non-Small Cell Lung Cancer. [Link]

  • National Cancer Institute. (2025). Non-Small Cell Lung Cancer Treatment. [Link]

  • Howard, S. et al. (2009). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Investigational Drugs, 18(12), 1803-1816. [Link]

  • Cancer Research UK. (n.d.). Treatment options for non small cell lung cancer (NSCLC). [Link]

  • Verma, V. et al. (2019). Optimizing current standard of care therapy for stage III non-small cell lung cancer. Translational Lung Cancer Research, 8(Suppl 1), S3-S13. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Specificity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride and its Analogs

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure. Its derivatives have shown promise in targeting a rang...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure. Its derivatives have shown promise in targeting a range of kinases, including Aurora kinases, spleen tyrosine kinase (SYK), and the proto-oncogene c-Met, often intersecting with critical signaling cascades like the PI3K/AKT/mTOR pathway.[1][2] Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride represents a potential chemical probe or starting point for inhibitor development within this class. However, the utility of any small molecule inhibitor is fundamentally dictated by its specificity. A lack of well-defined target engagement can lead to ambiguous experimental results, off-target toxicities, and the ultimate failure of a therapeutic program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride or any novel small molecule inhibitor. We will move beyond theoretical discussions to provide actionable, field-proven experimental protocols and the rationale behind their application. Our focus is on building a self-validating system of inquiry, ensuring that every piece of data generated contributes to a robust and reliable understanding of the compound's mechanism of action.

The Imperative of Specificity in an Interconnected Kinome

The human kinome is a complex network of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This inherent similarity presents a formidable challenge for the development of truly selective inhibitors. A compound that potently inhibits its intended target but also engages with a multitude of other kinases can produce a convoluted phenotype that is difficult to interpret. Therefore, a multi-pronged approach to specificity validation is not just recommended; it is essential.

This guide will detail three complementary, state-of-the-art methodologies to build a comprehensive specificity profile for a compound of interest:

  • Global View: Large-scale in vitro kinome profiling to understand the inhibitor's landscape of potential interactions.

  • Cellular Confirmation: Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement in a physiological context.

  • Unbiased Discovery: Proteome-wide mass spectrometry techniques to identify both intended and unintended targets in an unbiased manner.

We will also draw comparisons with well-characterized kinase inhibitors, such as the promiscuous inhibitor Dasatinib and the broadly potent but non-specific Staurosporine, to highlight how these techniques can discern different selectivity profiles.[3][4]

Comparative Inhibitors for Benchmarking

To contextualize the specificity data of a novel compound, it is crucial to benchmark its performance against inhibitors with known selectivity profiles.

InhibitorPrimary Target(s)Selectivity ProfileRelevance
Dasatinib BCR-ABL, SRC family kinasesPromiscuousA multi-kinase inhibitor that serves as an example of a compound with a broad but well-defined target profile.
Staurosporine Broad-spectrum kinase inhibitorHighly promiscuous and non-selectiveA classic example of a potent but non-specific kinase inhibitor, useful for illustrating the importance of selectivity.[4]
Alpelisib (Piqray) PI3KαHighly SelectiveAn example of a highly selective, clinically approved inhibitor targeting a key node in a pathway relevant to imidazo[1,2-a]pyrazines.[5]

Experimental Validation Workflows

Kinome Profiling: Charting the Landscape of Inhibition

The initial step in characterizing a new inhibitor is to understand its activity across a broad panel of kinases. This provides a global view of its selectivity and can reveal potential off-target liabilities early in the discovery process.

Causality behind Experimental Choices: A large, diverse kinase panel is essential to identify not only the primary target but also any off-target interactions that might contribute to the compound's cellular phenotype. This unbiased screen is the foundation upon which more targeted validation experiments are built.

Experimental Protocol: In Vitro Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride in DMSO. Serial dilutions are then made to achieve the desired final concentrations for the assay (e.g., a 10-point dose-response curve from 10 µM to 0.5 nM).

  • Kinase Panel Selection: Utilize a commercially available kinase panel that covers a significant portion of the human kinome (e.g., >400 kinases). Ensure the panel includes kinases from all major families.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. The test compound is added to the wells, and the reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a universal detection system, such as ADP-Glo™, which measures the amount of ADP produced as a direct indicator of kinase activity.

  • Data Analysis: The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

  • Selectivity Assessment: The results are often visualized as a "kinetree" or a selectivity score to provide a clear representation of the compound's selectivity profile.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Stock Compound Stock (10 mM in DMSO) Serial_Dilution Serial Dilutions Compound_Stock->Serial_Dilution Incubation Incubate with Kinase, Substrate, and ATP Serial_Dilution->Incubation Kinase_Panel Kinase Panel Plate (>400 kinases) Kinase_Panel->Incubation Detection Detect Kinase Activity (e.g., ADP-Glo™) Incubation->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Selectivity_Profile Generate Selectivity Profile (Kinetree) IC50_Calc->Selectivity_Profile

Caption: Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro kinase profiling is a powerful tool, it does not confirm that a compound can engage its target within the complex environment of a living cell. CETSA is a biophysical method that directly measures the binding of a ligand to its target protein in intact cells or cell lysates. The principle is based on the increased thermal stability of a protein when it is bound by a ligand.

Causality behind Experimental Choices: CETSA is a critical step to bridge the gap between biochemical activity and cellular efficacy. It provides direct evidence of target engagement in a more physiologically relevant setting, accounting for factors like cell permeability and intracellular compound concentrations.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with either the test compound (e.g., 10 µM Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods like ELISA or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Preparation cluster_heating_lysis Heating and Lysis cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment Treat with Compound or Vehicle (DMSO) Cell_Culture->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifuge to Pellet Precipitated Proteins Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Quantify Target Protein (Western Blot) Supernatant_Collection->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve G cluster_prep Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis Native_Lysate Native Cell Lysate Compound_Incubation Incubate with Compound or Vehicle Native_Lysate->Compound_Incubation Limited_Proteolysis Limited Proteolysis (e.g., Proteinase K) Compound_Incubation->Limited_Proteolysis Tryptic_Digest Denaturation and Tryptic Digest Limited_Proteolysis->Tryptic_Digest LC_MSMS LC-MS/MS Analysis Tryptic_Digest->LC_MSMS Peptide_Quant Peptide Quantification and Comparison LC_MSMS->Peptide_Quant Target_ID Target Identification Peptide_Quant->Target_ID G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth EIF4EBP1->Cell_Growth Inhibits (when unphosphorylated)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. As a heterocyclic amine salt, this compound requires careful handling not o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. As a heterocyclic amine salt, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to its final disposition. Adherence to these procedures is essential for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance.

The causality behind these protocols is grounded in the fundamental principles of chemical safety, risk mitigation, and federal regulations governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This document serves as a self-validating system, guiding researchers to a safe and compliant outcome by understanding the "why" behind each step.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is not always readily available, a conservative risk assessment can be conducted based on the chemical's structure and data from analogous compounds.

Anticipated Chemical Hazards:

  • Corrosivity: As a dihydrochloride salt, this compound is expected to be acidic. Aqueous solutions will likely have a low pH, posing a corrosive hazard to skin, eyes, and metals.[1]

  • Irritation: Similar imidazo-based compounds are known to cause serious skin and eye irritation or burns.[2][3] Inhalation of the dust may cause respiratory irritation.[3]

  • Toxicity: While specific toxicity data is limited, related compounds are classified as harmful if swallowed. A cautious approach assuming moderate acute toxicity is warranted.

  • Hazardous Decomposition: Thermal decomposition during a fire can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2][4]

Table 1: Risk Assessment & Required Personal Protective Equipment (PPE)
Potential HazardConsequenceRequired PPE & Engineering Controls
Eye Contact Serious irritation, potential for burns or permanent damage.ANSI-approved safety goggles are mandatory.[5]
Skin Contact Irritation or chemical burns.[2]Chemical-resistant gloves (nitrile is a suitable starting point) and a lab coat must be worn.[3]
Inhalation Respiratory tract irritation.[3]All handling of the solid or its solutions should occur within a certified chemical fume hood.[6][7]
Ingestion Harmful or toxic if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2]

Regulatory Framework: The Foundation of Compliant Disposal

The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:

  • OSHA (Occupational Safety and Health Administration): The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9] This written plan must include specific procedures for the safe handling and disposal of hazardous chemicals, ensuring employee protection.[10] Your institution's CHP is a primary reference for safety procedures.

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave".[11] Laboratories are considered waste generators and must comply with strict rules for waste characterization, storage, and disposal.[12]

Your institution's Environmental Health & Safety (EH&S) department is your primary resource for navigating these regulations and managing the final disposal process.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory workflow for disposing of waste Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, including pure unused compound, contaminated materials (e.g., weighing paper, gloves), and solutions.

Step 1: Waste Characterization

All waste containing Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride must be treated as hazardous waste . Due to its anticipated properties, it would likely be classified under EPA regulations for exhibiting a hazardous characteristic of corrosivity (D002) if in an aqueous solution with a pH ≤ 2.[1] Regardless of the specific code, it must not be disposed of in the normal trash or down the drain.[2][3]

Step 2: Segregation and Containment

Proper segregation prevents dangerous chemical reactions.

  • Designate a Waste Container: Use a clean, leak-proof container made of compatible material (e.g., borosilicate glass or high-density polyethylene). Avoid metal containers, as the acidic nature of the hydrochloride salt could cause corrosion.[12]

  • Collect Waste: Collect all waste streams—including solid chemical, contaminated disposable labware (pipette tips, gloves), and rinsates—in this designated container.

  • Maintain Separation: This waste container must be kept separate from incompatible waste streams, particularly bases, strong oxidizing agents, and reducing agents.[2][13]

  • Keep Closed: The container must be securely capped at all times, except when actively adding waste.[13] This minimizes the release of vapors and prevents spills.

Step 3: Labeling the Waste Container

Accurate labeling is a critical EPA requirement for safety and proper disposal.[14]

  • Affix a Hazardous Waste Tag: Use the official hazardous waste label provided by your institution's EH&S department.

  • Complete All Fields:

    • Write the words "Hazardous Waste" clearly.

    • List the full chemical name: "Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride" .

    • Identify all components and their approximate percentages, including any solvents.

    • Indicate the associated hazards: "Corrosive," "Irritant," "Acutely Toxic."

    • Do not date the label until the container is full and ready for pickup.[14]

Step 4: Accumulation and Storage

Waste must be stored safely at its point of generation in a Satellite Accumulation Area (SAA) .[13]

  • Location: The SAA must be at or near the process generating the waste and under the control of the laboratory personnel.[14]

  • Volume Limits: An SAA can hold up to 55 gallons of hazardous waste.[15]

  • Secondary Containment: The waste container should be placed inside a larger, chemically resistant tray or tub to contain any potential leaks.[13]

  • Time Limits: A full container must be removed from the SAA within three days.[13] A partially filled container may remain for up to one year.[13]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact EH&S: Once your waste container is full, complete the hazardous waste tag (including the date) and contact your institution's EH&S department to schedule a pickup.

  • Professional Disposal: EH&S will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal vendor.[11] The ultimate disposal method is typically high-temperature incineration at a permitted facility.[14]

Emergency Procedures for Spills

In the event of a small spill of solid material within a chemical fume hood:

  • Ensure PPE is worn.

  • Restrict Access: Alert others in the area.

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals, such as vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable decontaminating solution (as recommended by your institution's CHP), and place the cleaning materials in the waste container.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the logical flow for the proper management of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride waste.

G Disposal Workflow for Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase A Step 1: Characterize Material as Hazardous Waste B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Step 3: Segregate & Collect Waste in a Labeled, Compatible Container B->C Begin Waste Collection D Step 4: Store Container in Designated Satellite Accumulation Area (SAA) C->D E Container Full? D->E E->D No, Continue Accumulating F Step 5: Complete & Date Waste Tag. Contact EH&S for Pickup. E->F Yes G EH&S Manages Transfer to Licensed Disposal Facility (e.g., Incineration) F->G Final Disposition

Caption: Disposal workflow from characterization to final disposition.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from osha.gov. [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from mastercontrol.com. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from osha.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from osha.gov. [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from osha.oregon.gov. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from epa.gov. [Link]

  • American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from acs.org. [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from gaiaca.com. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from cwu.edu. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from epa.gov. [Link]

  • Tocris Bioscience. (2017). Safety Data Sheet. Retrieved from bio-techne.com. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from unodc.org. [Link]

  • University of Oklahoma. (n.d.). Hazardous Waste - EHSO Manual 2023-2024. Retrieved from ou.edu. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from essr.umd.edu. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from epa.gov. [Link]

  • Reginfo.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from reginfo.gov. [Link]

Sources

Handling

Personal protective equipment for handling Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

A Researcher's Guide to Safely Handling Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride Navigating the frontiers of drug discovery and chemical research necessitates a paramount focus on safety. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Imidazo[1,2-a]pyrazin-6-ylmethanamine Dihydrochloride

Navigating the frontiers of drug discovery and chemical research necessitates a paramount focus on safety. This guide provides essential safety and logistical information for handling Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, a heterocyclic amine of interest in pharmaceutical research. As a trusted partner in your scientific endeavors, we aim to provide value beyond the product itself by ensuring you have the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

Given the lack of specific toxicological data, a precautionary approach is warranted. Based on the known hazards of similar heterocyclic amines and hydrochloride salts, Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride should be treated as a potentially hazardous substance.

Anticipated Hazards:

  • Skin and Eye Irritation: A safety data sheet for the related compound, Imidazo[1,2-a]pyrazin-3-ylmethanamine, indicates it causes skin and serious eye irritation.[5]

  • Respiratory Tract Irritation: The aforementioned related compound may also cause respiratory irritation.[5]

  • Unknown Toxicity: The full toxicological profile is unknown. As with any novel compound, it is prudent to assume a degree of toxicity.

  • Corrosivity (from Dihydrochloride salt): As a dihydrochloride salt, in the presence of moisture, it can release hydrochloric acid, which is corrosive.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for procedures with a high risk of splashing.[6]Protects against splashes and airborne particles entering the eyes. Face shields offer an additional layer of protection for the entire face.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case the outer glove is compromised.
Body Protection Flame-resistant lab coat.[6] For larger quantities or procedures with a higher risk of contamination, a disposable chemical-resistant gown or "bunny suit" coveralls should be considered.[7][8]Protects skin and personal clothing from contamination. Flame-resistant material offers protection from potential fire hazards in the lab.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is likely.[9][10]Protects against inhalation of the fine powder, which can cause respiratory irritation.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride weighing Weighing solid? start->weighing dissolving Dissolving or transferring solution? weighing->dissolving No ppe_medium Enhanced PPE: - Chemical splash goggles - Lab coat - Double gloves weighing->ppe_medium Yes high_energy High-energy procedure? (e.g., sonication, vortexing) dissolving->high_energy No dissolving->ppe_medium Yes ppe_low Standard PPE: - Safety glasses - Lab coat - Single gloves high_energy->ppe_low No, simple transfer ppe_high Maximum PPE: - Goggles & Face Shield - Chemical-resistant gown - Double gloves - Consider respirator high_energy->ppe_high Yes caption Figure 1. PPE Selection Workflow

Caption: Figure 1. A decision-making workflow for selecting appropriate PPE.

Operational and Disposal Plans

A clear and concise plan for handling and disposal is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure all necessary PPE is readily available and in good condition.

    • Have a chemical spill kit accessible.

  • Handling the Solid:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize inhalation risk.

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

    • Handle with care to avoid generating dust.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

    • Decontaminate all surfaces and equipment used.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Contaminated PPE:

    • Outer gloves should be removed and disposed of as chemical waste immediately after handling.

    • Contaminated lab coats and other reusable PPE should be professionally laundered or disposed of according to your institution's guidelines.

    • Disposable gowns and other single-use items should be placed in a designated hazardous waste container.

  • Chemical Waste:

    • Unused solid compound and any solutions should be collected in a clearly labeled hazardous waste container.

    • Due to the dihydrochloride nature of the compound, the waste will be acidic.

    • For disposal, neutralization with a suitable base, such as sodium bicarbonate, is a common practice for acidic waste.[11][12] The reaction is complete when fizzing ceases.[11][13]

    • Always verify the final pH of the neutralized solution is between 6 and 8 before disposal.[12]

    • Crucially, always consult and adhere to your local and institutional hazardous waste disposal regulations. [11][14] Some jurisdictions may have specific requirements for the disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][15] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

  • Spill: For a small spill, if you are trained and have the appropriate PPE, contain the spill with an absorbent material, and clean the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[16]

By adhering to these guidelines, researchers can confidently and safely work with Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride, fostering a culture of safety and scientific excellence.

References

  • Lab Alley. How to dispose of hydrochloric acid. Available at: [Link]

  • Collect and Recycle. Hydrochloric Acid Disposal For Businesses. Available at: [Link]

  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2023, January 23). Safe disposal of hydrochloric acid. Available at: [Link]

  • University of California. Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • ResearchGate. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • American Chemistry Council. Personal Protective Equipment. Available at: [Link]

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. Available at: [Link]

  • ResearchGate. (2025, August 5). Imidazo[1,2-a]pyrazines. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]

  • SickKids Research Institute. Safety Data Sheet. Available at: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • MySkinRecipes. Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride. Available at: [Link]

  • National Institutes of Health. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Available at: [Link]

  • PubMed. Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.